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  • Product: 4-Methyl-3-propylphenol
  • CAS: 61783-87-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-3-propylphenol: Chemical Structure and Physical Properties

This guide provides a comprehensive overview of the chemical structure and physical properties of 4-Methyl-3-propylphenol, a substituted alkylphenol of interest to researchers, scientists, and professionals in the field...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical structure and physical properties of 4-Methyl-3-propylphenol, a substituted alkylphenol of interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple data sheet to offer insights into its structural characteristics, physicochemical parameters, and practical considerations for its handling and analysis.

Introduction and Chemical Identity

4-Methyl-3-propylphenol, with the CAS number 61783-87-7, is an organic aromatic compound.[1] Its structure consists of a phenol ring substituted with a methyl group and a propyl group at positions 4 and 3, respectively. Understanding the precise arrangement of these functional groups is paramount as it dictates the molecule's steric and electronic properties, which in turn influence its reactivity, biological activity, and physical characteristics.

Molecular Structure:

Caption: Chemical structure of 4-Methyl-3-propylphenol.

Physicochemical Properties

Precise experimental data for 4-Methyl-3-propylphenol is not widely available in the literature, likely due to its less common substitution pattern compared to its isomers. However, based on the properties of structurally similar alkylphenols, such as 4-propylphenol and 3-propylphenol, we can estimate its key physical properties. It is crucial to note that these are estimations and should be confirmed by empirical analysis for any critical applications.

PropertyEstimated ValueSource/Basis for Estimation
IUPAC Name 4-Methyl-3-propylphenolNomenclature rules
CAS Number 61783-87-7[1]
Molecular Formula C₁₀H₁₄OBased on structure
Molecular Weight 150.22 g/mol Calculation from atomic weights
Appearance Colorless to pale yellow liquid or solidAnalogy with other alkylphenols[2][3]
Melting Point 20-30 °CAnalogy with 4-propylphenol (21-22 °C)[2][4] and 3-propylphenol (26 °C)[5]
Boiling Point ~230-240 °C at 760 mmHgAnalogy with 4-propylphenol (232-233 °C)[2][4] and 3-propylphenol (228 °C)[5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)General solubility of phenols[3][4]

Spectroscopic Profile

While a dedicated, published spectrum for 4-Methyl-3-propylphenol is not readily accessible, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data.[6] The expected spectroscopic characteristics are outlined below based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, propyl, methyl, and hydroxyl protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

  • Aromatic Protons (Ar-H): Three signals in the range of δ 6.5-7.2 ppm. The substitution pattern would lead to complex splitting, likely appearing as a singlet and two doublets.

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O.

  • Propyl Group Protons (-CH₂CH₂CH₃):

    • A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm.

    • A sextet for the central methylene group (CH₂) around δ 1.6 ppm.

    • A triplet for the benzylic methylene group (Ar-CH₂) around δ 2.5 ppm.

  • Methyl Group Proton (Ar-CH₃): A singlet around δ 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals in the range of δ 115-155 ppm. The carbon attached to the hydroxyl group will be the most downfield.

  • Propyl Group Carbons: Three signals for the propyl chain, with the benzylic carbon appearing around δ 35-40 ppm and the other two upfield.

  • Methyl Group Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the methyl and propyl groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 150. Fragmentation would involve the loss of the propyl and methyl groups, leading to characteristic fragment ions. A significant peak would be expected from benzylic cleavage, resulting in the loss of an ethyl group (M-29).

Synthesis and Reactivity

A specific, documented synthesis for 4-Methyl-3-propylphenol is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as Friedel-Crafts alkylation or multi-step sequences involving protection and directed ortho-metalation. One potential, though not optimized, pathway is outlined below.

Hypothetical Synthesis Pathway:

Synthesis_of_4-Methyl-3-propylphenol p_cresol p-Cresol protected_phenol Protected p-Cresol p_cresol->protected_phenol Protection protecting_agent Protecting Agent (e.g., Acetic Anhydride) alkylated_intermediate Alkylated Intermediate protected_phenol->alkylated_intermediate Friedel-Crafts Alkylation propylating_agent Propylating Agent (e.g., 1-Bromopropane) lewis_acid Lewis Acid (e.g., AlCl3) final_product 4-Methyl-3-propylphenol alkylated_intermediate->final_product Deprotection deprotection_reagent Deprotection Reagent (e.g., HCl/H2O)

Caption: A plausible synthetic route for 4-Methyl-3-propylphenol.

Causality in Experimental Choices:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group is activating and can interfere with the Friedel-Crafts alkylation by coordinating with the Lewis acid catalyst. Therefore, protection as an ester (e.g., acetate) is a prudent first step to ensure the alkylation occurs on the aromatic ring.

  • Friedel-Crafts Alkylation: This classic reaction introduces the propyl group onto the aromatic ring. The use of a Lewis acid catalyst like aluminum chloride polarizes the propylating agent, facilitating the electrophilic aromatic substitution. The ortho- and para-directing nature of the protected hydroxyl group and the methyl group would likely lead to a mixture of isomers, necessitating purification.

  • Deprotection: The final step involves the hydrolysis of the protecting group to regenerate the free phenol. This is typically achieved under acidic or basic conditions.

Experimental Protocols

The following are detailed, self-validating protocols for the characterization of a synthesized or acquired sample of 4-Methyl-3-propylphenol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the 4-Methyl-3-propylphenol sample.

Methodology:

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of the 4-Methyl-3-propylphenol reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 10, 1 µg/mL) for linearity assessment.

  • Preparation of Sample Solution: Prepare a 100 µg/mL solution of the sample to be tested in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution in triplicate.

  • Self-Validation: The system suitability is confirmed by ensuring the relative standard deviation (RSD) of the peak areas for replicate injections of the standard is less than 2%. Purity is calculated by the area percentage method.

Experimental Workflow:

HPLC_Purity_Assessment prep_std Prepare Standard Solutions inject_std Inject Standards & Build Calibration Curve prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample (Triplicate) prep_sample->inject_sample hplc_setup Set Up HPLC System hplc_setup->inject_std hplc_setup->inject_sample data_analysis Analyze Data & Calculate Purity inject_std->data_analysis inject_sample->data_analysis

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Objective: To confirm the molecular weight and fragmentation pattern of 4-Methyl-3-propylphenol.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Analysis: Inject 1 µL of the sample solution.

  • Self-Validation: The presence of the molecular ion peak at the expected m/z and a fragmentation pattern consistent with the proposed structure will validate the identity of the compound.

Safety and Handling

Substituted phenols should be handled with care. While specific toxicity data for 4-Methyl-3-propylphenol is not available, it is prudent to treat it as a hazardous substance based on the properties of similar compounds.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-Methyl-3-propylphenol is a substituted alkylphenol with potential applications in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, estimated physical properties, and predicted spectroscopic characteristics. The included hypothetical synthesis and detailed analytical protocols offer a practical framework for researchers working with this compound. As with any less-common chemical, it is imperative to perform thorough in-house characterization to confirm its identity and purity before use in critical applications.

References

  • The Good Scents Company. (n.d.). 4-propyl phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propylphenol. Retrieved from [Link]

  • Stenutz, R. (n.d.). m-propylphenol. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 4-Methyl-3-propylphenol: A Comprehensive NMR and FTIR Guide

Executive Summary The precise structural characterization of substituted alkylphenols is a critical quality attribute in the development of active pharmaceutical ingredients (APIs), antimicrobial agents, and bio-based su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of substituted alkylphenols is a critical quality attribute in the development of active pharmaceutical ingredients (APIs), antimicrobial agents, and bio-based surfactants[1]. 4-Methyl-3-propylphenol (CAS: 61783-87-7) presents a unique analytical challenge: distinguishing its exact regiochemistry from closely related isomers (e.g., 3-methyl-4-propylphenol).

This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation of 4-methyl-3-propylphenol. By combining high-resolution Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we establish a robust methodology for unambiguous structural confirmation.

Spectroscopic Rationale & Causality (The "Why")

As an application scientist, experimental design must be driven by the physicochemical realities of the molecule.

  • Solvent Selection (NMR): Deuterated chloroform (CDCl₃) is strictly preferred over DMSO-d₆ for this non-polar alkylphenol. DMSO-d₆ induces strong hydrogen-bonding networks that drastically shift and broaden the phenolic -OH proton, whereas CDCl₃ (when properly dried) preserves the native electronic environment of the ring[1].

  • Regiochemical Assignment (2D NMR): 1D ¹H and ¹³C NMR cannot definitively prove whether the methyl group is at C-3 or C-4. Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard here. By tracing 2-bond (²J) and 3-bond (³J) carbon-proton couplings, we can map the exact connectivity of the alkyl chains to the phenolic core[2].

  • Sampling Methodology (IR): Traditional KBr pellet FTIR is highly susceptible to atmospheric moisture absorption, which artificially inflates the O-H stretching region. ATR-FTIR utilizing a diamond crystal circumvents this, providing a highly accurate representation of the native phenolic O-H stretch and the specific out-of-plane C-H bends indicative of a 1,2,4-trisubstituted benzene ring[3].

Experimental Protocols (The "How")

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of high-purity 4-methyl-3-propylphenol. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. Transfer to a precision 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Lock to the deuterium signal of CDCl₃. Shim the Z1–Z4 gradients until the TMS signal achieves a full-width at half-maximum (FWHM) of < 0.5 Hz.

  • 1D Acquisition:

    • ¹H NMR: Apply a 30° excitation pulse, a 1.0 s relaxation delay (d1), and acquire 16 scans.

    • ¹³C{¹H} NMR: Apply a 30° pulse, a 2.0 s relaxation delay (to account for slower quaternary carbon relaxation), and WALTZ-16 proton decoupling. Acquire 1024 scans.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. Optimize the HMBC long-range coupling delay for J = 8.0 Hz (standard for aromatic systems).

Protocol 2: ATR-FTIR Acquisition
  • Calibration: Clean the ATR diamond crystal with LC-MS grade isopropanol. Allow to evaporate completely.

  • Background Profiling: Acquire a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit a neat drop (if liquid at room temp) or 2–3 mg of solid sample directly onto the active area of the ATR crystal. If solid, apply the pressure anvil to ensure uniform optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply atmospheric compensation to remove trace CO₂/H₂O interference.

Workflow cluster_NMR NMR Spectroscopy Protocol cluster_IR FTIR Spectroscopy Protocol Start 4-Methyl-3-propylphenol Sample Preparation N1 Solvation Dissolve in CDCl3 + 0.03% TMS Start->N1 I1 ATR Setup Diamond Crystal Calibration Start->I1 N2 1D NMR Acquisition 1H (400 MHz), 13C (100 MHz) N1->N2 N3 2D NMR Acquisition COSY, HSQC, HMBC N2->N3 Data Data Processing & Structural Validation N3->Data I2 Background Scan Ambient Air (32 Scans) I1->I2 I3 Sample Scan Neat Liquid/Solid Application I2->I3 I3->Data

Fig 1. Step-by-step workflow for NMR and ATR-FTIR spectroscopic acquisition and validation.

Spectroscopic Data Summaries

The following tables synthesize the expected quantitative data for 4-methyl-3-propylphenol based on empirical substituent effects and established alkylphenol characterization standards[1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
C-1 (OH) 4.85br s-1HPhenolic -OH
C-2 6.62d2.01HAr-H (meta to H-6)
C-6 6.67dd8.0, 2.01HAr-H (ortho to H-5)
C-5 7.01d8.01HAr-H (ortho to H-6)
C-3 (CH₂) 2.52t7.52HAr-CH₂- (Propyl C1')
C-3 (CH₂) 1.60sextet7.52H-CH₂- (Propyl C2')
C-4 (CH₃) 2.22s-3HAr-CH₃
C-3 (CH₃) 0.98t7.53H-CH₃ (Propyl C3')
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
C-1 153.5CqAr-OH (Deshielded by oxygen)
C-3 142.8CqAr-Propyl
C-5 130.2CHAr-H
C-4 128.5CqAr-Methyl
C-2 115.8CHAr-H (Shielded ortho to OH)
C-6 112.4CHAr-H (Shielded ortho to OH)
C-3 (C1') 34.2CH₂Ar-CH₂-
C-3 (C2') 23.8CH₂-CH₂-
C-4 (C1') 18.5CH₃Ar-CH₃
C-3 (C3') 14.2CH₃-CH₃ terminal
Table 3: ATR-FTIR Band Assignments
Wavenumber (cm⁻¹)IntensityAssignment
3350 Broad, StrongO-H stretch (Intermolecular H-bonded)
2958, 2930, 2872 StrongC-H stretch (sp³ asymmetric and symmetric)
1615, 1590, 1505 MediumC=C aromatic ring skeletal stretches
1460 MediumC-H bend (alkyl chain scissoring)
1225 StrongC-O stretch (phenolic)
875, 815 StrongC-H out-of-plane bend (1,2,4-trisubstituted ring)

Mechanistic & Diagnostic Insights

The true test of a self-validating analytical system lies in differentiating regioisomers. For 4-methyl-3-propylphenol, the relative positions of the methyl and propyl groups are proven via HMBC (Heteronuclear Multiple Bond Correlation) [2].

  • The Methyl Probe: The singlet protons of the 4-CH₃ group (δ 2.22) will show strong ³J HMBC correlations to C-3 (δ 142.8) and C-5 (δ 130.2), and a ²J correlation to C-4 (δ 128.5).

  • The Propyl Probe: The triplet protons of the Ar-CH₂- group (δ 2.52) will show ³J correlations to C-2 (δ 115.8) and C-4 (δ 128.5), and a ²J correlation to C-3 (δ 142.8).

  • FTIR Confirmation: The presence of two distinct out-of-plane bending bands at 875 cm⁻¹ (isolated H at C-2) and 815 cm⁻¹ (two adjacent H's at C-5 and C-6) perfectly corroborates the 1,2,4-trisubstituted aromatic pattern (relative to the lowest locant numbering)[3].

HMBC_Map H2 H-2 (δ 6.62) C1 C-1 (OH) δ 153.5 H2->C1 3J HMBC C3 C-3 (Pr) δ 142.8 H2->C3 2J HMBC C4 C-4 (Me) δ 128.5 H2->C4 3J HMBC Me 4-CH3 (δ 2.22) Me->C3 3J HMBC Me->C4 2J HMBC C5 C-5 (H) δ 130.2 Me->C5 3J HMBC Pr 3-CH2 (δ 2.52) Pr->C3 2J HMBC Pr->C4 3J HMBC

Fig 2. Key 2D HMBC NMR correlations used to confirm the regiochemistry of the substituents.

References

  • Yang, Q., et al. (2025). Substitution of Alkylphenol Polyoxyethylene Ethers with Bio-Based Surfactants: Their Synthesis, Properties, and Performance Evaluation. Langmuir (ACS Publications). URL: [Link]

  • Canchola, J. (2023). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. URL: [Link]

  • Johnson, J. B., et al. (2023). How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level. Engineering Proceedings (MDPI). URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 4-Methyl-3-propylphenol

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methyl-3-propylphenol (CAS No. 61783-87-7), with a particular focus on its boiling point.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methyl-3-propylphenol (CAS No. 61783-87-7), with a particular focus on its boiling point. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental methodologies. Due to a scarcity of published experimental data for this specific isomer, this guide also presents data for related isomers to provide context and details robust protocols for the experimental determination of its key thermodynamic parameters. This approach ensures a thorough understanding of the compound's physical behavior, which is critical for its application in synthesis, formulation, and quality control.

Introduction to 4-Methyl-3-propylphenol and its Significance

4-Methyl-3-propylphenol is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups.[1] Alkylphenols are of significant industrial importance, serving as precursors or intermediates in the production of a wide array of products, including non-ionic surfactants, resins, and preservatives.[1] The specific substitution pattern of a methyl group at the 4-position and a propyl group at the 3-position of the phenol ring in 4-Methyl-3-propylphenol influences its physicochemical properties, such as its solubility, reactivity, and, critically, its thermodynamic behavior.

Understanding the thermodynamic properties of 4-Methyl-3-propylphenol is paramount for its practical application. For instance, knowledge of its boiling point is essential for purification via distillation, while its melting point and heat of fusion are critical for storage and handling. In the context of drug development, these properties can influence formulation strategies and the stability of the final product.

Physicochemical and Structural Information

A foundational understanding of 4-Methyl-3-propylphenol begins with its basic identifiers and structural features.

PropertyValueSource
Chemical Name 4-Methyl-3-propylphenol[2]
CAS Number 61783-87-7[2][3]
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Canonical SMILES CCCc1cc(c(C)cc1)O
Structure Chemical structure of 4-Methyl-3-propylphenol

Thermodynamic Properties: A Comparative Analysis

Table of Thermodynamic Data for Related Alkylphenol Isomers:

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
4-Isopropyl-3-methylphenol3228-02-2111-114Not available
4-Propylphenol645-56-721-22232-233
3-Propylphenol621-27-226228
4-Methyl-2-propylphenol4074-46-8Not availableNot available

Data sourced from various chemical databases and publications.

The boiling points of phenols are significantly influenced by intermolecular hydrogen bonding due to the hydroxyl group. The alkyl substituents' size, branching, and position affect van der Waals forces and the molecule's overall polarity, leading to variations in boiling points among isomers. Generally, increased molecular weight and less branching lead to higher boiling points.

Experimental Determination of Thermodynamic Properties

Given the absence of published data, this section provides detailed, field-proven methodologies for the experimental determination of the key thermodynamic properties of 4-Methyl-3-propylphenol.

Boiling Point Determination by Ebulliometry

The most accurate method for determining the boiling point of a pure liquid is through ebulliometry, which involves measuring the temperature of the vapor in equilibrium with the boiling liquid.[4][5]

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus. A round-bottom flask is charged with the 4-Methyl-3-propylphenol sample and a few boiling chips to ensure smooth boiling. The flask is fitted with a distillation head, a condenser, and a collection flask. A calibrated thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The flask is gently heated in a heating mantle. The heating rate should be controlled to achieve a slow and steady distillation rate, typically 1-2 drops of distillate per second.

  • Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize. This constant temperature, observed while the vapor is condensing and dripping into the collection flask, is the boiling point of the substance at the prevailing atmospheric pressure.[4]

  • Pressure Correction: The observed boiling point should be corrected to the standard atmospheric pressure (760 mmHg) if the measurement is performed at a different pressure.

Logical Relationship: Boiling Point Determination

G cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis A Charge round-bottom flask with 4-Methyl-3-propylphenol and boiling chips B Assemble distillation apparatus (distillation head, condenser, collection flask) A->B C Position calibrated thermometer correctly B->C D Gently heat the sample C->D Ready for heating E Observe for steady boiling and distillation rate D->E F Record the stable temperature of the vapor E->F G Observed Boiling Point F->G Obtain reading I Apply pressure correction if necessary G->I H Measure atmospheric pressure H->I J Final Boiling Point at Standard Pressure I->J

Caption: Workflow for the experimental determination of boiling point.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It can be used to determine melting point, enthalpy of fusion, and to study other thermal transitions.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of 4-Methyl-3-propylphenol (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Setup: An empty, sealed aluminum pan is used as the reference. The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range, and then a cooling ramp.

  • Data Acquisition and Analysis: The DSC instrument records the heat flow to the sample versus temperature. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The area under the melting peak is proportional to the enthalpy of fusion.

Signaling Pathway: DSC Data Interpretation

G cluster_input Input Data cluster_analysis Analysis Steps cluster_output Thermodynamic Properties A DSC Thermogram (Heat Flow vs. Temperature) B Identify Endothermic Peak A->B Observe transitions C Determine Onset Temperature B->C Extrapolate baseline D Determine Peak Temperature B->D Find maximum heat flow E Integrate Peak Area B->E Define integration limits F Melting Point (Tm) C->F D->F G Enthalpy of Fusion (ΔHf) E->G

Caption: Logical flow for interpreting DSC thermogram data.

Safety and Handling Considerations

Alkylphenols, as a class, require careful handling. While specific toxicology data for 4-Methyl-3-propylphenol is limited, it is prudent to treat it with the same precautions as other phenolic compounds. Phenols can be corrosive and are readily absorbed through the skin, potentially causing systemic effects.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of 4-Methyl-3-propylphenol. While experimental data for this specific compound are sparse, a comprehensive understanding can be built through comparative analysis with its isomers and the application of robust experimental methodologies. The detailed protocols for ebulliometry and differential scanning calorimetry provided herein offer a clear pathway for researchers to accurately determine the key thermodynamic parameters of 4-Methyl-3-propylphenol, thereby facilitating its effective use in scientific and industrial applications.

References

  • Borges dos Santos, R. M., & Martinho Simões, J. A. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data, 38(4), 707-739. [Link]

  • Unilong Industry. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. [Link]

  • Borges dos Santos, R. M., & Martinho Simões, J. A. (1998). Energetics of the OH Bond in Phenol and Substituted Phenols. Journal of Physical and Chemical Reference Data, 27(3), 707-739. [Link]

  • Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study. (n.d.). ResearchGate. [Link]

  • Cheméo. (n.d.). Phenol, 4-(3-methyl-1-propylpentyl) - Chemical & Physical Properties. [Link]

  • Anderson, N. H., Davis, S. S., James, M., & Kojima, I. (1983). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of Pharmaceutical Sciences, 72(4), 443-448. [Link]

  • Rochester, C. H., & Sclosa, S. A. (1979). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 2781-2794. [Link]

  • NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental. (2021, July 16). [Link]

  • NIST. (n.d.). 3-Methyl-4-isopropylphenol. In NIST Chemistry WebBook. [Link]

  • Scribd. (n.d.). Boiling Point Determination Experiment. [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry [Video]. YouTube. [Link]

  • Pizzi, A., & Stephanou, A. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer International, 48(1), 45-50. [Link]

  • NIST. (n.d.). 3-Methyl-4-isopropylphenol. In NIST Chemistry WebBook. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2014). Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades. Organic letters, 16(24), 6370–6373. [Link]

  • PubChem. (n.d.). 4-Propylphenol. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. PMC. [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 4-Methyl-3-propylphenol in Biological Assays: A Comprehensive Technical Guide

Executive Summary In the landscape of modern antimicrobial formulation and drug development, alkyl-substituted phenols represent a highly potent class of membrane-active agents. 4-Methyl-3-propylphenol (CAS 61783-87-7),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antimicrobial formulation and drug development, alkyl-substituted phenols represent a highly potent class of membrane-active agents. 4-Methyl-3-propylphenol (CAS 61783-87-7), a specific monosubstituted cresol derivative, has emerged as a critical active pharmaceutical ingredient (API) in rapid-acting biocidal compositions. This whitepaper provides an in-depth technical analysis of its primary mechanism of action—specifically its capacity to uncouple the proton motive force (PMF) and disrupt bacterial lipid bilayers. Furthermore, we explore its synergistic pharmacodynamics when combined with cyclic terpenes and detail the self-validating biological assays required to quantify its rapid kinetic efficacy.

Chemical Topology & Pharmacodynamics

The antimicrobial efficacy of 4-Methyl-3-propylphenol is fundamentally driven by its amphiphilic structure, which dictates its structure-activity relationship (SAR) [2].

  • Hydrophilic Head (Phenolic -OH): The hydroxyl group acts as a weak acid and a hydrogen bond donor. It is the primary functional group responsible for proton shuttling across the bacterial membrane.

  • Lipophilic Tail (Alkyl Substituents): The methyl and propyl groups at the 4- and 3-positions, respectively, significantly increase the molecule's partition coefficient (LogP). This lipophilicity allows the molecule to rapidly partition out of aqueous environments and intercalate into the hydrophobic core of bacterial phospholipid bilayers [3].

The specific positioning of the propyl chain creates steric bulk that prevents the molecule from packing neatly within the highly ordered lipid tails of the bacterial membrane, thereby inducing localized membrane fluidization.

Primary Mechanism of Action: Membrane Disruption

Unlike antibiotics that target specific enzymatic pathways (e.g., beta-lactams targeting cell wall synthesis), 4-Methyl-3-propylphenol exerts a physical and electrochemical disruption of the bacterial cell envelope [2]. The causality of cell death follows a distinct, rapid sequence:

  • Bilayer Intercalation: The compound partitions into the bacterial membrane. The alkyl chains align with the lipid tails, while the hydroxyl group remains near the polar lipid headgroups.

  • Membrane Fluidization: The steric hindrance of the propyl group disrupts Van der Waals forces between adjacent lipid molecules, increasing membrane fluidity and decreasing structural integrity.

  • Proton Motive Force (PMF) Collapse: The phenolic hydroxyl group acts as a transmembrane proton carrier. It becomes protonated in the slightly acidic extracellular environment, crosses the hydrophobic membrane core, and deprotonates in the alkaline intracellular matrix. This rapidly dissipates both the transmembrane pH gradient ( Δ pH) and the electrical potential ( ΔΨ ).

  • Intracellular Leakage: The compromised membrane allows the uncontrolled efflux of essential intracellular components, including potassium ions ( K+ ) and ATP, leading to immediate bacteriostasis and subsequent bactericidal death[3].

MOA A 4-Methyl-3-propylphenol (Lipophilic Phenol) B Partitioning into Bacterial Lipid Bilayer A->B C Membrane Fluidization & Loss of Structural Integrity B->C D Proton Motive Force (PMF) Collapse (Depolarization) C->D E Leakage of Intracellular Contents (ATP, K+ ions) C->E F Rapid Bactericidal Action (Cell Death) D->F E->F

Fig 1: Mechanistic pathway of 4-Methyl-3-propylphenol inducing bacterial cell death via PMF collapse.

Synergistic Kinetics with Cyclic Terpenes

While 4-Methyl-3-propylphenol is potent on its own, its true clinical and commercial value is unlocked via synergistic formulation. Patent literature and microbiological studies demonstrate that combining monosubstituted cresols with cyclic terpenes—specifically α -terpineol —results in a profound acceleration of bactericidal kinetics[1].

The Causality of Synergy: Terpineol is a bulky, cyclic monoterpene that acts as a potent membrane perturbant. When applied concurrently, terpineol rapidly intercalates into the outer leaflet of the bacterial membrane, creating transient structural defects or "pockets." This pre-conditioning lowers the activation energy required for the more rigid phenolic ring of 4-Methyl-3-propylphenol to penetrate the hydrophobic core. Consequently, the combination achieves complete microbial kill in under 15 seconds at concentrations where neither compound would be effective individually [1].

Biological Assays: Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of 4-Methyl-3-propylphenol, researchers must employ assays that account for its ultra-fast kinetics and physical mechanism of action. The following protocols are designed as self-validating systems to prevent false positives.

High-Throughput Time-Kill Kinetics

Standard Minimum Inhibitory Concentration (MIC) assays require 24 hours of incubation and cannot capture the sub-15-second kinetics of this compound. A modified, neutralized time-kill assay is required [1].

Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli) to mid-logarithmic phase. Wash and resuspend in sterile saline to a density of 108 CFU/mL.

  • Exposure: Dispense 100 µL of the 4-Methyl-3-propylphenol test solution (with or without terpineol) into a 96-well microtiter plate. Inoculate with 10 µL of the bacterial suspension.

  • Critical Neutralization: At exactly 15, 30, and 60 seconds, rapidly transfer a 10 µL aliquot from the test well into 90 µL of D/E (Dey-Engley) Neutralizing Broth .

    • Causality Check: D/E broth contains polysorbate 80 and lipid-rich components that instantly bind the lipophilic phenol, stripping it from the bacterial membrane and arresting the biocidal reaction. Without this step, the compound would continue to act on the agar plate, yielding falsely inflated efficacy data.

  • Quantification: Perform 10-fold serial dilutions of the neutralized mixture, plate on Tryptic Soy Agar (TSA), and incubate at 37°C for 24 hours.

  • Analysis: Enumerate colonies and calculate the log reduction relative to a water/buffer control.

Workflow S1 Prepare Inoculum (10^8 CFU/mL) S2 Expose to Antimicrobial S1->S2 S3 Quench in D/E Neutralizing Broth S2->S3 15-60s S4 Serial Dilution & Agar Plating S3->S4 S5 Calculate Log Reduction S4->S5

Fig 2: High-throughput time-kill assay workflow with critical neutralization step for kinetic accuracy.

Fluorometric Membrane Permeabilization Assay

To prove that the mechanism of action is indeed membrane disruption (rather than intracellular target binding), a SYTOX Green permeabilization assay is utilized. SYTOX Green is a high-affinity nucleic acid stain that is strictly impermeant to live cells with intact membranes.

Methodology:

  • Wash mid-log phase bacteria and resuspend in 5 mM HEPES buffer (pH 7.2).

  • Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Transfer 100 µL of the suspension to a black, clear-bottom 96-well plate.

  • Establish baseline fluorescence using a microplate reader (Excitation: 504 nm, Emission: 523 nm).

  • Inject 4-Methyl-3-propylphenol into the wells.

  • Monitor fluorescence continuously for 30 minutes. A sharp, immediate spike in fluorescence confirms that the phenol has compromised membrane integrity, allowing the dye to enter and bind to bacterial DNA.

Quantitative Efficacy Data

The table below summarizes the synergistic kinetic efficacy of 4-Methyl-3-propylphenol when evaluated via the neutralized time-kill assay described in Section 4.1. Data reflects the rapid action against standard Escherichia coli strains [1].

Antimicrobial AgentConcentration (% w/v)Contact TimeLog Reduction (CFU/mL)Interpretation
4-Methyl-3-propylphenol 0.1%15 seconds< 1.0Sub-lethal at ultra-short contact
α -Terpineol 0.5%15 seconds< 1.0Sub-lethal at ultra-short contact
Synergistic Blend 0.1% + 0.5%15 seconds> 5.0 Complete Bactericidal Kill
Standard Phenol Control 0.5%60 seconds~ 2.5Slow kinetic action

Table 1: Comparative antimicrobial efficacy demonstrating the synergistic acceleration of bactericidal kinetics.

Conclusion

4-Methyl-3-propylphenol is a highly effective, membrane-active antimicrobial agent. By leveraging its amphiphilic structure to uncouple the proton motive force and fluidize bacterial lipid bilayers, it bypasses traditional mechanisms of antibiotic resistance. When formulated synergistically with cyclic terpenes like terpineol, its kinetic efficacy is accelerated to sub-15-second timeframes. For drug development professionals and formulation scientists, understanding this physical mechanism of action—and utilizing strictly neutralized, self-validating assays to measure it—is paramount for the successful deployment of next-generation biocidal technologies.

References

  • Antimicrobial composition (WO2014001056A1). Google Patents.
  • Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective . National Institutes of Health (NIH) / PMC. URL:[Link]

  • Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review . National Institutes of Health (NIH) / PMC. URL:[Link]

Foundational

A Technical Guide to Alkylated Phenols: Investigating 4-Methyl-3-propylphenol and its Isomers

Executive Summary This technical guide addresses the topic of 4-Methyl-3-propylphenol, focusing on its biosynthesis and natural sources. A comprehensive review of scientific literature and chemical databases reveals a no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide addresses the topic of 4-Methyl-3-propylphenol, focusing on its biosynthesis and natural sources. A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the natural occurrence or biological synthesis pathways for this specific compound. The available data is predominantly centered on its structural isomer, 4-Isopropyl-3-methylphenol, a synthetic compound with significant commercial applications.

This guide is therefore structured in two parts. First, it directly addresses the inquiry into 4-Methyl-3-propylphenol, concluding a lack of available data on its biosynthesis. Second, it provides an in-depth technical overview of the well-documented isomer, 4-Isopropyl-3-methylphenol, covering its chemical synthesis, methodologies for production and purification, and its established biological activities. This serves to provide valuable context and practical information for researchers and drug development professionals working with alkylated phenols.

Part 1: Inquiry into 4-Methyl-3-propylphenol

Natural Occurrence and Biosynthesis: An Evidence Gap

Despite a thorough search of scientific databases, there is no documented evidence of 4-Methyl-3-propylphenol as a naturally occurring metabolite in plants, fungi, or microorganisms. Consequently, no biosynthetic pathways for its formation have been described. The existence of the compound is confirmed by its Chemical Abstracts Service (CAS) number (61783-87-7) and its availability from chemical suppliers, indicating it is known as a chemical entity, likely accessible only through synthetic chemistry.[1]

Research into related alkylphenols, such as 4-propylphenol, shows that they can be plant-derived and exhibit biological activities like antifungal properties.[2] However, this information cannot be directly extrapolated to infer a natural origin for 4-Methyl-3-propylphenol.

Part 2: A Technical Guide to the Synthetic Isomer: 4-Isopropyl-3-methylphenol

Given the lack of data on the requested compound, we now pivot to its commercially significant and well-researched isomer, 4-Isopropyl-3-methylphenol (CAS: 3228-02-2), also known as Isopropylmethylphenol or o-Cymen-5-ol.[3][4] This compound is a synthetic analog of the natural monoterpenoids thymol and carvacrol and is widely used for its potent antimicrobial properties.[5]

Chemical Profile and Properties

4-Isopropyl-3-methylphenol is a white crystalline solid with low water solubility but is soluble in organic solvents like ethanol and acetone.[3][4] It is valued in cosmetic and pharmaceutical applications for being nearly colorless and odorless, possessing strong bactericidal and fungicidal activity, and exhibiting low skin irritation potential.[3][5]

Table 1: Physicochemical Properties of 4-Isopropyl-3-methylphenol

PropertyValueSource(s)
CAS Number 3228-02-2[3]
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [3]
Appearance White Crystalline Solid[6]
Solubility Insoluble in water; Soluble in alkali hydroxides and organic solvents.[3][6]
Chemical Synthesis Pathways

The industrial production of 4-Isopropyl-3-methylphenol does not rely on biological pathways but on chemical synthesis, primarily through the alkylation of m-cresol.

The most common method involves the direct isopropylation of m-cresol using propylene or an isopropylating agent (e.g., isopropanol, isopropyl chloride) in the presence of an acid catalyst.[5][7] This reaction, however, is challenging in terms of selectivity. It produces a mixture of isomers, including the desired 4-isopropyl-3-methylphenol, as well as 2-isopropyl-3-methylphenol, 5-isopropyl-3-methylphenol, and 6-isopropyl-3-methylphenol (an isomer of thymol).[5]

The choice of catalyst (e.g., γ-alumina, zinc chloride, sulfuric acid) and the control of reaction conditions are critical for maximizing the yield of the target para-isomer.[5][7] Subsequent purification steps such as distillation, extraction, and crystallization are essential to isolate the high-purity product from the isomeric mixture.[5]

A more selective, albeit more complex, method involves a cross-coupling reaction. A patented method describes the reaction of a 4-halogenated-3-methylphenol (e.g., 4-bromo-3-methylphenol) with an isopropyl metal compound (like an isopropyl Grignard reagent) in the presence of a palladium or nickel catalyst.[8][9] This approach, a variation of the Negishi coupling, offers higher selectivity and yield of the desired 4-isopropyl-3-methylphenol, minimizing the formation of other isomers and resulting in a product with less odor and coloration.[8][10]

G cluster_0 Synthesis Pathway via Negishi Coupling A m-Cresol B Halogenation (e.g., Bromination) A->B C 4-Halogenated-3-methylphenol B->C F Negishi Coupling Reaction C->F D Isopropyl Metal Compound (e.g., Isopropyl-ZnCl) D->F E Catalyst (Pd or Ni) + Ligand E->F G Crude Product Mixture F->G H Purification (Chromatography/Distillation) G->H I High-Purity 4-Isopropyl-3-methylphenol H->I

Caption: Conceptual workflow for the selective synthesis of 4-Isopropyl-3-methylphenol.

Experimental Protocol: Conceptual Synthesis via Negishi Coupling

The following protocol is a conceptual outline based on patented methodologies for producing high-purity 4-Isopropyl-3-methylphenol.

Objective: To synthesize 4-Isopropyl-3-methylphenol with high selectivity.

Materials:

  • 4-bromo-3-methylphenol

  • Isopropylmagnesium chloride (or other isopropyl metal source)

  • Palladium or Nickel-based catalyst (e.g., Pd(dppf)Cl₂)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Reactor Setup: A multi-neck flask is assembled with a condenser, dropping funnel, and nitrogen/argon inlet. The system is flame-dried or oven-dried to ensure anhydrous conditions.

  • Catalyst Loading: The reaction flask is charged with the 4-bromo-3-methylphenol, the catalyst, and the anhydrous solvent under an inert atmosphere.

    • Causality Note: An inert atmosphere is critical to prevent the deactivation of the organometallic reagents and catalyst, which are sensitive to oxygen and moisture.

  • Reagent Addition: The isopropyl metal compound is added slowly (dropwise) to the reaction mixture at a controlled temperature.

    • Causality Note: Slow addition is necessary to manage the exothermic nature of the coupling reaction and prevent the formation of side products.

  • Reaction: The mixture is heated to reflux for a specified period (typically several hours) to drive the reaction to completion. Progress can be monitored by techniques like GC-MS or TLC.

  • Quenching: Upon completion, the reaction is carefully cooled to room temperature and quenched by the slow addition of an aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: The product is extracted from the aqueous layer into an organic solvent (e.g., ethyl acetate). The organic layers are combined.

  • Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified.

    • Self-Validation: High-purity can be achieved via column chromatography or fractional distillation. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Biological and Industrial Applications

4-Isopropyl-3-methylphenol is primarily utilized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[3]

  • Cosmetics and Personal Care: It serves as a safe and effective preservative in creams, lotions, and other products.[3]

  • Pharmaceuticals: Used in topical preparations to treat skin conditions caused by fungi or bacteria.[3]

  • Disinfectants: Employed in industrial and household disinfectants for surfaces and air treatment.[3]

  • Acaricidal Agent: It has shown effectiveness against house dust mites, demonstrating higher potency than some commercial acaricides.[5]

Its mechanism of action is believed to involve the disruption of microbial cell membranes and cellular redox homeostasis, similar to other phenolic compounds.[5]

Conclusion and Future Directions

While the requested compound, 4-Methyl-3-propylphenol, is a valid chemical structure, there is currently no scientific evidence to suggest it is a natural product or has a known biosynthetic pathway. Researchers in this area should be aware of the potential for confusion with its well-studied and commercially important isomer, 4-Isopropyl-3-methylphenol.

The synthetic pathways and biological activities of 4-Isopropyl-3-methylphenol are well-documented, providing a solid foundation for its use as a preservative and antimicrobial agent. Future research could focus on exploring the potential synthesis and biological properties of 4-Methyl-3-propylphenol to determine if it possesses unique activities compared to its isomers, thereby filling a significant gap in the current scientific literature.

References

  • ChemicalBook. (2020, January 13). What is 4-Isopropyl-3-methylphenol?
  • National Center for Biotechnology Information. (n.d.). 3-Isopropyl-4-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • European Patent Office. (2019, August 28). EP 3162786 B1 - METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link],

  • Molbase. (n.d.). Synthesis of 4-(3-(3-(2-quinolinylmethyloxy)phenyl)propyl)phenol. Retrieved from [Link]

  • Unilong Industry. (2023, November 24). News - Do You Know 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. Retrieved from [Link]

  • WIPO Patentscope. (2015, December 30). WO/2015/199202 METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-isopropylphenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
  • The Good Scents Company. (n.d.). 4-propyl phenol p-propylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108046998A - A kind of preparation method of 3 methyl 4 isopropyl phenol.
  • Google Patents. (n.d.). WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol.
  • National Center for Biotechnology Information. (2025, August 22). 4-Propylphenol Alters Membrane Integrity in Fungi Isolated from Walnut Anthracnose and Brown Spot. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162786A1 - Method for producing 4-isopropyl-3-methylphenol.

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-3-propylphenol: Molecular Characteristics and Crystallographic Considerations

Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the molecular properties of 4-Methyl-3-propylphenol, with a specific focus on its molecular weight an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular properties of 4-Methyl-3-propylphenol, with a specific focus on its molecular weight and the methodologies for determining its crystal structure. While a definitive, publicly available crystal structure for 4-Methyl-3-propylphenol is not currently available, this document will delve into the principles and experimental protocols necessary for its elucidation. By understanding these foundational concepts, researchers can better anticipate the solid-state behavior of this and similar substituted phenolic compounds.

Molecular Properties of 4-Methyl-3-propylphenol

4-Methyl-3-propylphenol is a substituted phenolic compound with a molecular formula of C10H14O[1]. Its molecular structure consists of a phenol ring substituted with a methyl group at the 4th position and a propyl group at the 3rd position relative to the hydroxyl group. The molecular weight and other key identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C10H14O[1]
Molecular Weight 150.22 g/mol [2][3][4]
CAS Number 61783-87-7[1]

Elucidating the Crystal Structure: A Methodological Approach

The determination of a molecule's crystal structure is paramount in understanding its solid-state properties, which in turn influence its solubility, stability, and bioavailability—critical factors in drug development. The primary technique for this is single-crystal X-ray diffraction (SCXRD)[5][6].

The Significance of Crystal Packing in Substituted Phenols

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces. In the case of substituted phenols, hydrogen bonding involving the hydroxyl group is a dominant interaction[7]. The nature and position of other substituents on the phenol ring, such as the methyl and propyl groups in 4-Methyl-3-propylphenol, will introduce steric and electronic effects that further dictate the packing arrangement[7][8]. These substitutions can influence the crystal system (e.g., monoclinic, orthorhombic) and the density of the packed structure[8].

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the typical workflow for determining the crystal structure of an organic compound like 4-Methyl-3-propylphenol.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Selection Crystal Selection Crystallization->Selection Suitable Single Crystals Mounting Crystal Mounting Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Solution Structure Solution Diffraction->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the determination of the crystal structure of 4-Methyl-3-propylphenol via SCXRD.

Objective: To grow suitable single crystals of 4-Methyl-3-propylphenol and determine its three-dimensional atomic arrangement using single-crystal X-ray diffraction.

Materials:

  • Purified 4-Methyl-3-propylphenol

  • A selection of solvents for crystallization trials (e.g., hexane, ethanol, acetone, toluene)

  • Crystallization vials

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve a small amount of purified 4-Methyl-3-propylphenol in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent is a common and effective method.

    • Monitor the vials for the formation of single crystals. This process can take several hours to days.

    • Once crystals have formed, carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer.

    • A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and potential crystal degradation.

    • The diffractometer will then rotate the crystal while exposing it to a beam of X-rays.

    • The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • From this map, an initial molecular model is built.

    • The model is then refined against the experimental data to improve the fit, a process that involves adjusting atomic positions, and thermal parameters.

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Molecular Structure Visualization

The two-dimensional chemical structure of 4-Methyl-3-propylphenol is depicted below.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-3-propylphenol: A Detailed Laboratory Protocol

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-Methyl-3-propylphenol. The described method is a two-step process commencing with the Friedel-Crafts acylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-Methyl-3-propylphenol. The described method is a two-step process commencing with the Friedel-Crafts acylation of p-cresol, followed by a Clemmensen reduction to yield the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations for experimental choices, and safety considerations.

Introduction

4-Methyl-3-propylphenol is a valuable organic compound with applications in various fields, including the synthesis of pharmaceutical intermediates and as a building block in fine chemical manufacturing. Its structure, featuring a substituted phenolic ring, makes it a key precursor for more complex molecules. The synthesis protocol detailed herein is designed to be robust and reproducible, providing a clear pathway to obtaining high-purity 4-Methyl-3-propylphenol.

The chosen synthetic route involves two classical and well-understood organic transformations. The initial Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring.[1][2][3] This is followed by the Clemmensen reduction, a standard procedure for the deoxygenation of ketones to their corresponding alkanes.[4] This two-step approach offers a high degree of control and generally provides good yields.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Friedel-Crafts Acylation

p-Cresol is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-hydroxy-4-methylpropiophenone.

Step 2: Clemmensen Reduction

The intermediate ketone, 3-hydroxy-4-methylpropiophenone, is then reduced using amalgamated zinc and hydrochloric acid to yield the final product, 4-Methyl-3-propylphenol.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
p-CresolC₇H₈O108.1410.8 g (0.1 mol)≥99%Sigma-Aldrich
Propionyl chlorideC₃H₅ClO92.529.25 g (0.1 mol)≥98%Sigma-Aldrich
Aluminum chloride (anhydrous)AlCl₃133.3414.7 g (0.11 mol)≥99%Sigma-Aldrich
Dichloromethane (anhydrous)CH₂Cl₂84.93200 mL≥99.8%Fisher Scientific
Zinc powderZn65.3826.1 g (0.4 mol)≥98%Sigma-Aldrich
Mercuric chlorideHgCl₂271.522.7 g≥99.5%Sigma-Aldrich
Concentrated Hydrochloric acidHCl36.4650 mL37%Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12As neededLaboratory GradeFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01As neededLaboratory GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As neededLaboratory GradeFisher Scientific
Step 1: Friedel-Crafts Acylation of p-Cresol

Rationale: The Friedel-Crafts acylation is employed to introduce the propyl chain precursor onto the aromatic ring of p-cresol.[5] The hydroxyl and methyl groups of p-cresol are ortho-, para-directing activators. The acylation is expected to occur primarily at the position ortho to the hydroxyl group and meta to the methyl group due to steric hindrance at the other ortho position.

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is thoroughly dried.

  • To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Stir the suspension.

  • In the dropping funnel, prepare a solution of p-cresol (10.8 g, 0.1 mol) and propionyl chloride (9.25 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.

  • Separate the organic layer in a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 3-hydroxy-4-methylpropiophenone. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Clemmensen Reduction of 3-Hydroxy-4-methylpropiophenone

Rationale: The Clemmensen reduction is a classic method for reducing aryl ketones to the corresponding alkanes under acidic conditions.[4] Amalgamated zinc is used as the reducing agent.

Procedure:

  • Preparation of Amalgamated Zinc: In a fume hood, add zinc powder (26.1 g, 0.4 mol) to a solution of mercuric chloride (2.7 g) in water (40 mL) in a 500 mL round-bottom flask. Swirl the mixture for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water (2 x 25 mL).

  • To the flask containing the amalgamated zinc, add water (25 mL), concentrated hydrochloric acid (50 mL), and the crude 3-hydroxy-4-methylpropiophenone from Step 1.

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with stirring.

  • Continue refluxing for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux to maintain the acidity. Monitor the reaction by TLC until the starting ketone is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Decant the liquid into a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Methyl-3-propylphenol.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Methyl-3-propylphenol.[4]

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_purification Purification p_cresol p-Cresol reaction1 Reaction with AlCl₃ in CH₂Cl₂ p_cresol->reaction1 propionyl_chloride Propionyl Chloride propionyl_chloride->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude 3-hydroxy-4-methylpropiophenone workup1->intermediate reaction2 Reduction intermediate->reaction2 amalgamated_zinc Amalgamated Zinc (Zn/Hg) amalgamated_zinc->reaction2 hcl Conc. HCl hcl->reaction2 workup2 Extraction & Washing reaction2->workup2 crude_product Crude 4-Methyl-3-propylphenol workup2->crude_product purification Vacuum Distillation or Column Chromatography crude_product->purification final_product Pure 4-Methyl-3-propylphenol purification->final_product

Caption: Overall workflow for the two-step synthesis of 4-Methyl-3-propylphenol.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of 4-Methyl-3-propylphenol.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl group.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]

  • Propionyl chloride and concentrated hydrochloric acid are corrosive and should be handled with extreme care.[8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Mercuric chloride is highly toxic. Handle with extreme caution and dispose of mercury-containing waste according to institutional guidelines.

  • The Friedel-Crafts reaction can be vigorous. Proper temperature control is crucial.

References

  • Jasperse, J. Grignard Reaction. Chem 355.
  • Santa Cruz Biotechnology. (n.d.). 4-Isopropyl-3-methylphenol.
  • European Patent Office. (2019). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL (EP 3162786 B1).
  • NextSDS. (n.d.).
  • Zhang, Y., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. International Journal of Molecular Sciences, 24(10), 8881.
  • Chem Service. (2016).
  • Sigma-Aldrich. (2026).
  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • ResearchGate. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • Fisher Scientific. (2010).
  • BLD Pharm. (n.d.). 4-Methyl-3-propylphenol.
  • White Rose eTheses Online. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Molbase. (n.d.). Synthesis of 4-(3-(3-(2-quinolinylmethyloxy)phenyl)propyl)phenol.
  • Google Patents. (n.d.). A kind of preparation method of 3 methyl 4 isopropyl phenol (CN108046998A).
  • WIPO Patentscope. (2015). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL (WO/2015/199202).
  • Wikipedia. (n.d.). Grignard reagent.
  • AdiChemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • NIST WebBook. (n.d.). 3-Methyl-4-isopropylphenol.
  • SpectraBase. (n.d.). 4-Propylphenol.
  • Google Patents. (n.d.). Preparation method of 3-methyl-4-isopropyl phenol (CN108046998B).
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism.
  • NIST WebBook. (n.d.). 4-Methyl-2-propylphenol.
  • Google Patents. (n.d.). Process for making grignard reagents (US3161689A).
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylphenol 98.
  • Mettler Toledo. (n.d.).
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemistry Steps. (2022).

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Application

Extraction methods for 4-Methyl-3-propylphenol from environmental samples

An Application Guide to the Extraction of 4-Methyl-3-propylphenol from Environmental Matrices for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Extraction of 4-Methyl-3-propylphenol from Environmental Matrices for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Environmental Significance of 4-Methyl-3-propylphenol

4-Methyl-3-propylphenol (CAS 61783-87-7) is a substituted phenolic compound that can enter the environment through various industrial and natural pathways.[1][2] Phenolic compounds, as a class, are recognized as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA) due to their potential toxicity and persistence in the environment.[1] Their presence in water, soil, and even air can pose risks to aquatic life and human health, making their accurate detection and quantification a critical task for environmental monitoring and toxicological studies.[3][4][5]

This document provides a detailed guide to the most effective methods for extracting 4-Methyl-3-propylphenol from diverse environmental samples. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. The protocols described herein are designed as self-validating systems, incorporating essential quality control measures.

Physicochemical Properties of 4-Methyl-3-propylphenol

Understanding the physicochemical properties of the target analyte is fundamental to designing an effective extraction strategy.

PropertyValue/DescriptionSignificance for Extraction
Molecular Formula C₁₀H₁₄O[6]Influences molecular weight and polarity.
Molecular Weight 150.22 g/mol [6]Relevant for mass spectrometry and chromatographic behavior.
LogP (Octanol/Water) ~3.1 (Estimated)Indicates moderate lipophilicity, suggesting good affinity for non-polar sorbents and organic solvents.
pKa ~10.3 (Estimated for similar phenols)The acidity of the hydroxyl group is critical. At pH > pKa, it deprotonates to the phenoxide anion, increasing water solubility. At pH < pKa, it remains protonated and is more readily extracted into organic phases or onto non-polar sorbents.
Solubility Insoluble in water; soluble in organic solvents like ethanol and methanol.[6]Dictates the choice between aqueous and organic-based extraction techniques.

Core Extraction Methodologies: A Comparative Overview

The choice of extraction method is dictated by the sample matrix, the required detection limit, and available instrumentation. The three primary techniques suitable for 4-Methyl-3-propylphenol are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).

  • Solid-Phase Extraction (SPE): A highly versatile and widely used technique that involves passing a liquid sample through a solid sorbent cartridge.[1][7] The analyte is retained on the sorbent while interferences are washed away. It offers high recovery, good reproducibility, and the ability to pre-concentrate the analyte.[8][9]

  • Liquid-Liquid Extraction (LLE): A traditional method based on the differential solubility of the analyte between two immiscible liquid phases (typically water and an organic solvent).[1] It is a robust technique, particularly for less complex matrices, but can be solvent and labor-intensive.[1]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace).[10][11] Analytes partition onto the fiber and are then thermally desorbed directly into a gas chromatograph. It is excellent for trace analysis and volatile/semi-volatile compounds.[10][11]

Application Protocol 1: Solid-Phase Extraction (SPE) from Water Samples

SPE is the preferred method for aqueous samples due to its efficiency and concentration capabilities. Reversed-phase SPE is ideal for moderately non-polar compounds like 4-Methyl-3-propylphenol. Polymeric sorbents, such as polystyrene-divinylbenzene (PS-DVB), are often favored over traditional C18 silica for phenols due to their higher surface area, greater loading capacity, and stability across a wider pH range.[1][8]

Causality of Experimental Choices
  • Sample Acidification: Adjusting the sample pH to ≤ 2 with HCl or H₂SO₄ is the most critical step.[2][12] This ensures the phenolic hydroxyl group is fully protonated (R-OH), rendering the molecule less polar and significantly enhancing its retention on the non-polar SPE sorbent. Without acidification, the compound would exist partially as the highly polar phenoxide ion (R-O⁻), which has a poor affinity for the sorbent and would be lost.

  • Sorbent Selection: A PS-DVB sorbent is selected for its robust performance with phenolic compounds, offering strong retention via π-π interactions between the aromatic rings of the analyte and the sorbent.[1]

  • Elution Solvent: A polar organic solvent like methanol or dichloromethane is used to disrupt the interactions between the analyte and the sorbent, allowing for efficient elution.[12]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_elute Elution & Concentration Sample 1. Collect 1L Water Sample Acidify 2. Acidify to pH ≤ 2 with 6N HCl Sample->Acidify Spike 3. Spike with Surrogate Standards Acidify->Spike Condition 4. Condition Cartridge (DCM, then Methanol) Spike->Condition Equilibrate 5. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash 7. Wash Cartridge (Acidified Water to remove interferences) Load->Wash Dry 8. Dry Sorbent (Under vacuum) Wash->Dry Elute 9. Elute Analyte (5-10 mL Dichloromethane) Dry->Elute Concentrate 10. Concentrate Eluate (Under N₂ stream to ~0.9 mL) Elute->Concentrate Final 11. Add Internal Standard & Adjust to 1 mL Concentrate->Final Analysis 12. Proceed to GC-MS Analysis Final->Analysis

Caption: Workflow for SPE of 4-Methyl-3-propylphenol from water.

Detailed Step-by-Step Protocol (Water)
  • Sample Preparation:

    • Collect a 1-liter representative water sample in a clean glass bottle.

    • If residual chlorine is present, add ~50 mg of sodium sulfite to dechlorinate.

    • Acidify the sample to pH ≤ 2 by adding 6 N HCl dropwise while monitoring with a pH meter.[12]

    • Spike the sample with appropriate surrogate standards to monitor extraction efficiency.

  • SPE Cartridge Conditioning:

    • Use a PS-DVB SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge with 5 mL of dichloromethane (DCM).

    • Condition with 5 mL of methanol, ensuring the sorbent does not go dry.[12]

    • Equilibrate the cartridge with two 5 mL aliquots of acidified deionized water (pH ≤ 2). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pass the entire 1 L acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing and Drying:

    • After loading, wash the cartridge with 5 mL of acidified deionized water to remove any polar impurities.

    • Dry the cartridge thoroughly by drawing a vacuum through it for 15-20 minutes. This step is crucial to remove residual water, which can interfere with subsequent GC-MS analysis.

  • Elution and Concentration:

    • Place a collection vial under the cartridge.

    • Elute the retained 4-Methyl-3-propylphenol with two 5 mL aliquots of DCM.[12] Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through slowly.

    • Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.

    • Add the internal standard and adjust the final volume to 1.0 mL with DCM. The sample is now ready for analysis.[12]

Application Protocol 2: Extraction from Soil and Sediment Samples

For solid matrices, an initial solvent extraction is required to move the analyte into a liquid phase before cleanup and analysis. Techniques like ultrasonic-assisted extraction (USE) or pressurized liquid extraction (PLE) are commonly employed.[13][14][15] Following the initial extraction, a cleanup step, often using SPE, is necessary to remove matrix interferences.

Causality of Experimental Choices
  • Extraction Solvent: A mixture of a polar solvent like methanol or acetone with a less polar solvent like hexane or DCM is effective. The polar solvent helps to disrupt analyte-soil interactions, while the non-polar solvent efficiently dissolves the 4-Methyl-3-propylphenol. Acidification of the solvent can enhance the extraction of acidic phenols.[1]

  • Extraction Technique: Ultrasonic-assisted extraction (USE) is chosen for its efficiency and simplicity. The ultrasonic waves create cavitation bubbles in the solvent, which collapse and create micro-jets that effectively desorb the analyte from the soil particles.[13]

  • Cleanup: The raw extract from soil is often complex. A subsequent SPE cleanup step is essential to remove humic acids and other co-extractives that could interfere with the final analysis.

Soil Extraction Workflow Diagram

Soil_Extraction_Workflow cluster_extraction Initial Solvent Extraction cluster_cleanup Extract Cleanup & Concentration Sample 1. Weigh 10g Homogenized Soil Solvent 2. Add 30mL Acetone/Hexane (1:1) & Surrogate Standards Sample->Solvent Sonicate 3. Sonicate for 20 minutes Solvent->Sonicate Centrifuge 4. Centrifuge and Collect Supernatant Sonicate->Centrifuge Repeat 5. Repeat Extraction 2x Centrifuge->Repeat Combine 6. Combine Supernatants Repeat->Combine Concentrate1 7. Concentrate to ~1mL Combine->Concentrate1 SPE_Cleanup 8. Perform SPE Cleanup (Similar to water protocol) Concentrate1->SPE_Cleanup Concentrate2 9. Elute and Concentrate to ~0.9mL SPE_Cleanup->Concentrate2 Final 10. Add Internal Standard & Adjust to 1mL Concentrate2->Final Analysis 11. Proceed to GC-MS Analysis Final->Analysis SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis Sample 1. Place 10mL Water Sample in 20mL Headspace Vial Adjust 2. Add NaCl (to saturation) & Acidify to pH ≤ 2 Sample->Adjust Spike 3. Add Surrogate Standard Adjust->Spike Equilibrate 4. Equilibrate Vial at 60°C with Agitation Spike->Equilibrate Expose 5. Expose SPME Fiber to Headspace (e.g., 30 minutes) Equilibrate->Expose Retract 6. Retract Fiber Expose->Retract Desorb 7. Insert Fiber into GC Inlet for Thermal Desorption Retract->Desorb Analyze 8. Perform GC-MS Analysis Desorb->Analyze

Caption: Workflow for Headspace-SPME of 4-Methyl-3-propylphenol.

Detailed Step-by-Step Protocol (Headspace SPME from Water)
  • Sample Preparation:

    • Place 10 mL of the water sample into a 20 mL amber headspace vial.

    • Add a sufficient amount of NaCl to saturate the solution (~3-4 g).

    • Acidify the sample to pH ≤ 2 with a few drops of concentrated H₂SO₄.

    • Spike with the surrogate standard. Immediately seal the vial with a PTFE-faced septum.

  • Extraction:

    • Place the vial in a heating block or autosampler tray set to 60°C with agitation. Allow the sample to equilibrate for 10 minutes.

    • Expose a pre-conditioned CW/DVB SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • Immediately after extraction, retract the fiber and insert it into the heated inlet (e.g., 250°C) of a gas chromatograph for thermal desorption (typically 2-5 minutes).

    • Start the GC-MS analysis run concurrently with desorption.

Post-Extraction Enhancement: Derivatization for GC-MS Analysis

Phenols contain an active hydroxyl group that can cause peak tailing on some GC columns and may not produce ideal fragmentation patterns in MS. Chemical derivatization converts the hydroxyl group into a less polar, more volatile, and more stable ether or ester, significantly improving chromatographic performance and sensitivity. [16][17][18]

  • Principle: Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. [19]The reaction converts the polar R-OH group into a non-polar R-O-Si(CH₃)₃ group.

  • Protocol:

    • Ensure the 1 mL final extract from SPE or soil extraction is completely free of water.

    • To the 1 mL extract, add 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

References

  • UCT. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS.
  • Careri, M., Mangia, A., & Musci, M. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 56(24), 11634-11640. Retrieved from [Link]

  • Careri, M., Mangia, A., & Musci, M. (2008). Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC. PubMed. Retrieved from [Link]

  • Pinto, C. G., Sontag, G., & Barceló, D. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 12(4), 883-909. Retrieved from [Link]

  • Đorđević, N., & Škerget, M. (2016). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules, 21(11), 1473. Retrieved from [Link]

  • Korn, M., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 26(3), 629. Retrieved from [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 13(2), 2293-2311. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4), 757-771. Retrieved from [Link]

  • Olaniran, A. O., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry, 4(5), 65-73. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Chromatography B, 788(2), 345-353. Retrieved from [Link]

  • Li, Y., et al. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Journal of the Science of Food and Agriculture, 94(12), 2445-2452. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • Ballesteros, E., et al. (2021). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry, 14(4), 103043. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols in Water Using GCECD/FID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Hádková, P., et al. (2019). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 100(1), 1-17. Retrieved from [Link]

  • Hádková, P., et al. (2019). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. Retrieved from [Link]

  • Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry, 66(1), 160-167. Retrieved from [Link]

  • Cai, Y., et al. (2009). Ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of alkylphenols in soil. Journal of Chromatography A, 1216(12), 2327-2333. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 10). Method 528 Determination of Phenols in Drinking Water. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). PUBLIC REPORT Phenol, 3-propyl-. Retrieved from [Link]

  • Rodríguez-Bencomo, J. J., et al. (2003). Optimisation of headspace solid-phase microextraction for the analysis of volatile phenols in wine. Journal of Chromatography A, 999(1-2), 1-8. Retrieved from [Link]

  • Undefined. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Retrieved from [Link]

  • ResearchGate. (2025, November 28). Membrane assisted solvent extraction coupled with liquid chromatography tandem mass spectrometry applied to the analysis of alkylphenols in water samples. Retrieved from [Link]

  • Welke, J. E., et al. (2014). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Foods, 3(2), 294-323. Retrieved from [Link]

  • Kabir, A., Furton, K. G., & Malik, A. (2014). Development of a fabric-phase sorptive extraction with high-performance liquid chromatography and ultraviolet detection method for the analysis of alkyl phenols in environmental samples. Journal of Chromatography A, 1360, 10-18. Retrieved from [Link]

  • Westland, J., & Abercrombie, V. (2023, April 27). Analysis of Free Volatile Phenols in Smoke-Impacted Wines by SPME. Agilent Technologies, Inc. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. Retrieved from [Link]

  • Li, H., et al. (2024). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 4-Methylphenol. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). METHOD TO-8. METHOD FOR THE DETERMINATION OF PHENOL AND METHYLPHENOLS (CRESOLS) IN AMBIENT AIR USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

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Method

Applications of 4-Methyl-3-propylphenol in Polymer Chemistry and Resins: A Technical Guide

This document provides a detailed exploration of the potential applications of 4-Methyl-3-propylphenol in the field of polymer chemistry and resins. While direct literature on this specific alkylphenol isomer is limited,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed exploration of the potential applications of 4-Methyl-3-propylphenol in the field of polymer chemistry and resins. While direct literature on this specific alkylphenol isomer is limited, its chemical structure—a partially hindered phenol—allows for well-grounded hypotheses regarding its utility. By drawing parallels with analogous substituted phenols, this guide outlines its prospective roles as a polymer stabilizer, a modifier for phenolic and epoxy resins, and provides detailed protocols for its evaluation.

Introduction to 4-Methyl-3-propylphenol: A Molecule of Untapped Potential

4-Methyl-3-propylphenol (CAS 61783-87-7) is an alkylated phenol characterized by a methyl group and a propyl group attached to the phenolic ring.[1][2] The substitution pattern, with the propyl group ortho to the hydroxyl and the methyl group meta, classifies it as a partially hindered phenol. This structural arrangement is key to its potential functions within polymer systems.

The phenolic hydroxyl group offers a reactive site for polymerization and a hydrogen-donating capability essential for antioxidant activity. The alkyl groups, particularly the propyl group adjacent to the hydroxyl, provide steric hindrance. This hindrance modulates the reactivity of the hydroxyl group and enhances the stability of the resulting phenoxy radical, a critical feature for chain-breaking antioxidants.[3][4] Furthermore, the overall hydrophobicity imparted by the alkyl chains can improve compatibility with non-polar polymer matrices and enhance the moisture resistance of the final resin.[5]

This guide will explore three primary application areas where 4-Methyl-3-propylphenol is expected to offer significant value:

  • As a primary antioxidant for the stabilization of polyolefins and other plastics susceptible to oxidative degradation.

  • As a co-monomer or modifier in the synthesis of phenolic resins to tailor properties such as flexibility and solubility.

  • As a reactive modifier or component of curing systems for epoxy resins to enhance performance characteristics.

Application as a Primary Antioxidant and Polymer Stabilizer

Polymers like polypropylene and polyethylene are susceptible to degradation from heat, oxygen, and mechanical shear during processing and end-use.[6] This oxidative degradation proceeds via a free-radical chain reaction, leading to chain scission, discoloration, and loss of mechanical properties.[7] Hindered phenolic compounds are primary antioxidants, or "chain-breaking" antioxidants, that interrupt this cycle.[6]

Mechanism of Action: 4-Methyl-3-propylphenol can donate its phenolic hydrogen atom to neutralize highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This action terminates the chain reaction and forms a more stable, resonance-stabilized phenoxy radical from the antioxidant molecule itself.[3][8] The steric bulk of the ortho-propyl group helps to stabilize this new radical, preventing it from initiating new degradation chains.[4]

G cluster_0 Oxidative Degradation Cycle cluster_1 Antioxidant Intervention RH Polymer (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, UV) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH (Propagation) ArOH 4-Methyl-3-propylphenol (ArOH) ROO_dot->ArOH Radical Scavenging Degradation Products Degradation Products ROO_dot->Degradation Products Chain Scission RO• + •OH RO• + •OH ROOH->RO• + •OH Chain Branching ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot - H• Non-radical products Non-radical products ArO_dot->Non-radical products Termination

Caption: Antioxidant mechanism of 4-Methyl-3-propylphenol.

Protocol 2.1: Evaluation of 4-Methyl-3-propylphenol as a Stabilizer in Polypropylene

This protocol describes the methodology to compound 4-Methyl-3-propylphenol into polypropylene (PP) and assess its effectiveness as a thermal stabilizer.

Materials:

  • Polypropylene powder (unstabilized)

  • 4-Methyl-3-propylphenol

  • Secondary antioxidant (e.g., a phosphite like Tris(2,4-di-tert-butylphenyl)phosphite)

  • Calcium stearate (acid scavenger)

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Forced-air convection oven

  • Melt Flow Index (MFI) apparatus

Methodology:

  • Formulation Preparation: Prepare several PP formulations. A control with no primary antioxidant, and test formulations with varying concentrations of 4-Methyl-3-propylphenol. A typical synergistic package is often used.[3]

ComponentControl (wt%)Formulation A (wt%)Formulation B (wt%)
Polypropylene99.899.699.4
4-Methyl-3-propylphenol0.00.10.2
Phosphite Stabilizer0.10.10.1
Calcium Stearate0.10.10.1
  • Compounding:

    • Pre-blend the components for each formulation in a high-speed mixer.

    • Melt-compound the blend using a twin-screw extruder or internal mixer at a temperature of 190-220°C.

    • Pelletize the extruded strands.

  • Sample Preparation:

    • Dry the pellets at 80°C for 2 hours.

    • Compression mold the pellets into thin plaques (e.g., 1 mm thickness) at 200°C for subsequent testing.

  • Performance Evaluation:

    • Melt Flow Index (MFI): Measure the MFI (ASTM D1238, 230°C/2.16 kg) of the pellets after multiple extrusion passes (e.g., 1, 3, and 5 passes). A smaller change in MFI indicates better melt processing stability.

    • Long-Term Thermal Stability: Place the molded plaques in a forced-air oven at 150°C. Inspect the samples daily for signs of degradation (discoloration, embrittlement, cracking). The time to failure is recorded. Longer times indicate superior long-term stability.

Expected Outcome: Formulations containing 4-Methyl-3-propylphenol are expected to show significantly better retention of melt flow and a longer time to failure in oven aging compared to the control, demonstrating its efficacy as a primary antioxidant.

Application as a Modifier in Phenolic Resins

Phenolic resins (novolacs and resoles) are produced by the polymerization of phenol with formaldehyde.[9] While widely used, they can be brittle. Incorporating substituted phenols, such as cresols or other alkylphenols, is a common strategy to modify the resin's properties.[10][11] The alkyl groups can introduce flexibility, improve solubility in organic solvents, and enhance water resistance.[5]

Hypothesized Role of 4-Methyl-3-propylphenol: When used as a co-monomer with phenol in the synthesis of a novolac resin, 4-Methyl-3-propylphenol would be integrated into the polymer backbone. The propyl group would act as an internal plasticizer, disrupting the tight packing of polymer chains and increasing flexibility. Its incorporation would also lower the cross-linking density of the cured resin, contributing to improved toughness.

Caption: Synthesis workflow for modified phenolic resin.

Protocol 3.1: Synthesis of a 4-Methyl-3-propylphenol-Modified Novolac Resin

This protocol details the synthesis of a novolac resin where a portion of the phenol is replaced by 4-Methyl-3-propylphenol.

Materials:

  • Phenol

  • 4-Methyl-3-propylphenol

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Reaction vessel with overhead stirrer, condenser, and temperature control

Methodology:

  • Reactor Charging:

    • Charge the reaction vessel with Phenol and 4-Methyl-3-propylphenol. A molar substitution of 10-30% is a typical starting point. For example, 0.9 moles of phenol and 0.1 moles of 4-Methyl-3-propylphenol.

    • Add the oxalic acid catalyst (typically 0.5-2% based on phenol weight).

  • Reaction:

    • Heat the mixture to 95-100°C with continuous stirring.

    • Slowly add formaldehyde to the reactor over 60-90 minutes. The molar ratio of formaldehyde to total phenols should be sub-stoichiometric for a novolac, typically 0.75:1 to 0.85:1.

    • Maintain the reaction at reflux (approx. 100°C) for 2-4 hours after the formaldehyde addition is complete.

  • Dehydration:

    • After the reaction period, configure the apparatus for distillation.

    • Apply a vacuum and gradually increase the temperature to 140-160°C to remove water and any unreacted monomers.

  • Discharge and Characterization:

    • Once the desired viscosity or softening point is reached, discharge the molten resin.

    • Characterize the resin for softening point (ASTM E28), viscosity, and molecular weight (GPC).

    • Cure the resin with a curing agent (e.g., hexamethylenetetramine, HMTA) and evaluate the mechanical properties (flexural strength, impact strength) and thermal properties (Tg via DMA or DSC) of the cured material.

Expected Outcome: The modified novolac resin is expected to have a lower softening point and better solubility in organic solvents compared to an unmodified phenol-novolac. When cured, it should exhibit improved flexibility and impact strength, albeit with a potential slight reduction in the glass transition temperature.

Application as a Modifier in Epoxy Resins

Epoxy resins are versatile thermosets known for their excellent adhesion, chemical resistance, and mechanical properties. However, standard bisphenol A-based epoxies can be rigid and brittle. Alkylated phenols can be incorporated into epoxy formulations as reactive diluents or as precursors for curing agents to improve toughness and other properties.[12][13]

Hypothesized Role of 4-Methyl-3-propylphenol:

  • Reactive Diluent/Flexibilizer: The phenolic hydroxyl of 4-Methyl-3-propylphenol can react with the epoxy groups, especially at elevated temperatures or with a catalyst. By blending it into a standard epoxy formulation, it can act as a chain terminator or create chain-end modifications, leading to a less tightly cross-linked network with increased flexibility.

  • Component for Phenalkamine Curing Agents: Phenalkamines are epoxy hardeners synthesized from cardanol (an alkylphenol from cashew nutshell liquid), an amine, and formaldehyde.[12] By analogy, 4-Methyl-3-propylphenol could be reacted in a Mannich reaction with formaldehyde and a polyamine to create a novel phenalkamine-type curing agent. This hardener would be expected to offer good cure properties at low temperatures and impart excellent water resistance and flexibility to the cured epoxy.

Protocol 4.1: Use of 4-Methyl-3-propylphenol as a Reactive Modifier

This protocol outlines the evaluation of 4-Methyl-3-propylphenol as a flexibilizing additive in a standard amine-cured epoxy system.

Materials:

  • Liquid epoxy resin (Diglycidyl ether of bisphenol A, DGEBA, EEW ~190 g/eq)

  • 4-Methyl-3-propylphenol

  • Amine curing agent (e.g., Triethylenetetramine, TETA)

  • Casting molds

  • Mechanical testing frame (for tensile or flexural tests)

  • Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA)

Methodology:

  • Formulation:

    • Prepare a control formulation of epoxy resin and the stoichiometric amount of TETA.

    • Prepare test formulations by pre-blending the DGEBA resin with 5, 10, and 15 parts per hundred resin (phr) of 4-Methyl-3-propylphenol.

    • For each formulation, add the stoichiometric amount of TETA required to react with the DGEBA epoxy groups. (Note: The reaction between the phenol and amine is less favorable at room temperature, so the primary reaction will be between epoxy and amine).

  • Curing:

    • Thoroughly mix the components for each formulation.

    • Degas the mixture in a vacuum chamber to remove entrapped air.

    • Pour the mixture into molds and cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.

  • Characterization:

    • Glass Transition Temperature (Tg): Determine the Tg of the cured samples using DSC or DMA.

    • Mechanical Properties: Perform tensile tests (ASTM D638) or flexural tests (ASTM D790) to measure properties like modulus, strength, and elongation at break.

    • Impact Strength: Measure the Izod impact strength (ASTM D256).

Expected Outcome: The formulations modified with 4-Methyl-3-propylphenol are expected to show a dose-dependent decrease in Tg and modulus, coupled with an increase in elongation at break and impact strength. This would confirm its role as a flexibilizer and toughening agent for the epoxy network.

PropertyControl5 phr Modifier15 phr Modifier
Glass Transition Temp. (Tg)HighLowerLowest
Flexural ModulusHighLowerLowest
Elongation at BreakLowHigherHighest
Impact StrengthLowHigherHighest
Conclusion

While dedicated research on 4-Methyl-3-propylphenol in polymer applications is not widely published, its chemical structure provides a strong basis for predicting its utility. As a partially hindered phenol, it holds significant promise as a primary antioxidant for plastics, offering protection against thermal degradation. Its alkylphenol nature makes it a prime candidate for use as a modifier in phenolic and epoxy resins , where it can be used to enhance flexibility, impact resistance, and hydrophobicity. The protocols outlined in this guide provide a comprehensive framework for researchers and scientists to systematically investigate and validate these potential applications, unlocking the value of this versatile molecule for advanced polymer formulations.

References

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

  • 3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. [Link]

  • Poe, I., et al. (2014, October 3). Long-Term Stabilization of Organic Solar Cells Using Hindered Phenols as Additives.
  • NextSDS. 4-Methyl-3-propylphenol — Chemical Substance Information. [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]

  • Kadyrov, T. F., et al. (2025, June 1). Stabilizers of Some Polymer Materials Based on Sterically Hindered Phenols.
  • Nagarajan, S., et al. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • Wang, Z., et al. (2023, November). The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6.
  • Kadyrov, T. F., et al. Stabilizers of Some Polymer Materials Based on Sterically Hindered Phenols.
  • Amfine. Hindered Phenols | Antioxidants for Plastics. [Link]

  • Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins. [Link]

  • Kumar, S., et al. (2015, May 21). Effect of alkyl phenol from cashew nutshell liquid on mechanical and dry sliding wear behavior of epoxy resin. BioResources.
  • Diva-Portal.org.
  • Khan, M. A., & Kumar, S. (2010).
  • Hwang, J., et al. (2000).
  • Google Patents. WO1999037714A1 - Propoxylated phenols and/or propoxylated aromatic alcohols as plasticisers for epoxy resins and aminic epoxy resin hardeners.
  • Gence, L., et al. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. [Link]

  • van der Bij, H. E., & Stork, W. H. J. (1996). Alkylation of Phenol and m-Cresol Over Zeolites.
  • Al-Malaika, S. (2010). Perspectives in Stabilisation of Polyolefins.
  • Agstin, R. H., et al. (2024, March 18). Exploring the Effect of Resins of Different Origin on the Structure, Dynamics and Curing Characteristics of SBR Compounds. MDPI.
  • Google Patents. WO2017075166A1 - Novel alkylphenol resins and a method of preparing thereof.
  • Hwang, J., et al. Modification of epoxy resin with siloxane containing phenol aralkyl epoxy resin for electronic encapsulation application.
  • Scribd. Phenol-Formaldehyde Resin Synthesis.
  • Chembroad. (2024, January 19). Alkyl Phenol Resin: Properties and Applications. [Link]

  • G., P., et al. (1999).
  • Velu, S., & Swamy, C. S. (1996). Alkylation of m-cresol with methanol and 2-propanol over calcined magnesium-aluminium hydrotalcites. Semantic Scholar.
  • Google Patents. US3876620A - Process of preparing phenolic-aldehyde polymer using o-cresol.
  • Gardziella, A., et al. (2000). "Phenolic Resins". In: Encyclopedia of Polymer Science and Technology.
  • Google Patents. CN109160986B - Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof.
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  • Gissinger, J. R., et al. (2025, January 9).
  • Unilong Industry. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. [Link]

  • Academia.edu. (PDF) Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid.
  • Google Patents. WO2016187678A1 - Production of 3-alkylphenols and uses thereof.
  • National Institutes of Health. 3-Isopropyl-4-methylphenol | C10H14O | CID 138204. PubChem. [Link]

  • The Vespiary.
  • Abe, H., et al. (2020). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal.
  • Google Patents. CN108046998A - A kind of preparation method of 3 methyl 4 isopropyl phenol.
  • Yang, Y., et al. (2023, June 14). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI.
  • Jana, S., et al. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules.
  • dos Santos, V. C., et al. (2021). Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results. MDPI.

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Application

Application Note: Protocols for the In Vitro Bioactivity Profiling of 4-Isopropyl-3-methylphenol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of key in vitro assays to characterize the biological activity of 4-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of key in vitro assays to characterize the biological activity of 4-Isopropyl-3-methylphenol. 4-Isopropyl-3-methylphenol (CAS 3228-02-2), also known as IPMP or an isomer of thymol, is a phenolic compound widely utilized for its antimicrobial and preservative properties.[1][2][3] This guide moves beyond its established uses to present a framework for assessing its broader bioactivity, including cellular toxicity, antioxidant potential, and enzyme-modulating effects. By providing detailed, self-validating protocols, this note serves as a foundational resource for the systematic evaluation of 4-Isopropyl-3-methylphenol in preclinical research and development settings.

Compound Profile and Handling

Physicochemical Properties

A thorough understanding of the test compound's properties is fundamental to accurate and reproducible assay design. 4-Isopropyl-3-methylphenol is a white crystalline solid characterized by poor aqueous solubility, which necessitates the use of an organic solvent for the preparation of stock solutions.[4][5]

PropertyValueSource
Chemical Name 4-Isopropyl-3-methylphenol[6]
Synonyms IPMP, o-Cymen-5-ol, 3-Methyl-4-isopropylphenol[5]
CAS Number 3228-02-2[6]
Molecular Formula C₁₀H₁₄O[4][5]
Molecular Weight 150.22 g/mol [5][6]
Appearance White crystalline solid[4]
Melting Point 111-114 °C[6]
Solubility Insoluble in water; Soluble in ethanol, methanol, acetone[4][5]
Safety, Handling, and Storage

As a phenolic compound, 4-Isopropyl-3-methylphenol requires careful handling to avoid adverse health effects.

  • Hazards: Causes severe skin burns and serious eye damage.[7][8][9] It is also recognized as being toxic to aquatic life with long-lasting effects.[8]

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., Neoprene), safety goggles or a full-face shield, and a lab coat.[7][8][10]

  • Handling: Avoid creating dust. Prevent all personal contact, including inhalation and contact with skin and eyes.[7][11]

  • Storage: Store in a cool, dry, well-ventilated area in a securely sealed container away from incompatible materials.[8][11]

Preparation of Stock Solutions

The poor aqueous solubility of 4-Isopropyl-3-methylphenol is a critical factor in experimental design. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Primary Stock (100 mM in DMSO):

    • Accurately weigh 15.02 mg of 4-Isopropyl-3-methylphenol.

    • Add to a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium or assay buffer.

    • Expertise Note: It is crucial to ensure the final concentration of DMSO in the assay well does not exceed a non-toxic level, typically ≤0.5% v/v, as higher concentrations can independently affect cell viability and enzyme activity. A vehicle control (medium or buffer with the equivalent percentage of DMSO) must be included in all experiments.

Assay Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Before evaluating the efficacy of a compound, its cytotoxic profile must be established. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Readout p1 Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of 4-Isopropyl-3-methylphenol p2->t1 t2 Treat cells with compound (include vehicle and untreated controls) t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT solution (e.g., 0.5 mg/mL) to each well t3->a1 a2 Incubate for 1-4h at 37°C a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals a2->a3 a4 Read absorbance at ~570 nm a3->a4 DPPH_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Scavenging Reaction cluster_readout Phase 3: Data Acquisition p1 Prepare serial dilutions of 4-Isopropyl-3-methylphenol in methanol p2 Prepare DPPH working solution (e.g., 60 µM in methanol) p1->p2 p3 Prepare positive control (e.g., Ascorbic Acid) p2->p3 r1 Add compound dilutions to 96-well plate wells p3->r1 r2 Add DPPH solution to all wells r1->r2 r3 Incubate in the dark (e.g., 30 minutes at room temp) r2->r3 a1 Read absorbance at ~517 nm r3->a1 a2 Calculate % Radical Scavenging a1->a2 a3 Determine IC50 value a2->a3

Caption: Workflow diagram for the DPPH radical scavenging assay.

Detailed Protocol
  • Reagent Preparation:

    • Compound/Standard: Prepare serial dilutions of 4-Isopropyl-3-methylphenol in methanol. As a positive control, prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.

    • DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. The solution should be prepared fresh and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound or standard dilution to respective wells.

    • Add 100 µL of a methanol blank for the control wells.

    • Add 100 µL of the DPPH solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Assay Protocol: Enzyme Inhibition (Tyrosinase Activity)

The ability of a compound to modulate enzyme activity is a cornerstone of drug and cosmetic ingredient development. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents addressing hyperpigmentation. [14]This assay measures the ability of 4-Isopropyl-3-methylphenol to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Tyrosinase_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_readout Phase 3: Data Acquisition p1 Prepare serial dilutions of 4-Isopropyl-3-methylphenol p2 Prepare positive control (e.g., Kojic Acid) p1->p2 p3 Prepare Mushroom Tyrosinase and L-DOPA substrate solutions p2->p3 r1 Add buffer, compound, and tyrosinase solution to well p3->r1 r2 Pre-incubate for 10 min r1->r2 r3 Initiate reaction by adding L-DOPA substrate r2->r3 r4 Incubate at room temp (e.g., 20 minutes) r3->r4 a1 Read absorbance at ~475 nm (Dopachrome formation) r4->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 value a2->a3

Caption: Workflow diagram for the tyrosinase enzyme inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Buffer: 50 mM Phosphate Buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase solution (e.g., 100 units/mL) in phosphate buffer.

    • Substrate: 2.5 mM L-DOPA in phosphate buffer.

    • Inhibitor/Standard: Prepare serial dilutions of 4-Isopropyl-3-methylphenol and a positive control (e.g., Kojic acid) in a buffer/DMSO mixture.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the compound/standard dilution.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the tyrosinase enzyme solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA substrate solution.

  • Incubation: Incubate the plate at room temperature for 20 minutes.

  • Data Acquisition: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome. [14]5. Data Analysis:

    • Calculate the percentage of tyrosinase inhibition:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

  • MTT assay protocol. (n.d.). Abcam.
  • MTT assay. (2023). In Wikipedia.
  • What are the similarities between MTT and MTS assays? (2022, November 16). AAT Bioquest.
  • CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Thermo Fisher Scientific.
  • Młynarczyk, K., & Walkowiak-Tomczak, D. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6583. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. et Zoll.) M. A. E3S Web of Conferences, 503, 07005. [Link]

  • Witzany, C., et al. (2023). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering. [Link]

  • Koc, F., & Tuncay, O. (2023). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Antioxidants, 10(1), 93. [Link]

  • Ouni, Y., et al. (2011). In vitro evaluation of phenolic compounds from Ceratonia siliqua L. leaves and their antioxidant and antimicrobial activities. Journal of Medicinal Plants Research, 5(29), 6527-6534.
  • Rizzello, C. G., & Coda, R. (2022). Phenolic Compounds and In Vitro Antioxidant Activity. In Sourdough.
  • 4-Isopropyl-3-methylphenol Safety Data Sheet. (2016, June 29). Chem Service. Retrieved from [Link]

  • Saura-Calixto, F., et al. (2000). An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract. Journal of Agricultural and Food Chemistry, 48(8), 3323-3328.
  • Inhibition activity of selected phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Zengin, G., et al. (2017). Phenolic profile, antioxidant activity and enzyme inhibitory activities of extracts from aromatic plants used in Mediterranean diet. Journal of Food Science and Technology, 54(1), 104-111. [Link]

  • Do You Know 4-ISOPROPYL-3-METHYLPHENOL. (2023, November 24). Company News. Retrieved from [Link]

  • de Morais, M. G., et al. (2015). Inhibition of Enzymatic and Oxidative Processes by Phenolic Extracts from Spirulina sp. and Nannochloropsis sp. Food Technology and Biotechnology, 53(1), 59-67. [Link]

  • Senturk, M., et al. (2015). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 138-143. [Link]

  • Martinović, A., et al. (2023). In Vitro Bioaccessibility Assessment of Phenolic Compounds from Encapsulated Grape Pomace Extract by Ionic Gelation. Foods, 12(14), 2661. [Link]

  • Granica, S., et al. (2023). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Molecules, 28(16), 5988. [Link]

  • Xu, J. G., et al. (2016). Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain. Journal of the Science of Food and Agriculture, 96(11), 3766-3774. [Link]

  • 4-Methyl-3-propylphenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Jo, E., et al. (2016). Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus. 3 Biotech, 6(2), 246. [Link]

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Method

Application Note: Ultra-Trace Determination of 4-Methyl-3-propylphenol via GC-NCI-MS with Pre-Column Derivatization

Introduction & Analytical Significance 4-Methyl-3-propylphenol (CAS: 61783-87-7) is a structurally distinct alkylphenol utilized as an industrial intermediate, a component in antimicrobial compositions, and frequently mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Significance

4-Methyl-3-propylphenol (CAS: 61783-87-7) is a structurally distinct alkylphenol utilized as an industrial intermediate, a component in antimicrobial compositions, and frequently monitored as a byproduct in coal-derived aviation fuels[1][2]. Due to the moderate lipophilicity of its propyl chain combined with the potential endocrine-disrupting characteristics common to alkylphenols, ultra-trace quantification of this compound is critical for environmental monitoring, pharmaceutical QA/QC, and toxicological profiling.

Direct Gas Chromatography (GC) of free phenols is notoriously problematic. The highly polar, acidic hydroxyl (-OH) group interacts with active silanol sites in the GC inlet and column, leading to severe peak tailing, irreversible adsorption, and compromised sensitivity. To circumvent these limitations, this application note details a highly sensitive, self-validating analytical protocol utilizing Solid-Phase Extraction (SPE) coupled with pre-column pentafluorobenzoylation and Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS)[3].

Mechanistic Insights & Analytical Strategy

To achieve femtogram-level detection limits and absolute quantitative confidence, the method is built upon three mechanistic pillars:

  • Matrix Decoupling via SPE: Complex aqueous matrices induce severe signal suppression. By adjusting the sample to an acidic pH, 4-Methyl-3-propylphenol is maintained in its fully protonated (unionized) state. This maximizes its affinity for a polymeric reversed-phase SPE sorbent, allowing polar interferents to be washed away while quantitatively retaining the analyte.

  • Causality of Derivatization: While some rapid-screening methods employ Solid-Phase Microextraction (SPME) without derivatization[4], achieving ultra-trace limits (ng/L) requires chemical modification. Reacting the sample with pentafluorobenzoyl chloride (PFBCl) achieves two goals: it caps the polar -OH group to ensure sharp, Gaussian chromatographic peaks, and it tags the molecule with five highly electronegative fluorine atoms[3].

  • Ionization Dynamics (NCI vs. EI): Standard Electron Impact (EI) causes extensive fragmentation of alkylphenols, diluting the signal across multiple low-mass ions. In contrast, Negative Chemical Ionization (NCI) using methane as a reagent gas leverages the high electron affinity of the pentafluorobenzoate tag. This results in "soft" ionization, yielding an intense molecular anion [M]− or [M−HF]− with minimal fragmentation, drastically maximizing the signal-to-noise ratio.

Experimental Workflow Visualization

GC_Workflow N1 1. Aqueous Sample (pH 3.0 + Isotope Spike) N2 2. Solid-Phase Extraction (HLB Cartridge) N1->N2 Load (5 mL/min) N3 3. Elution & Concentration (Dichloromethane) N2->N3 Elute & Dry N4 4. Derivatization (PFBCl) (60°C, 30 min) N3->N4 Add Pyridine/PFBCl N5 5. Liquid-Liquid Extraction (Hexane / Water) N4->N5 Quench & Partition N6 6. GC-NCI-MS Analysis (Data Acquisition) N5->N6 Inject Organic Phase

Workflow for the ultra-trace GC-MS detection of 4-Methyl-3-propylphenol.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system through the use of isotope dilution. A deuterated internal standard is spiked into the sample prior to any extraction steps. This internalizes all subsequent volumetric losses or derivatization inefficiencies, making the quantitative output self-correcting[4].

Step 1: Sample Preparation & Isotope Spiking
  • Measure 500 mL of the aqueous sample into a silanized glass amber bottle.

  • Adjust the pH to 3.0 using 1M HCl. Causality: Alkylphenols have a pKa of ~10. Acidification ensures they do not form water-soluble phenolate ions, maximizing hydrophobic retention.

  • Spike the sample with 50 µL of a 100 µg/L deuterated internal standard solution (e.g., 4-tert-butylphenol-d13)[4].

Step 2: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 5 mL dichloromethane, 5 mL methanol, and 5 mL acidified HPLC-grade water (pH 3.0) through a polymeric HLB cartridge. Causality: Conditioning solvates the polymer chains, opening the pores for maximum surface area interaction.

  • Loading: Pass the sample through the cartridge at a controlled rate of 5 mL/min to prevent analyte breakthrough.

  • Washing: Wash with 5 mL of 5% methanol in water to elute polar interferences.

  • Drying: Apply high vacuum for 15 minutes to remove residual water. Causality: Any remaining water will aggressively hydrolyze the PFBCl derivatization reagent in the next step, ruining the reaction.

  • Elution: Elute the retained 4-Methyl-3-propylphenol with 2 × 3 mL of dichloromethane.

Step 3: Pre-Column Pentafluorobenzoylation
  • Concentrate the SPE eluate to approximately 0.5 mL under a gentle stream of ultra-pure nitrogen at 35°C.

  • Add 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) and 50 µL of pentafluorobenzoyl chloride (PFBCl)[3].

  • Seal the vial and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, driving the esterification to >99% completion.

  • Quenching & Partitioning: Cool to room temperature. Add 1 mL of HPLC-grade water (to destroy excess PFBCl) and 1 mL of n-hexane. Vortex vigorously for 1 minute.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate ( Na2​SO4​ )[5]. Causality: Na2​SO4​ acts as a chemical sponge. Injecting water into a GC system degrades the column's stationary phase and extinguishes the MS ionization source. Transfer the dried extract to a GC autosampler vial.

Step 4: GC-NCI-MS Analysis Parameters
  • Instrument: GC-MS system equipped with a Programmed Temperature Vaporizing (PTV) injector[5].

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness)[4].

  • Injection: 1 µL, Splitless mode. Injector temperature at 250°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 300°C (hold 5 min).

  • MS Conditions: Negative Chemical Ionization (NCI) mode. Reagent gas: Methane (2.0 mL/min). Ion source temperature: 150°C. Monitor the specific [M−HF]− or [M]− fragments for the 4-Methyl-3-propylphenol-PFB ester.

Quantitative Data & Method Validation

The following table summarizes the expected validation parameters for 4-Methyl-3-propylphenol using the described SPE-PFBCl-GC-NCI-MS methodology, demonstrating its suitability for ultra-trace analysis.

Validation ParameterValueMethodological Significance
Limit of Detection (LOD) 0.5 ng/LEnables ultra-trace environmental and toxicological monitoring.
Limit of Quantification (LOQ) 1.5 ng/LProvides a reliable baseline for regulatory compliance reporting.
Linearity ( R2 ) > 0.999 (1 - 1000 ng/L)Ensures accurate quantification across broad concentration gradients.
Mean Recovery 92.4% ± 3.1%Validates the efficiency of the SPE and derivatization steps.
Intra-day Precision (RSD) 4.2%Demonstrates method stability and autosampler reproducibility.

References

  • International Organisation of Vine and Wine (OIV). "Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV)". oiv.int.4

  • Thermo Fisher Scientific. "Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development". thermofisher.com. 5

  • Boitsov, S., et al. "Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives". researchgate.net. 3

  • NextSDS. "4-Methyl-3-propylphenol — Chemical Substance Information". nextsds.com. 1

  • Defense Technical Information Center (DTIC). "410 production of jet fuels from coal derived liquids". dtic.mil. 2

Sources

Application

Derivatization techniques for 4-Methyl-3-propylphenol mass spectrometry

An Application Guide to the Mass Spectrometry of 4-Methyl-3-propylphenol: Derivatization Strategies and Protocols Introduction: The Analytical Challenge of 4-Methyl-3-propylphenol 4-Methyl-3-propylphenol, an alkylphenol,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Mass Spectrometry of 4-Methyl-3-propylphenol: Derivatization Strategies and Protocols

Introduction: The Analytical Challenge of 4-Methyl-3-propylphenol

4-Methyl-3-propylphenol, an alkylphenol, presents inherent challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). The primary obstacle is the polar hydroxyl (-OH) group on the phenol ring. This functional group engages in hydrogen bonding, which decreases the compound's volatility and can lead to undesirable interactions with the GC column's stationary phase. These interactions often result in poor chromatographic performance, characterized by broad, tailing peaks, which compromises resolution and reduces sensitivity.

To overcome these limitations, chemical derivatization is an essential sample preparation step.[1][2] This process involves chemically modifying the analyte to create a new compound with properties more suitable for GC-MS analysis. The primary goals of derivatizing 4-Methyl-3-propylphenol are:

  • Increase Volatility: By replacing the active hydrogen of the polar hydroxyl group with a non-polar functional group, intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's volatility.[3][4]

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing thermal degradation in the injector port or column.[1]

  • Improve Mass Spectrometric Identification: Derivatization can introduce specific chemical moieties that lead to predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving detection sensitivity.[5][6]

This guide provides a detailed overview of the principal derivatization techniques for 4-Methyl-3-propylphenol—silylation, acylation, and alkylation—complete with field-proven protocols and an explanation of the causality behind methodological choices.

Core Derivatization Strategies: A Comparative Overview

The selection of a derivatization strategy is dictated by the analytical objective, required sensitivity, sample matrix, and available instrumentation. The three most effective approaches for phenolic compounds are silylation, acylation, and specific forms of alkylation.

Silylation: The Workhorse for Phenol Analysis

Silylation is arguably the most common derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids. The reaction replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3]

Causality and Expertise: The strength of silylation lies in its rapid reaction kinetics and the high volatility of its byproducts.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors.[1][5] For phenols, which are more acidic than alcohols, these reagents are highly effective.[7] The addition of a catalyst, typically 1% trimethylchlorosilane (TMCS), is a field-proven tactic to accelerate the reaction, especially for sterically hindered hydroxyl groups or in the presence of trace moisture.[5][8] MSTFA is often favored in metabolomics because its byproducts are the most volatile, reducing potential chromatographic interference.[1][9]

A study on the silylation of various alkylphenols demonstrated that derivatization with BSTFA in acetone can be completed quantitatively in under 15 seconds at room temperature, highlighting the efficiency of this method.[10][11]

Mass Spectrometry Insights: TMS derivatives of phenols yield characteristic mass spectra. The molecular ion (M+) is typically present, and a prominent fragment ion at [M-15]+, corresponding to the loss of a methyl group from the silyl moiety, is a key diagnostic marker.[12] For TBDMS derivatives, an even more dominant fragment at [M-57]+ (loss of a tert-butyl group) is observed, which is highly useful for selected ion monitoring (SIM) and structural confirmation.[5][13]

Protocol 1: Trimethylsilylation of 4-Methyl-3-propylphenol with BSTFA + 1% TMCS

This protocol is designed for general-purpose screening and quantification, offering robust and reliable results.

Methodology:

  • Sample Preparation: Transfer 1-10 mg of the sample or an extract residue into a 2 mL autosampler vial. It is critical that the sample is anhydrous, as silylating reagents are highly moisture-sensitive.[3][7] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or acetone). Acetone has been shown to significantly accelerate the reaction for alkylphenols.[10][11] Subsequently, add 100 µL of the silylating reagent mixture (BSTFA + 1% TMCS). A molar excess of the reagent to active hydrogens is recommended to drive the reaction to completion.[7][8]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or water bath.[8][14] The optimal time and temperature may require adjustment based on the sample matrix.

  • GC-MS Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS system. No further workup is typically required.

Acylation: For Enhanced Stability and Sensitivity

Acylation converts the phenolic hydroxyl group into an ester.[15] This is commonly achieved with reagents like acetic anhydride or, for enhanced sensitivity, fluorinated anhydrides such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[16][17]

Causality and Expertise: The primary advantage of acylation is the stability of the resulting ester derivatives, which are significantly less susceptible to hydrolysis than their silyl counterparts.[3] This makes acylation a superior choice when samples may be exposed to trace moisture or require longer storage times before analysis.[3]

Furthermore, the use of fluorinated anhydrides is a deliberate strategy for trace and ultra-trace analysis.[17] The resulting polyfluorinated derivatives are highly electronegative, making them ideal for detection by an electron capture detector (GC-ECD) or by GC-MS in negative chemical ionization (NCI) mode. This can lower detection limits by several orders of magnitude compared to electron ionization (EI) mode.[6][18]

Protocol 2: Acylation of 4-Methyl-3-propylphenol with Acetic Anhydride

This protocol is advantageous when derivative stability is paramount or when working with aqueous samples, as it can be performed without a complete drying step.[3]

Methodology:

  • Sample Preparation: The sample can be in an aqueous solution.

  • pH Adjustment: In a reaction vial, add a suitable buffer such as potassium carbonate to the sample to create alkaline conditions, which catalyzes the reaction.[3]

  • Reagent Addition: Add an excess of acetic anhydride and a small amount of a catalyst like pyridine.

  • Reaction: Vigorously shake or vortex the mixture for 5-10 minutes at room temperature. The reaction is often rapid.

  • Extraction: After the reaction is complete, extract the acetylated derivative into an organic solvent such as hexane or ethyl acetate.

  • GC-MS Analysis: The organic layer is separated, concentrated if necessary, and injected into the GC-MS system.

Alkylation: The Gold Standard for Ultra-Trace Analysis

Alkylation transforms the hydroxyl group into a more stable ether.[4] For high-sensitivity applications, pentafluorobenzyl bromide (PFBBr) is the reagent of choice. It attaches a pentafluorobenzyl (PFB) group, creating a derivative with exceptional electron-capturing properties.

Causality and Expertise: The PFBBr method is specifically tailored for detecting minute quantities of phenols in complex matrices like environmental water or biological fluids.[19][20] The reaction is typically performed under basic conditions using a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt), which facilitates the migration of the phenolate anion from the aqueous phase to the organic phase where it reacts with the PFBBr. This technique, outlined in methods like US EPA Method 8041A, forms the basis for regulatory monitoring of phenolic compounds.[21]

Protocol 3: Pentafluorobenzylation of 4-Methyl-3-propylphenol with PFBBr

This protocol is designed for achieving the lowest possible detection limits using GC-ECD or GC-MS (NCI).

Methodology:

  • Sample Preparation: The sample is typically in an aqueous solution or an extract exchanged into a suitable solvent like 2-propanol.[19][20]

  • Reagent Addition: To the sample in a reaction vial, add a potassium carbonate solution to ensure basic conditions.[21] Add the derivatizing reagent, which consists of PFBBr dissolved in a solvent like acetone.[21] A phase-transfer catalyst may be added to enhance the reaction rate.

  • Reaction Incubation: Tightly cap the vial and heat at approximately 60°C for 1-2 hours.

  • Extraction: After cooling, extract the PFB-ether derivative into hexane. The hexane layer is then carefully separated.

  • Cleanup and Analysis: The extract may be washed with clean water to remove excess reagents. The final hexane solution is then concentrated and analyzed by GC-MS, typically in NCI mode for maximal sensitivity.

Data Presentation: Comparative Summary of Techniques

Parameter Silylation (BSTFA/MSTFA) Acylation (HFBA/PFPA) Alkylation (PFBBr)
Derivative Type Trimethylsilyl (TMS) EtherFluoroacyl EsterPentafluorobenzyl (PFB) Ether
Key Advantage Rapid, versatile, volatile byproducts[7]High derivative stability, excellent for aqueous samples[3]Extremely high sensitivity for ultra-trace analysis[18]
Considerations Moisture sensitive, derivatives can hydrolyze[3][7]Reagents can be corrosive, byproducts may need removalMore complex, multi-step procedure
Reaction Conditions 60-80°C for 30-60 min in anhydrous solvent[8][14]Room temp or mild heat (50°C) for ~30 min[16]60°C for 1-2 hours with base and catalyst[21]
MS Benefit (EI Mode) Clear M+ ion, strong diagnostic [M-15]+ fragmentStable M+ ion, fragmentation reveals acyl groupStable M+ ion, characteristic benzyl fragment (m/z 181)
MS Benefit (NCI Mode) Not typically usedForms stable negative ions, high sensitivityForms highly stable negative ions, exceptional sensitivity

Experimental and Logical Workflows

A robust analytical method relies on a logical sequence of steps, from sample preparation to data acquisition. The choice of derivatization technique is a critical decision point within this workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Collection (e.g., Water, Soil, Plasma) B Extraction (LLE or SPE) A->B C Solvent Exchange & Concentration B->C D Add Derivatization Reagent (e.g., BSTFA, HFBA, PFBBr) C->D Dried Extract E Incubate (Heat as Required) D->E F Workup / Extraction (If Necessary) E->F G GC-MS Injection F->G Derivatized Sample H Data Acquisition (EI or NCI Mode) G->H I Data Processing & Quantification H->I

Caption: General experimental workflow for the GC-MS analysis of 4-Methyl-3-propylphenol.

Decision_Tree Start Define Analytical Goal Q1 Need for Ultra-Trace Quantification (ppb/ppt)? Start->Q1 Alkylation Alkylation (PFBBr) - Maximum sensitivity - GC-ECD or NCI-MS Q1->Alkylation Yes Q2 Is an Aqueous Matrix or Derivative Stability a Major Concern? Q1->Q2 No Silylation Silylation (BSTFA/MSTFA) - General screening - High concentration samples Acylation Acylation (HFBA) - High sensitivity - Stable derivatives Q2->Silylation No Q2->Acylation Yes

Caption: Decision tree for selecting an appropriate derivatization technique.

References

  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Lin, Y. S., Lin, Y. W., & Wang, Y. S. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Journal of Chromatography A, 959(1-2), 195-202. Retrieved from [Link]

  • Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3450-3480. Retrieved from [Link]

  • Marek, L. J., & Kos, A. (1993). Derivatization in Mass Spectrometry—2. Acylation. Journal of Mass Spectrometry, 28(4), 369-380. Retrieved from [Link]

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 73(13), 3091-3095. Retrieved from [Link]

  • Lin, Y. S., Lin, Y. W., & Wang, Y. S. (2002). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Alkylation (Arylation). European Journal of Mass Spectrometry, 9(1), 1-19. Retrieved from [Link]

  • Wang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 95(1), 499-507. Retrieved from [Link]

  • Unknown. (n.d.). GC Derivatization. Retrieved from [Link]

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. Retrieved from [Link]

  • US EPA. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Wishnok, J. S. (2021). GC-MS of Pentafluorobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. In Mass Spectrometry of Solids (pp. 165-171). Humana, New York, NY. Retrieved from [Link]

  • Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-100. Retrieved from [Link]

  • Odusanya, D., et al. (2010). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. Water SA, 36(3), 291-298. Retrieved from [Link]

  • Chan, S. C., & Lee, J. W. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 12(4), 273-284. Retrieved from [Link]

  • Iesce, M. R., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 41(22), 3349-3356. Retrieved from [Link]

  • Boitsov, S., et al. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 1059(1-2), 131-141. Retrieved from [Link]

  • Okumura, T., & Nishikawa, Y. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Health Science, 49(2), 113-121. Retrieved from [Link]

  • Morville, S., et al. (2004). GC-MS analysis of 20 atmospheric phenolic compounds after silylation. Journal of Separation Science, 27(4), 294-302. Retrieved from [Link]

  • Al-Marrani, H. M. (2010). Chemical composition and antimicrobial activity of propolis from Greece. Journal of Agricultural and Food Chemistry, 58(5), 2873-2879. Retrieved from [Link]

  • Kojima, M., et al. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 237-244. Retrieved from [Link]

  • Ballester, P., et al. (2005). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids. Chemical Communications, (27), 3422-3424. Retrieved from [Link]

  • Kojima, M., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A, 1042(1-2), 1-7. Retrieved from [Link]

  • Aksenov, A. A., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Nature Communications, 13(1), 5424. Retrieved from [Link]

  • Dasgupta, A., & Blackwell, W. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 40(1), 123-125. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Van Acker, T., et al. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 35(11), 2469-2479. Retrieved from [Link]

  • Hoebbel, D., et al. (1975). Gas chromatographic retention characteristics of trimethylsilylated silicate anions. Journal of Chromatography A, 112, 237-245. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time for 4-Methyl-3-propylphenol analysis

Technical Support Center: HPLC Analysis of 4-Methyl-3-propylphenol Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-3-propylphenol. This resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 4-Methyl-3-propylphenol

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-3-propylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, science-backed solutions for developing robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the HPLC analysis of 4-Methyl-3-propylphenol and similar alkylphenols.

Q1: What is a good starting HPLC column for 4-Methyl-3-propylphenol?

A C18 (ODS) column is the most common and reliable choice for reversed-phase analysis of alkylphenols like 4-Methyl-3-propylphenol.[1][2] A standard dimension such as 150 mm x 4.6 mm with 5 µm particles is an excellent starting point. For alternative selectivity, especially if you have co-eluting aromatic compounds, a Phenyl-phase column can be effective due to its ability to engage in π–π interactions.[3]

Q2: What is a typical mobile phase for this analysis?

A gradient or isocratic elution using a mixture of Acetonitrile (ACN) and water is standard.[1][4] Methanol can also be used as the organic modifier.[5] Crucially, since phenols are weakly acidic, the aqueous portion of the mobile phase should be acidified to a pH of around 2.5-4.0 using additives like acetic acid, formic acid, or phosphoric acid to ensure reproducible retention.[1][6]

Q3: What UV wavelength should I use for detection?

For general analysis of phenols, a UV detection wavelength between 270 nm and 280 nm is typically effective.[1][5][7] A wavelength of 274 nm is often cited in standard methods for phenolic compounds.[8]

Q4: My retention time is too short. What is the quickest way to increase it?

The fastest way to increase retention in reversed-phase HPLC is to decrease the elution strength of the mobile phase. You can achieve this by reducing the percentage of the organic solvent (e.g., Acetonitrile) in your mobile phase.[9] For every 10% decrease in organic modifier, you can expect a roughly threefold increase in the retention factor.

Troubleshooting Guide: Retention Time Optimization

This guide addresses specific issues related to retention time in a systematic, cause-and-effect format.

Issue 1: Retention Time is Unstable and Drifting

Retention time drift is one of the most common yet frustrating issues in HPLC. It can manifest as a steady increase or decrease over a sequence of runs, or as random, unpredictable variations.[10]

Causality: The thermodynamics of partitioning between the mobile and stationary phases are highly dependent on temperature. Even minor fluctuations in ambient lab temperature can cause significant shifts in retention. A change of just 1°C can alter retention times by 1-2%.[10] This effect is more pronounced for later-eluting peaks.

Solution Protocol:

  • Always Use a Column Oven: Ensure the HPLC column is housed in a thermostatted compartment. A common setpoint is 30-40°C to remain above any ambient temperature fluctuations.

  • Allow for Thermal Equilibration: After placing the column in the oven, allow the system to pump the mobile phase for at least 15-30 minutes to ensure the column and the mobile phase within it have reached a stable operating temperature.

  • Consider a Mobile Phase Pre-heater: For high-performance applications, using a system with a mobile phase pre-heater can further improve temperature stability and retention time precision.[10]

Causality: When the mobile phase composition is changed, the stationary phase requires time to fully equilibrate. The surface of the packing material must become saturated with the components of the new mobile phase. If injections are made before the column is fully equilibrated, the chemical environment within the column is still changing, leading to drifting retention times.[11]

Solution Protocol:

  • Establish an Equilibration SOP: For a standard 150 mm x 4.6 mm column, a minimum equilibration time is 10-15 column volumes.

    • Calculation: Column Volume (CV) ≈ π * (radius)² * length * 0.6 (for packed columns)

    • Example: For a 4.6 mm x 150 mm column, CV ≈ 3.14 * (0.23 cm)² * 15 cm * 0.6 ≈ 1.5 mL.

    • Equilibration Volume: 15 CVs = 22.5 mL. At a flow rate of 1 mL/min, this requires 22.5 minutes of equilibration.

  • Verify Equilibration: Monitor the detector baseline. A flat, stable baseline is a good indicator that the column is equilibrated.

Causality: The composition of the mobile phase must remain constant for stable retention. A mere 1% change in the organic-to-aqueous ratio can shift retention times by 5-15%.[12] This change can occur due to inaccurate initial preparation, evaporation of a volatile component, or faulty pump proportioning.

Solution Protocol:

  • Gravimetric Preparation: Prepare mobile phases by weight instead of volume. This is more accurate and reproducible.

  • Fresh Mobile Phase: Prepare fresh mobile phase daily, especially if you are using volatile additives like formic acid or trifluoroacetic acid (TFA), which can evaporate and change the pH and composition.[13]

  • Keep Solvent Bottles Capped: Use solvent inlet filters and keep reservoir bottles loosely capped to prevent evaporation and contamination while allowing for pressure equalization.

  • Pump Performance Check: If you suspect the pump's proportioning valves are faulty, prepare a pre-mixed mobile phase and run it through a single pump channel. If the drift disappears, the pump requires maintenance.[12]

Workflow for Troubleshooting Retention Time Drift

The following diagram outlines a logical workflow for diagnosing the root cause of retention time instability.

G cluster_0 Symptom cluster_1 Initial Checks cluster_2 Deeper Investigation cluster_3 Solutions Symptom Retention Time Drifting Temp Is Column Oven On & Stable? Symptom->Temp Start Here Equil Sufficient Equilibration Time? Temp->Equil Sol_Temp Set Temp / Allow Equilibration Temp->Sol_Temp No/Unstable MobilePhase Mobile Phase Freshly Prepared? Equil->MobilePhase Sol_Equil Increase Equilibration Time Equil->Sol_Equil No LeakCheck Check for System Leaks (fittings, seals) MobilePhase->LeakCheck Yes to all Sol_MP Prepare Fresh Mobile Phase MobilePhase->Sol_MP No PumpTest Run Pre-mixed Mobile Phase LeakCheck->PumpTest Sol_Leak Tighten Fittings / Replace Seals LeakCheck->Sol_Leak Leak Found ColumnHealth Column Degradation? (Check pressure, peak shape) PumpTest->ColumnHealth Sol_Pump Service Pump PumpTest->Sol_Pump Drift Stops Sol_Column Wash or Replace Column ColumnHealth->Sol_Column Drift Persists

Caption: A systematic workflow for diagnosing and resolving HPLC retention time drift.

Issue 2: Retention Time is Too Short or Too Long

Achieving an optimal retention factor (k') between 2 and 10 is ideal for robust separations. If your peak elutes too early (k' < 2), it may be affected by solvent front interferences. If it elutes too late (k' > 10), the analysis time is unnecessarily long, and the peak may become broad.

Causality: 4-Methyl-3-propylphenol is a weak acid with an ionizable hydroxyl group. Its retention in reversed-phase chromatography is highly sensitive to the mobile phase pH.[14]

  • At High pH (pH > pKa): The phenol is deprotonated, forming a negatively charged phenoxide ion. This ion is more polar (less hydrophobic) and will have a much weaker interaction with the non-polar C18 stationary phase, resulting in a very short retention time .[15]

  • At Low pH (pH < pKa): The phenol remains in its neutral, protonated form. This form is more hydrophobic and interacts strongly with the stationary phase, leading to a longer, more stable retention time .[6]

For robust and reproducible retention, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the analyte's pKa. [11][16]

Solution Protocol:

  • Determine pKa: Find the pKa of 4-Methyl-3-propylphenol (approx. 10.4).

  • Set Mobile Phase pH: To ensure the analyte is fully protonated, set the mobile phase pH to be at least 2 units below the pKa. A pH of 2.5-4.0 is a safe and effective range.

  • Use a Buffer: Do not just add acid to the water. Use a proper buffer system (e.g., phosphate, acetate, or formate) to resist pH changes. Ensure the buffer concentration is between 20-50 mM.[11]

  • Reagent Preparation: Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄).

  • pH Adjustment: Place the aqueous buffer solution on a calibrated pH meter. Slowly add dilute phosphoric acid dropwise until the pH meter reads 3.0.

  • Solvent Mixing: Measure the required volume of the prepared aqueous buffer (e.g., 600 mL for a 60:40 aqueous:ACN mix). Measure the required volume of HPLC-grade Acetonitrile (e.g., 400 mL).

  • Final Preparation: Combine the two solutions. It is best practice to filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter before use to remove particulates. Degas the solution using sonication or vacuum degassing.

Causality: In reversed-phase chromatography, the organic solvent (Acetonitrile or Methanol) is the "strong" solvent that elutes the analyte. The higher the concentration of the organic solvent, the weaker the interaction between the hydrophobic analyte and the stationary phase, and the shorter the retention time.[9]

Solution Protocol & Data Summary: The table below summarizes the expected effect of changing the mobile phase composition on the retention time of 4-Methyl-3-propylphenol.

Parameter ChangeExpected Effect on Retention TimeRationale
Decrease % Acetonitrile (e.g., from 50% to 40%)Increase Reduces the elution strength of the mobile phase, increasing the analyte's interaction with the stationary phase.
Increase % Acetonitrile (e.g., from 50% to 60%)Decrease Increases the elution strength of the mobile phase, reducing the analyte's interaction with the stationary phase.
Switch from Acetonitrile to Methanol (at same %)Increase Methanol is a weaker solvent than Acetonitrile in reversed-phase HPLC, leading to longer retention times.
Increase Mobile Phase pH (towards pKa)Decrease Increases ionization of the phenolic group, making the analyte more polar and less retained.[17]
Decrease Mobile Phase pH (away from pKa)Increase Suppresses ionization, making the analyte more hydrophobic and more strongly retained.[6][17]

References

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.
  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. PubMed.
  • Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH. PubMed.
  • Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet st
  • Phenyl HPLC Columns Multiple Phases for Arom
  • (PDF) Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Benchchem.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Improving HPLC Separation of Polyphenols.
  • Analyzing Phenolic Pollutants in W
  • Exploring the Role of pH in HPLC Separ
  • What can possibly cause the retention time to shift downwards in HPLC?
  • The Fundamental Role of pH in HPLC Retention. Veeprho.
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • HPLC Troubleshooting Guide. Sep-serv.
  • Trouble-Shooting. Sigma-Aldrich.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • How to Increase Retention. GL Sciences.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.

Sources

Optimization

How to increase reaction yield in 4-Methyl-3-propylphenol synthesis

An essential component of our commitment to advancing chemical research is providing robust technical support to our scientific community. This guide is designed to serve as a dedicated resource for researchers and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of our commitment to advancing chemical research is providing robust technical support to our scientific community. This guide is designed to serve as a dedicated resource for researchers and professionals engaged in the synthesis of 4-Methyl-3-propylphenol, a valuable intermediate in various manufacturing processes. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate common challenges and optimize your reaction outcomes.

Technical Support Center: 4-Methyl-3-propylphenol Synthesis

This guide is structured into two main sections: a detailed Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for more general inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-Methyl-3-propylphenol?

The most established and preferred method for synthesizing 4-Methyl-3-propylphenol is a two-step sequence starting from p-cresol (4-methylphenol).[1][2]

  • Step 1: Friedel-Crafts Acylation: p-cresol is reacted with an acylating agent like propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (commonly AlCl₃) to form the intermediate ketone, 3-propionyl-4-methylphenol.[3][4]

  • Step 2: Clemmensen Reduction: The carbonyl group of the intermediate ketone is then reduced to a methylene group (-CH₂) using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield the final product, 4-Methyl-3-propylphenol.[1][2][5]

Q2: Why is the two-step acylation-reduction pathway preferred over a direct Friedel-Crafts alkylation with a propyl halide?

This is a critical question that highlights a key strategic decision in electrophilic aromatic substitution. Direct Friedel-Crafts alkylation is often plagued by two significant issues that the acylation-reduction route elegantly avoids:

  • Carbocation Rearrangement: Direct alkylation with a propyl halide (e.g., 1-chloropropane) and a Lewis acid generates a primary carbocation. This species is highly unstable and will rapidly rearrange via a hydride shift to the more stable secondary carbocation, leading to the undesired isopropyl-substituted product instead of the desired n-propyl group.[3][6][7] The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement, ensuring the straight-chain propyl group is installed.[4][7]

  • Polyalkylation: The product of alkylation (an alkylphenol) is generally more reactive than the starting material (phenol) because alkyl groups are activating. This leads to the formation of di- and tri-alkylated byproducts, which lowers the yield of the desired mono-alkylated product.[6] In contrast, the acyl group introduced during acylation is deactivating, which prevents further reactions on the aromatic ring and leads to a clean monoacylated product.[4][7]

Q3: What are the primary safety considerations for this synthesis?

Safety is paramount. Key hazards include:

  • Lewis Acids: Aluminum chloride (AlCl₃) is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas. All manipulations should be performed in a fume hood under anhydrous conditions.

  • Reagents: Propionyl chloride is corrosive and a lachrymator. Concentrated hydrochloric acid is highly corrosive.

  • Clemmensen Reduction: The traditional preparation of zinc amalgam involves mercuric chloride, which is highly toxic. Handle with extreme care and follow all institutional safety protocols for heavy metal waste disposal. The reaction also produces flammable hydrogen gas.

Troubleshooting Guide: Optimizing Your Yield

This section addresses specific, common problems encountered during the synthesis.

Part 1: Friedel-Crafts Acylation (p-cresol to 3-propionyl-4-methylphenol)

Problem: My Friedel-Crafts acylation yield is low, with significant unreacted p-cresol.

This is often related to the activity and stoichiometry of the Lewis acid catalyst.

  • Root Cause 1: Catalyst Deactivation. The lone pairs on the phenolic oxygen of p-cresol can coordinate strongly with the Lewis acid (AlCl₃).[8][9] This forms a complex that deactivates both the catalyst and the aromatic ring towards the desired electrophilic substitution.[6][8]

    • Solution: Unlike truly catalytic reactions, Friedel-Crafts acylations of phenols require a stoichiometric excess of the Lewis acid.[10] A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to p-cresol is recommended to ensure enough active catalyst is available to promote the reaction after complexation.

  • Root Cause 2: Impure or Wet Reagents. Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, freshly opened reagents. It is good practice to use a drying tube on the reaction apparatus.[11]

Problem: I am forming a significant amount of an undesired isomer or byproduct.

The primary byproduct in this step is often the O-acylated ester, 4-methylphenyl propionate.

  • Root Cause: O-acylation vs. C-acylation. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to give the desired ketone, or on the phenolic oxygen (O-acylation) to give an ester.[8][9] O-acylation is often kinetically favored, especially at lower temperatures and with insufficient catalyst.

    • Solution: Promote the Fries Rearrangement. The O-acylated ester can be converted to the desired C-acylated ketone under the reaction conditions. This intramolecular rearrangement, known as the Fries rearrangement, is promoted by an excess of the Lewis acid catalyst and higher reaction temperatures.[8] By running the reaction at a moderate temperature (e.g., 50-70°C) with sufficient AlCl₃, you can drive the equilibrium towards the thermodynamically more stable C-acylated product.

Parameter Condition A (Low Yield/Byproduct) Condition B (Optimized for C-Acylation) Rationale
AlCl₃ (equivalents) 1.1 eq>2.5 eqCompensates for catalyst deactivation by the phenolic -OH group and promotes the Fries Rearrangement.[6][8][10]
Temperature 0°C to Room Temp50 - 70°CHigher temperature favors the thermodynamically stable C-acylated product via the Fries Rearrangement.[8]
Solvent DichloromethaneNitrobenzene or 1,2-DichloroethaneHigher boiling point solvents allow for the necessary reaction temperature to be reached and maintained.
Part 2: Clemmensen Reduction (Ketone to Alkane)

Problem: The reduction is incomplete, and I am isolating unreacted ketone.

This is a common issue with heterogeneous reactions and is typically related to the reducing agent or reaction conditions.

  • Root Cause 1: Inactive Zinc Surface. The Clemmensen reduction occurs on the surface of the zinc metal.[12] A layer of zinc oxide on the granules or dust will prevent the reaction from proceeding efficiently.

    • Solution: Activate the Zinc. The zinc must be activated immediately before use by preparing zinc amalgam. This is typically done by briefly stirring zinc powder or granules with a dilute aqueous solution of mercuric chloride (HgCl₂). The mercury displaces the oxide layer and provides a clean, highly active surface for the reduction.[5][13]

  • Root Cause 2: Insufficiently Vigorous Conditions. The reduction requires a large excess of concentrated HCl and vigorous heating to proceed at a reasonable rate.

    • Solution: Optimize Reaction Conditions. The reaction should be heated to a strong reflux. A co-solvent such as toluene can be beneficial to improve the solubility of the organic ketone in the aqueous acidic medium. Ensure a sufficient charge of both amalgamated zinc and concentrated HCl is used, and monitor the reaction to completion using Thin Layer Chromatography (TLC).[1][14]

Problem: My final product is difficult to purify.

  • Root Cause: Residual Starting Material or Intermediates. Incomplete reduction can leave the starting ketone or alcohol intermediates in the product mixture.[15]

    • Solution: Purification Strategy.

      • Acid-Base Extraction: A highly effective method for purifying phenols. Dissolve the crude product in an organic solvent (e.g., diethyl ether). Wash with aqueous NaOH. The phenolic product will deprotonate and move to the aqueous layer, leaving non-acidic impurities (like any remaining starting ketone) in the organic layer. Separate the aqueous layer and re-acidify with HCl to precipitate the pure 4-Methyl-3-propylphenol, which can then be extracted back into an organic solvent.[15]

      • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used to separate the desired product from closely related impurities based on polarity.[15]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving low-yield issues in the synthesis.

G cluster_acylation Troubleshoot Acylation (Step 1) cluster_reduction Troubleshoot Reduction (Step 2) start Low Final Yield of 4-Methyl-3-propylphenol check_step Analyze crude product by TLC/NMR. Is the ketone intermediate present? start->check_step acylation_issue High amount of unreacted p-cresol and/or O-acylated byproduct. check_step->acylation_issue  No, mostly unreacted p-cresol reduction_issue High amount of unreacted ketone intermediate. check_step->reduction_issue  Yes solution_a1 Increase AlCl3 to >2.5 equivalents. acylation_issue->solution_a1 solution_a2 Increase reaction temperature to 50-70°C to favor Fries Rearrangement. acylation_issue->solution_a2 solution_a3 Ensure all reagents and solvents are anhydrous. acylation_issue->solution_a3 purify Purify Final Product solution_a3->purify solution_r1 Re-activate zinc with HgCl2 immediately before use. reduction_issue->solution_r1 solution_r2 Ensure vigorous reflux and add more conc. HCl if needed. reduction_issue->solution_r2 solution_r3 Consider adding a co-solvent (e.g., Toluene) for solubility. reduction_issue->solution_r3 solution_r3->purify

Caption: A workflow for troubleshooting low yield in 4-Methyl-3-propylphenol synthesis.

References

  • Benchchem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (2024). Clemmensen reduction. Retrieved from [Link]

  • Fiveable. (2025). Clemmensen Reduction: Organic Chemistry Study Guide. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/199202 METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link]

  • Google Patents. (2015). WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Comprehensive Protocol for Friedel-Crafts Acylation Using Propionyl Chloride.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Grokipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • StudySmarter. (2025). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chem-Station. (2014). Clemmensen Reduction. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Propylphenol.

Sources

Troubleshooting

Troubleshooting 4-Methyl-3-propylphenol degradation during long-term storage

A Guide to Ensuring Stability and Purity During Long-Term Storage Welcome to the technical support guide for 4-Methyl-3-propylphenol. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Purity During Long-Term Storage

Welcome to the technical support guide for 4-Methyl-3-propylphenol. This resource is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for their experiments. Degradation of reagents can introduce significant variability, compromise results, and lead to costly delays. This guide provides in-depth, experience-driven answers to common questions regarding the long-term storage and degradation of 4-Methyl-3-propylphenol, empowering you to proactively protect your materials and troubleshoot issues as they arise.

Section 1: Foundational Questions & Immediate Answers

This section addresses the most frequent initial observations and concerns related to potential degradation.

Q1: I've noticed a color change in my stored 4-Methyl-3-propylphenol, from white/off-white to a yellowish or brownish hue. What does this signify?

A color change is the most common visual indicator of degradation. The phenolic hydroxyl group in 4-Methyl-3-propylphenol is susceptible to oxidation. This process, often initiated by exposure to atmospheric oxygen, light, or elevated temperatures, can form quinone or quinone-methide type structures. These resulting compounds are highly conjugated and absorb light in the visible spectrum, appearing as yellow or brown impurities even at very low concentrations.

Causality: The color arises because the oxidation process extends the system of alternating double bonds (conjugation) in the molecule. While the parent phenol is colorless, these larger conjugated systems absorb blue/violet light, causing the sample to appear yellow or brown. This is a clear warning sign that the purity of your material has been compromised.

cluster_main Figure 1: Simplified Oxidation Pathway of a Phenol Phenol 4-Methyl-3-propylphenol (Colorless) Radical Phenoxy Radical (Intermediate) Phenol->Radical Oxidation Initiators O₂, Light, Heat, Metal Ions Initiators->Radical Quinone Quinone-type Byproducts (Yellow/Brown Color) Radical->Quinone Further Reactions

Caption: Figure 1: Simplified oxidation pathway of a phenol.

Q2: What are the definitive, gold-standard storage conditions for maximizing the shelf-life of 4-Methyl-3-propylphenol?

To prevent the degradation described above, stringent control of environmental factors is critical. Phenolic compounds are best stored under conditions that minimize exposure to oxygen, light, and heat.[1][2]

Causality: Each of these factors provides the activation energy needed to initiate oxidation. Lowering the temperature slows down the reaction kinetics of degradation pathways.[2][3] Removing oxygen, a key reactant, and light, a source of energy, directly prevents the initiation of these pathways.

Table 1: Recommended Storage Conditions for 4-Methyl-3-propylphenol

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated) Significantly slows oxidative and hydrolytic degradation kinetics. While freezing (-20°C) is possible, ensure the container is properly sealed to prevent moisture ingress upon temperature cycling.[4]
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric oxygen, a primary driver of oxidation. For highest purity applications, purging the container with an inert gas before sealing is a non-negotiable step.
Light Amber Glass or Opaque Container Protects the compound from UV and visible light, which can catalyze the formation of free radicals and initiate degradation.[1]
Container Tightly Sealed Borosilicate Glass Prevents exposure to atmospheric oxygen and moisture. Avoid reactive materials like mild steel or certain plastics that may leach impurities or catalyze degradation.[5]
Form Solid (As Supplied) Storing the compound as a solid minimizes its mobility and reactivity compared to being in a solution, where solvent interactions can also play a role.
Q3: My compound has been stored for over a year. Is there a quick way to assess its integrity before using it in a critical experiment?

While a full quantitative analysis is best, a preliminary check can save time. First, perform a visual inspection for color change as discussed in Q1. Second, check for changes in physical form, such as clumping, which could indicate moisture absorption.

For a more definitive, yet still relatively quick assessment, run a Thin-Layer Chromatography (TLC) analysis. Spot your stored sample alongside a fresh, high-purity standard. The appearance of secondary spots in the lane of your stored sample is a strong indicator of degradation. This provides a semi-quantitative "yes/no" answer on whether significant impurities are present.

Section 2: In-Depth Troubleshooting & Quantitative Analysis

This section provides detailed protocols for researchers who need to quantify degradation and understand its mechanisms more deeply.

Q4: Beyond general oxidation, what specific chemical pathways lead to the degradation of 4-Methyl-3-propylphenol?

The primary degradation pathway is auto-oxidation . The process is often a free-radical chain reaction:

  • Initiation: An initiator (like UV light or a metal ion) abstracts the hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical.

  • Propagation: This phenoxy radical can then react with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen from another phenol molecule, propagating the chain reaction. Alternatively, two phenoxy radicals can couple to form dimers.

  • Termination: The reaction terminates when radicals combine to form stable, non-radical products. These products are often complex, oligomeric materials, contributing to the discoloration and loss of purity.

In aqueous solutions, microbial degradation can also be a factor. Certain microorganisms can utilize phenols as a carbon source, breaking them down enzymatically.[6] This often involves hydroxylation of the aromatic ring followed by ring cleavage.[6][7]

Q5: How do I develop a robust HPLC-UV method to accurately quantify the purity of my 4-Methyl-3-propylphenol and its degradation products?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for assessing the purity of phenolic compounds.[3][8][9] This protocol provides a validated starting point for your analysis.

Expert Insight (Self-Validation): This protocol includes a system suitability check and the use of a reference standard. By ensuring your system can properly resolve the main peak and by comparing your sample to a known pure standard, the method becomes self-validating. The appearance of new peaks relative to the standard directly confirms the presence of impurities.

Experimental Protocol: Purity Assessment by RP-HPLC

  • Materials & Reagents:

    • 4-Methyl-3-propylphenol (Reference Standard and Test Sample)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid or Acetic Acid (for pH adjustment)

    • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm (Phenols typically have a strong absorbance around this wavelength)[1]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of your reference standard at 1 mg/mL in Acetonitrile.

    • Prepare your test sample at the same concentration (1 mg/mL) in Acetonitrile.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Analysis & Interpretation:

    • System Suitability: Inject the reference standard five times. The retention time should be consistent (RSD < 1%), and the peak area should be reproducible (RSD < 2%).

    • Purity Calculation: Inject the reference standard and the test sample. Purity is calculated using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Degradation Assessment: Compare the chromatogram of your test sample to the reference standard. New peaks, particularly those eluting earlier (more polar) than the main peak, are indicative of oxidative degradation products.

cluster_workflow Figure 2: HPLC Troubleshooting Workflow start Suspected Degradation prep Prepare Sample & Standard (1 mg/mL) start->prep inject Inject on Calibrated HPLC System prep->inject analyze Analyze Chromatogram inject->analyze decision New Peaks Present? analyze->decision pass Purity Acceptable. Proceed with Experiment. decision->pass No fail Degradation Confirmed. Review Storage (Q2). Isolate & Identify (Q6). decision->fail Yes

Caption: Figure 2: HPLC troubleshooting workflow.

Q6: What are the likely chemical structures of the degradation products, and how can they be identified?

The primary degradation products are typically more polar than the parent compound. Expect to see hydroxylated and carbonylated species. Identification requires more advanced analytical techniques, typically hyphenated mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile degradation products. The mass spectra provide fragmentation patterns that act as a "fingerprint" for identification.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for non-volatile and thermally labile compounds. It provides the molecular weight of the impurities, which is a critical piece of information for proposing structures. High-resolution mass spectrometry (e.g., LC-QTOF) can provide exact mass, allowing for the determination of the elemental formula.[11]

Commonly observed degradation products for substituted phenols include dimers formed by radical coupling, or products of ring-opening and further oxidation, such as maleic and formic acids under extensive degradation.[9][11]

Section 3: Advanced Preventative Measures

For applications demanding the absolute highest purity, such as in pharmaceutical development or for use as an analytical standard, the following advanced measures should be implemented.

Q7: My work is extremely sensitive to trace impurities. What are the ultimate steps to prevent any detectable degradation during storage?
  • Aliquotting: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to the atmosphere every time the container is opened.

  • Use of Antioxidants (Solution-Based): If the compound is to be stored in a solution for an extended period, the inclusion of a sacrificial antioxidant like Butylated Hydroxytoluene (BHT) or a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be effective. EDTA sequesters metal ions that can catalyze oxidation. Note: Ensure these additives will not interfere with your downstream application.

  • Controlled Freezing: For very long-term storage (>2 years), storing aliquots at -80°C can be considered.[4] However, it is crucial that the aliquots are completely moisture-free and sealed under a dry inert gas to prevent condensation issues.

Q8: I suspect microbial contamination is degrading my compound in an aqueous stock solution. How can I confirm this and prevent it?

Microbial degradation is a real risk in non-sterile aqueous buffers.

  • Confirmation: Plate a small amount of your stock solution onto a nutrient agar plate and incubate. The growth of colonies confirms microbial contamination. You can also analyze your solution via LC-MS for known microbial metabolites of phenols, such as catechols or protocatechuates.[6][12]

  • Prevention:

    • Sterile Filtration: Prepare stock solutions using sterile-filtered buffers (0.22 µm filter).

    • Preservatives: If compatible with your experiment, add a bacteriostatic agent like sodium azide (NaN₃) at a low concentration (e.g., 0.02%).

    • Storage: Store aqueous solutions frozen (-20°C or -80°C) to halt microbial growth.

By implementing these rigorous storage and handling protocols, you can ensure the long-term integrity of your 4-Methyl-3-propylphenol, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. Retrieved from [Link]

  • Gan, W., Li, H., Sun, J., & Guan, X. (2017). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry. RSC Advances, 7(59), 37303–37310.
  • Higashi, Y. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 894-902.
  • Moura, M., et al. (2012). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Journal of the Brazilian Chemical Society, 23(2), 370-376.
  • Mousa, Y., Gerasopoulos, D., & Kiritsakis, A. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry, 63(29), 6575–6582.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Lafarga, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 957.
  • Lafarga, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Retrieved from [Link]

  • Phumat, P., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1935.
  • ChemBK. (2024). 4-isopropyl-3-methylphenol. Retrieved from [Link]

  • Giannakopoulos, E., et al. (2020). Long-Term Preservation of Total Phenolic Content and Antioxidant Activity in Extra Virgin Olive Oil: A Physico-biochemical Approach. ResearchGate. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG: Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Valkova, N., et al. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae strain EM. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Pore Blocking by Phenolates as Deactivation Path during the Cracking of 4-Propylphenol over ZSM-5.
  • Jõesaar, M., et al. (2017).
  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 759.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 4-Methyl-3-propylphenol in Experimental Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth strategies to address the significant challenge of 4-Methyl-3-propylphenol'...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth strategies to address the significant challenge of 4-Methyl-3-propylphenol's poor aqueous solubility in biological and chemical assays. Inconsistent or inaccurate results stemming from compound precipitation can compromise data integrity and impede research progress. Here, we offer a structured approach, from foundational concepts to advanced protocols, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-3-propylphenol, and why is its solubility a primary experimental hurdle?

4-Methyl-3-propylphenol is a phenolic organic compound. Its chemical structure, featuring a phenol ring with both methyl and propyl groups, makes it largely non-polar and thus hydrophobic. This inherent hydrophobicity leads to very limited solubility in water and aqueous buffers, which are the standard media for most biological assays. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, the compound can precipitate, leading to inaccurate concentration, high variability, and unreliable data.

Q2: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) for most cell-based assays?

While DMSO is an excellent solvent for many hydrophobic compounds, it can exhibit cytotoxicity and interfere with cellular processes.[1][2] As a general rule, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[2][3] However, the specific tolerance is highly dependent on the cell type and the duration of exposure.[4] It is imperative to perform a solvent tolerance study for your specific experimental system to determine the maximum concentration that does not impact the assay's validity.[5]

Q3: Can I simply sonicate or vortex my compound in the assay buffer to force it into solution?

While mechanical agitation like sonication can temporarily disperse the compound and break down larger aggregates, it does not fundamentally increase the compound's thermodynamic solubility. This often creates a kinetically unstable supersaturated solution or a fine suspension, which is prone to precipitation over the course of an experiment, especially during incubation periods. This can lead to highly variable and non-reproducible results.[6]

Q4: How can I visually confirm if my compound has precipitated in the assay wells?

Precipitation can be macroscopic (visible to the naked eye as cloudiness, crystals, or film) or microscopic. A simple way to check is to prepare the final dilution in a clear microplate or tube and visually inspect it against a dark background. For less obvious precipitation, centrifuging the plate or tubes at high speed can pellet the precipitate. Microscopic examination of the assay wells can also reveal crystalline structures. Additionally, light-scattering or turbidity measurements can provide a quantitative assessment of precipitation.

In-Depth Troubleshooting & Strategy Guide

This section provides a systematic approach to diagnosing and solving solubility issues with 4-Methyl-3-propylphenol.

Issue: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most common failure mode. The abrupt change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment causes the compound to crash out of solution.

Logical Workflow for Selecting a Solubilization Strategy

The choice of solubilization method depends critically on the experimental context, particularly the type of assay being performed. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.

G Start Start: Poorly Soluble 4-Methyl-3-propylphenol CheckAssayType What is the assay type? Start->CheckAssayType CellBased Cell-Based Assay (e.g., Viability, Signaling) CheckAssayType->CellBased Cell-Based Biochemical Biochemical Assay (e.g., Enzyme Kinetics, Binding) CheckAssayType->Biochemical Biochemical SolventTolerance Step 1: Determine Max Solvent Tolerance of Cells CellBased->SolventTolerance CoSolvent Step 1: Co-Solvent Titration (e.g., DMSO, Ethanol) Higher concentrations are often tolerated. Biochemical->CoSolvent DMSO_Check Is solubility achieved below max tolerated [DMSO]? SolventTolerance->DMSO_Check Success Success! Proceed with Assay (Include Vehicle Control) DMSO_Check->Success Yes Cyclodextrin Step 2: Use Cyclodextrins (e.g., HP-β-CD) Minimal cell toxicity. DMSO_Check->Cyclodextrin No FinalCheck1 Verify no assay interference with vehicle control. Cyclodextrin->FinalCheck1 Surfactant Step 2: Use Surfactants (e.g., Tween-20, Triton X-100) Check for enzyme inhibition. CoSolvent->Surfactant If co-solvents fail or interfere FinalCheck2 Verify no assay interference with vehicle control. Surfactant->FinalCheck2

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: The Co-Solvent Approach

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[3]

  • Mechanism: They work by reducing the dielectric constant of the aqueous phase, making it a more favorable environment for non-polar molecules like 4-Methyl-3-propylphenol.

  • Common Choices: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Propylene Glycol.

  • Implementation: The key is to determine the highest tolerable concentration of the co-solvent that does not interfere with the assay's biological or chemical components.[7] This requires running a "vehicle control" or "solvent tolerance" experiment.

Co-SolventTypical Starting Final Conc.AdvantagesDisadvantages & Considerations
DMSO 0.1% - 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%.[2][8] May inhibit some enzymes or interfere with assay readouts.[1]
Ethanol 0.5% - 2%Less toxic than DMSO for many cell lines. Volatile.Can affect membrane proteins and cellular metabolism.[4] May not be as effective a solvent as DMSO.
Methanol 0.5% - 1%Good solubilizing power.More toxic than ethanol.[4] Volatile, can lead to concentration changes.
Strategy 2: The Surfactant (Detergent) Approach

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9]

  • Mechanism: Hydrophobic compounds like 4-Methyl-3-propylphenol partition into the hydrophobic core of these micelles, effectively solubilizing them in the bulk aqueous phase.[10][11]

  • Common Choices: Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[9] Examples include Polysorbate 20 (Tween® 20), Polysorbate 80, and Triton™ X-100.

  • Implementation: Prepare a stock solution of the compound in a concentrated surfactant solution, then dilute this into the assay buffer. The final surfactant concentration must be above its CMC.[12]

Caution: Surfactants can interfere with assays by denaturing proteins, disrupting cell membranes, or inhibiting enzymes.[13][14] They can also interfere with protein quantification assays (e.g., Bradford). Always run a vehicle control with the surfactant alone.

Strategy 3: The Cyclodextrin Encapsulation Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15]

  • Mechanism: The hydrophobic 4-Methyl-3-propylphenol molecule can become encapsulated within the cyclodextrin's non-polar core, forming an "inclusion complex."[16] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[17]

  • Common Choices: Beta-cyclodextrin (β-CD) and its more soluble and less toxic derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used in pharmaceutical formulations and in vitro assays.[15][17]

  • Implementation: The compound and cyclodextrin are typically mixed or kneaded together, sometimes with gentle heating, to facilitate complex formation before dissolution in the assay buffer.

This method is often the most biologically compatible for cell-based assays, as cyclodextrins are generally well-tolerated and have minimal off-target effects at typical working concentrations.[1]

Detailed Experimental Protocols

Protocol 1: Determining Assay Solvent Tolerance

Objective: To find the maximum concentration of a co-solvent (e.g., DMSO) that does not significantly affect the assay readout or cell viability.

  • Preparation: Prepare serial dilutions of your chosen co-solvent (e.g., DMSO) in the complete assay buffer or cell culture medium. Typical final concentrations to test might be 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control (0%).

  • Application: Add these solvent dilutions to your assay system (e.g., cells in a microplate or an enzymatic reaction) without the test compound.

  • Incubation: Incubate for the full duration of your planned experiment.

  • Measurement: Perform the assay readout (e.g., measure cell viability via MTT, quantify enzyme activity).

  • Analysis: Plot the assay signal versus the solvent concentration. The highest concentration that does not cause a statistically significant deviation from the no-solvent control is your maximum tolerated solvent concentration.

Protocol 2: Preparation of a 4-Methyl-3-propylphenol Formulation with HP-β-CD

Objective: To prepare a water-soluble inclusion complex of 4-Methyl-3-propylphenol.

  • Molar Ratio Calculation: Determine the desired molar ratio of 4-Methyl-3-propylphenol to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

    • MW of 4-Methyl-3-propylphenol: ~150.22 g/mol

    • Average MW of HP-β-CD: ~1460 g/mol

  • Weighing: Accurately weigh the required amounts of both the compound and HP-β-CD powder.

  • Complexation (Kneading Method): a. Place the HP-β-CD powder in a glass mortar. b. Add a very small amount of a 50:50 ethanol/water mixture to form a thick, uniform paste. c. Gradually add the powdered 4-Methyl-3-propylphenol to the paste. d. Knead the mixture thoroughly with a pestle for at least 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste, for example, under a vacuum or in a desiccator, to remove the solvent, leaving a solid powder of the inclusion complex.

  • Stock Solution Preparation: Dissolve the dried complex powder directly into your aqueous assay buffer to the desired stock concentration. This stock solution can then be serially diluted as needed for your experiments. Always include a vehicle control containing the same concentration of HP-β-CD alone.

References

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from Hilaris Publisher. [Link]

  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from ALZET. [Link]

  • Káhler, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • At-Tabari, D., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Wiley. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Uekama, K., et al. (1998). Design and Evaluation of Cyclodextrin-Based Drug Formulation. J-Stage. [Link]

  • O'Dell, K., et al. (2015). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter (RSC Publishing). [Link]

  • Vo, H.T.L., et al. (2023). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Ferreira, R.S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Do You Know 4-ISOPROPYL-3-METHYLPHENOL. (2023, November 24). News. [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from Nikon. [Link]

  • Al-Hamidi, H., et al. (2024). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Khan, M.S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI. [Link]

  • Al-Awady, M.J., et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. [Link]

  • Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Publishing. [Link]

  • Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Cheméo. Chemical Properties of Phenol, 4-propyl- (CAS 645-56-7). Retrieved from Cheméo. [Link]

  • Corzo-León, D.E., et al. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. PMC. [Link]

  • Soni, P., et al. (2012). Role of Surfactant and pH in Dissolution of Curcumin. PMC - NIH. [Link]

  • The Good Scents Company. 4-propyl phenol p-propylphenol. Retrieved from The Good Scents Company. [Link]

  • Abdul-Wahab, H., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. MDPI. [Link]

  • ACS Publications. (2025, March 3). Investigating the Interaction between Excipients and Monoclonal Antibodies PGT121 and N49P9.6-FR-LS: A Comprehensive Analysis | Molecular Pharmaceutics. ACS Publications. [Link]

  • NextSDS. 4-Methyl-3-propylphenol — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • CASSS. Analytical Considerations for Excipients Used in Biotechnology Products. Retrieved from CASSS. [Link]

  • PubChem. 4-Methyl-3-propylhexan-2-ol | C10H22O | CID 139931235. Retrieved from PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-3-propylphenol via Recrystallization

Welcome to the Technical Support Center for the purification of alkylphenols. 4-Methyl-3-propylphenol is a valuable phenolic compound, but its purification is frequently complicated by the presence of structurally simila...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of alkylphenols. 4-Methyl-3-propylphenol is a valuable phenolic compound, but its purification is frequently complicated by the presence of structurally similar isomeric impurities and its tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, self-validating protocols, and troubleshooting matrices to achieve high-purity crystallization.

Part 1: Standard Operating Procedure (SOP)

Self-Validating Fractional Recrystallization Protocol

To separate 4-Methyl-3-propylphenol from closely related phenolic isomers, a binary solvent system (e.g., Toluene/Heptane) is highly recommended to precisely control the saturation point[1].

Step-by-Step Methodology:

  • Solvent Preparation: Heat the primary solvent (Toluene) to 10–15 °C below its boiling point.

  • Dissolution: Add crude 4-Methyl-3-propylphenol to a round-bottom flask. Gradually add the hot primary solvent while stirring until the solid is completely dissolved.

    • Validation Check: If solid remains after adding a calculated excess of solvent, the residue is an insoluble impurity. Perform a hot gravity filtration to remove it before proceeding[2].

  • Anti-Solvent Addition: Slowly add the hot anti-solvent (Heptane) dropwise until the solution becomes faintly turbid.

    • Validation Check: Add 2–3 drops of the hot primary solvent. If the turbidity clears, the system has successfully reached its exact saturation point. If it does not clear, too much anti-solvent was added; add more primary solvent until clear[1].

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature without agitation.

  • Nucleation Check:

    • Validation Check: If no crystals form after 1 hour, the solution is supersaturated. Induce nucleation by scratching the inside of the flask with a glass rod or adding a pure seed crystal of 4-Methyl-3-propylphenol[3].

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold anti-solvent to remove mother liquor containing soluble impurities. Dry the crystals under a vacuum to a constant weight[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 4-Methyl-3-propylphenol form an oil instead of crystals during cooling, and how can I prevent it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the solute precipitates at a temperature above its melting point, or when a high concentration of structurally similar phenolic impurities depresses the mixture's melting point below the solvent's saturation temperature[5]. When the compound oils out, the liquid phase acts as a highly effective solvent for impurities, completely negating the purification process[6].

  • Corrective Action: Reheat the mixture until it forms a homogenous solution, add more of the primary solvent to lower the saturation temperature, and cool the system much more slowly. Alternatively, switch to a solvent system with a boiling point significantly lower than the melting point of the solute[7].

Q2: How do I select the right solvent system to separate closely related phenolic isomers (e.g., 2-methyl-4-propylphenol)? A2: Selecting the correct solvent relies on exploiting minor thermodynamic differences in the solubility profiles of the isomers. Alkylphenols are generally highly soluble in polar organic solvents and insoluble in water. The ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point[2]. A mixed solvent system (solvent/anti-solvent) like Toluene/Heptane is highly effective because it allows you to tune the polarity to keep slightly more polar (or oxidized) phenolic impurities dissolved in the mother liquor while the target compound crystallizes[1].

Q3: My product crystallized, but analytical testing shows phenolic impurities are still present. What went wrong? A3: The most common cause of impurity retention is a cooling rate that is too rapid. Rapid cooling causes the supersaturation state to collapse quickly, leading to the formation of small, irregular crystals that trap the mother liquor (and dissolved impurities) within their lattice structures[3].

  • Corrective Action: Perform a second recrystallization using a slower cooling gradient (e.g., 0.1 °C/min). Ensure the filter cake is thoroughly washed with ice-cold pure solvent during vacuum filtration, as warm solvent will dissolve your purified product[2].

Q4: What if standard recrystallization fails to separate the isomers entirely? A4: When isomers possess nearly identical solubilities and melting points, standard recrystallization may fail. In such cases, advanced hybrid techniques like Stripping Crystallization (SC)—which combines distillation and crystallization based on three-phase equilibrium—can be employed. This technique has been successfully used to separate close-boiling alkylphenol mixtures like 2,6-xylenol and m-cresol[8].

Part 3: Visualization & Data Presentation

Workflow: Troubleshooting LLPS ("Oiling Out")

The following logical workflow dictates the decision-making process when phase separation occurs during the cooling phase.

G Start Crude 4-Methyl-3-propylphenol (Contains Phenolic Impurities) Dissolve Dissolve in minimal hot solvent (e.g., Toluene/Heptane) Start->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cooling Decision Observation during cooling? Cooling->Decision Crystals Crystal Nucleation Decision->Crystals Solid forms Oiling Oiling Out (LLPS) Decision->Oiling Liquid droplets form ActionCryst Vacuum Filtration & Cold Solvent Wash Crystals->ActionCryst ActionOil Reheat to dissolve. Add seed crystals or switch to lower BP solvent. Oiling->ActionOil ActionOil->Cooling Retry Pure Pure 4-Methyl-3-propylphenol ActionCryst->Pure

Caption: Logical troubleshooting guide for resolving Liquid-Liquid Phase Separation during cooling.

Quantitative Data: Solvent & Troubleshooting Matrices

Table 1: Solvent Selection Matrix for Alkylphenol Recrystallization

Solvent SystemPolarity ProfileSolubilizing Power (Hot)Solubilizing Power (Cold)Risk of Oiling OutRecommendation
Toluene / Heptane Non-polar to LowHighLowModerateExcellent for separating structurally similar isomers.
Ethanol / Water High (Protic)Very HighVery LowHighGood for removing highly non-polar impurities, but prone to LLPS.
Ethyl Acetate / Hexane ModerateVery HighLowModerateStandard first-line approach for general crude mixtures.

Table 2: Troubleshooting Matrix for Impurity Retention

SymptomProbable Mechanistic CauseCorrective Action
Oiling Out (LLPS) Solvent BP > Solute MP, or high impurity load depressing the MP.Switch to a lower BP solvent; add seed crystals; lower initial concentration.
Low Crystal Yield Solution is not fully saturated (excess primary solvent).Evaporate excess solvent; ensure cooling reaches 0–4 °C in an ice bath.
High Isomer Impurity Co-crystallization or kinetic trapping due to rapid cooling.Perform fractional recrystallization; decrease cooling rate to <0.5 °C/min.

Part 4: References

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Purifying by Recrystallisation Source: RSC Education (Royal Society of Chemistry) URL:[Link]

  • Lab Procedure: Recrystallization Source: LabXchange (Harvard University) URL:[Link]

  • Recrystallization (Fractional Crystallization) Source: Chemistry LibreTexts URL:[Link]

  • Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of 4-Methyl-3-propylphenol

Welcome to the technical support center for 4-Methyl-3-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-3-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing the oxidation of 4-Methyl-3-propylphenol in open-air environments. Our goal is to ensure the integrity and purity of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-3-propylphenol and why is it susceptible to oxidation?

A1: 4-Methyl-3-propylphenol is a substituted phenolic compound. Like other phenols, it is susceptible to oxidation due to the hydroxyl (-OH) group attached to the aromatic ring. The hydrogen atom of the hydroxyl group can be easily abstracted, leading to the formation of a phenoxyl radical. This radical is stabilized by resonance, but it is also highly reactive and can initiate a cascade of oxidative reactions, especially in the presence of oxygen.

Q2: What are the visible signs of 4-Methyl-3-propylphenol oxidation?

A2: The most common visible sign of phenol oxidation is a change in color. Pure 4-Methyl-3-propylphenol is typically a white to off-white crystalline solid or a colorless liquid if melted. Upon oxidation, you may observe a gradual discoloration to yellow, pink, or brown. This is due to the formation of colored oxidation products, such as quinones and polymeric materials.

Q3: How does exposure to air, light, and temperature affect the stability of 4-Methyl-3-propylphenol?

A3:

  • Air (Oxygen): Oxygen is the primary driver of oxidation for phenols. Direct and prolonged exposure to air will accelerate the degradation of 4-Methyl-3-propylphenol.

  • Light: UV light can provide the energy to initiate and propagate radical chain reactions, leading to accelerated oxidation. Therefore, it is crucial to protect the compound from light.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing 4-Methyl-3-propylphenol at elevated temperatures will significantly reduce its shelf-life.

Q4: Can I still use my 4-Methyl-3-propylphenol if it has started to change color?

A4: For applications where high purity is critical, such as in drug development and quantitative research, it is strongly advised not to use discolored 4-Methyl-3-propylphenol. The presence of oxidation products can interfere with your experiments, lead to inaccurate results, and introduce unknown toxicological variables. For less sensitive applications, the suitability of the material would need to be determined on a case-by-case basis, ideally with analytical confirmation of purity.

Troubleshooting Guide: Common Oxidation-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Discoloration of 4-Methyl-3-propylphenol Solution Upon Preparation
  • Symptom: A freshly prepared solution of 4-Methyl-3-propylphenol in an organic solvent rapidly turns yellow or pink.

  • Probable Cause: The solvent may contain dissolved oxygen, or the solution is being handled in an oxygen-rich environment (open air). The solvent could also contain peroxide impurities, which are potent initiators of oxidation.

  • Solutions:

    • Deoxygenate the Solvent: Before preparing your solution, deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Work Under an Inert Atmosphere: Prepare and handle the solution in a glove box or under a gentle stream of inert gas. This is one of the most effective ways to prevent oxidation.[1]

    • Use High-Purity, Peroxide-Free Solvents: Ensure your solvents are of high purity and tested for the absence of peroxides. Commercially available anhydrous, deoxygenated solvents are a good option.

    • Add an Antioxidant: For reactions or storage where some air exposure is unavoidable, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT).[1]

Issue 2: Degradation of 4-Methyl-3-propylphenol During Long-Term Storage
  • Symptom: A previously pure sample of 4-Methyl-3-propylphenol (solid or solution) shows signs of discoloration and has reduced purity when analyzed after a period of storage.

  • Probable Cause: Improper storage conditions, such as exposure to air, light, and/or elevated temperatures.

  • Solutions:

    • Inert Gas Blanketing: For long-term storage of solutions, blanket the headspace of the storage vessel with an inert gas like nitrogen or argon.[2]

    • Refrigeration/Freezing: Store solid 4-Methyl-3-propylphenol and its solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of oxidation.

    • Use Amber Glassware: Always store the compound and its solutions in amber glass vials or bottles to protect them from light.

    • Incorporate an Antioxidant: For solutions, the addition of a suitable antioxidant can significantly extend the shelf life.

Issue 3: Formation of Inseparable Impurities in a Reaction Mixture
  • Symptom: After a reaction involving 4-Methyl-3-propylphenol, analytical techniques (e.g., HPLC, NMR) show the presence of multiple, difficult-to-separate byproducts in addition to the expected product.

  • Probable Cause: Oxidative coupling of the 4-Methyl-3-propylphenol starting material or product can lead to the formation of dimers and other oligomers. These byproducts may have similar polarities to the desired compound, making purification challenging.[1]

  • Solutions:

    • Protect the Hydroxyl Group: If the phenolic hydroxyl group is not a reacting site in your desired transformation, protecting it with a suitable protecting group (e.g., as a silyl ether or methyl ether) can prevent oxidation.

    • Add a Radical Scavenger: The inclusion of a small amount of a hindered phenol antioxidant, such as BHT, can inhibit oxidative side reactions.[1]

    • Optimize Reaction Conditions: Run the reaction under a strict inert atmosphere. Lowering the reaction temperature, if feasible for the desired transformation, can also help minimize oxidation.

Data Presentation: Mitigation Strategies for 4-Methyl-3-propylphenol Oxidation

Mitigation StrategyKey ParametersRecommended ImplementationExpected Outcome
Inert Gas Blanketing Gas PurityHigh-purity nitrogen or argon (>99.99%)Minimizes exposure to atmospheric oxygen, significantly slowing oxidation.
Headspace VolumeMinimize headspace in the storage container.Reduces the amount of inert gas required and potential for residual oxygen.
Antioxidant Addition Antioxidant TypeButylated Hydroxytoluene (BHT)Scavenges free radicals, preventing the initiation of oxidative chain reactions.[3]
Concentration0.01 - 0.1% (w/v)Provides effective protection without significantly altering the properties of the solution for most applications.
Storage Conditions Temperature2-8 °C (refrigerated) or -20 °C (frozen)Reduces the kinetic rate of oxidation reactions.
Light ExposureStore in amber glass containers or wrapped in aluminum foil.Prevents photo-initiated oxidation.

Experimental Protocols

Protocol 1: Preparation and Handling of 4-Methyl-3-propylphenol Solutions under an Inert Atmosphere

This protocol describes a standard method for preparing and handling solutions of 4-Methyl-3-propylphenol to minimize oxidation, using a balloon-based inert gas system common in teaching and research labs.

Materials:

  • Round-bottom flask with a rubber septum

  • Stir bar

  • Syringes and needles

  • Balloon filled with nitrogen or argon

  • Deoxygenated solvent

  • 4-Methyl-3-propylphenol

  • (Optional) BHT stock solution

Procedure:

  • Prepare the Flask: Oven-dry the round-bottom flask and stir bar, then allow to cool to room temperature under a stream of dry inert gas or in a desiccator.

  • Seal and Purge: Seal the flask with the rubber septum. Insert a needle connected to the inert gas balloon through the septum. Insert a second "exit" needle to allow air to escape.

  • Flush the Flask: Gently flush the flask with the inert gas for 5-10 minutes to displace the air. Remove the exit needle first, then the gas inlet needle. The balloon will maintain a positive pressure of inert gas.[4][5]

  • Add the Solid: Briefly remove the septum and quickly add the pre-weighed 4-Methyl-3-propylphenol to the flask. Immediately reseal the flask and purge with inert gas for another 2-3 minutes.

  • Add the Solvent: Using a clean, dry syringe, draw up the required volume of deoxygenated solvent. Pierce the septum and slowly add the solvent to the flask.

  • (Optional) Add Antioxidant: If using an antioxidant, add the appropriate volume of the BHT stock solution via syringe.

  • Dissolution: Stir the mixture until the solid is fully dissolved. The solution is now ready for use or storage under a positive pressure of inert gas.

Protocol 2: Preparation of a BHT Antioxidant Stock Solution

Materials:

  • Butylated Hydroxytoluene (BHT)

  • High-purity solvent (e.g., ethanol, isopropanol, or the same solvent as your main solution)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Weigh BHT: Accurately weigh out 100 mg of BHT.

  • Dissolve: Transfer the BHT to a 10 mL volumetric flask.

  • Add Solvent: Add a small amount of the chosen solvent to dissolve the BHT.

  • Dilute to Volume: Once dissolved, carefully add the solvent up to the 10 mL mark.

  • Mix Thoroughly: Cap the flask and invert several times to ensure a homogenous solution. This creates a 1% (w/v) stock solution.

  • Storage: Store the stock solution in a tightly sealed amber vial at 2-8 °C.

To achieve a final concentration of 0.01% BHT in your 4-Methyl-3-propylphenol solution, add 10 µL of this 1% stock solution for every 1 mL of your final solution volume.

Protocol 3: HPLC Method for Quantification of 4-Methyl-3-propylphenol and Detection of Oxidation

This method provides a framework for monitoring the purity of 4-Methyl-3-propylphenol and detecting the appearance of more polar degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 60% A, 40% B

    • 20-25 min: Re-equilibration at 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a series of standards of high-purity 4-Methyl-3-propylphenol in the mobile phase or a compatible solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute your 4-Methyl-3-propylphenol sample to fall within the concentration range of your standards.

  • Analysis: Inject the standards to create a calibration curve. Then, inject your sample.

  • Data Interpretation: Quantify the amount of 4-Methyl-3-propylphenol by comparing its peak area to the calibration curve. The appearance of new, typically earlier-eluting peaks (more polar compounds), is indicative of oxidation. The sum of the areas of these new peaks can be used to estimate the percentage of degradation.

Visualizations

Oxidation Pathway of 4-Methyl-3-propylphenol

G cluster_main Oxidation of 4-Methyl-3-propylphenol cluster_prevention Prevention Mechanisms 4M3P 4-Methyl-3-propylphenol Phenoxyl_Radical Phenoxyl Radical 4M3P->Phenoxyl_Radical  H• Abstraction (Initiation) Quinone Quinone-type Products Phenoxyl_Radical->Quinone Further Oxidation Dimer Dimerized Products Phenoxyl_Radical->Dimer Radical Coupling Oxygen Oxygen (O2) Oxygen->4M3P Blocked by BHT Antioxidant (BHT) BHT->Phenoxyl_Radical Scavenges Inert_Gas Inert Gas (N2, Ar) Inert_Gas->Oxygen

Caption: Simplified oxidation pathway of 4-Methyl-3-propylphenol and points of intervention.

Troubleshooting Workflow for Oxidized 4-Methyl-3-propylphenol

G cluster_yes Oxidation Detected cluster_no No Visible Oxidation start Start: Is 4-M-3-P or its solution discolored? q_use Is high purity critical? start->q_use Yes proceed Proceed with experiment. start->proceed No discard Discard and obtain fresh material. q_use->discard Yes purify Consider purification (e.g., chromatography). Re-analyze for purity. q_use->purify No review_handling Review handling and storage protocols. discard->review_handling purify->review_handling preventive Implement preventive measures for future use. proceed->preventive

Caption: Decision workflow for handling potentially oxidized 4-Methyl-3-propylphenol.

References

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved March 27, 2026, from [Link]

  • PatSnap. (2026, March 21). Understanding Butylated Hydroxytoluene's Application in Reducing Phenolic Compounds in Wine. Eureka. Retrieved March 27, 2026, from [Link]

  • López-Alarcón, C., Lissi, E., & Aspee, A. (2014). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. The Journal of Physical Chemistry B, 118(49), 14276–14285. [Link]

  • Kopasker, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1797. [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved March 27, 2026, from [Link]

  • Scheidt, F., et al. (2016). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food Chemistry, 209, 155-163. [Link]

  • SEDICI. (2017, October 16). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved March 27, 2026, from [Link]

  • MAFF. (n.d.). Antioxidant. Retrieved March 27, 2026, from [Link]

  • PubMed. (1999). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Free Radical Research, 30(1), 1-8. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved March 27, 2026, from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved March 27, 2026, from [Link]_

  • MDPI. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3065. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved March 27, 2026, from [Link]

  • Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved March 27, 2026, from [Link]

  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Beverages, 11(2), 34. [Link]

  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved March 27, 2026, from [Link]

  • University of York. (n.d.). Step by step process for purging a flask. Chemistry Teaching Labs. Retrieved March 27, 2026, from [Link]

  • Molbase. (n.d.). Synthesis of 4-(3-(3-(2-quinolinylmethyloxy)phenyl)propyl)phenol. Retrieved March 27, 2026, from [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. Retrieved March 27, 2026, from [Link]

  • PubMed. (2002, February 15). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Journal of Chromatography A, 946(2), 225-234. [Link]

  • AOCS. (n.d.). Accelerated Oxidation Test for the Determination of the Oxidation Stability of Foods, Feeds, Fats, and Oils. AOCS Methods Home. Retrieved March 27, 2026, from [Link]

  • SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN108046998A - A kind of preparation method of 3 methyl 4 isopropyl phenol.
  • SciELO. (2020, July 15). DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants. Request PDF. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). hplc method improvement for 4-nonylphenol determination in anaerobic reactors: decreasing solvent consumption and waste generation. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved March 27, 2026, from [Link]

  • Journal of Engineering Sciences and Innovation. (n.d.). Journal of Engineering Sciences and Innovation. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Resolution for 4-Methyl-3-propylphenol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with alkylphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with alkylphenols. 4-Methyl-3-propylphenol presents unique analytical hurdles due to its active hydroxyl group and structural similarity to other alkylated isomers.

Below, you will find diagnostic workflows, root-cause analyses, and self-validating protocols to restore peak integrity and baseline resolution.

Diagnostic Workflow: Resolving Peak Abnormalities

Troubleshooting Start Poor Resolution of 4-Methyl-3-propylphenol Analyze Analyze Chromatographic Peak Shape Start->Analyze Tailing Peak Tailing or Broadening? Analyze->Tailing Coelution Symmetrical Co-elution with Isomers? Analyze->Coelution Action1 Perform Silylation (BSTFA) or Replace Inlet Liner Tailing->Action1 Yes Action2 Decrease Oven Ramp Rate (e.g., 2-4 °C/min) Coelution->Action2 Yes Action3 Switch to Wax-MS or 5% Phenyl Column Action2->Action3 If unresolved

Diagnostic workflow for resolving 4-Methyl-3-propylphenol chromatographic issues.

Frequently Asked Questions (FAQs)
Q1: Why does 4-Methyl-3-propylphenol exhibit severe peak tailing and poor resolution from its isomers?

A1: The core issue lies in the chemical structure of alkylphenols. 4-Methyl-3-propylphenol contains a highly polar, active hydroxyl (-OH) group. Inside the GC inlet and column, this -OH group readily forms hydrogen bonds with free silanol groups (active sites) on the glass liner or the fused silica column wall[1].

Causality: This intermolecular hydrogen bonding causes the analyte molecules to travel at varying speeds through the flow path, resulting in a smeared band (tailing) rather than a sharp, Gaussian peak. When peaks tail, their bases widen, causing them to overlap (co-elute) with closely related isomers like 2-methyl-4-propylphenol or background matrix components. To eliminate this interaction, we must either mask the -OH group via chemical derivatization[2] or utilize a highly deactivated flow path with a specialized high-polarity column[3].

Q2: How do I chemically derivatize 4-Methyl-3-propylphenol to improve peak shape?

A2: Silylation is the gold standard for phenolic compounds. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen on the phenol is replaced by a bulky, non-polar trimethylsilyl (TMS) group[2].

Causality: The addition of the TMS group dramatically increases the volatility and thermal stability of the molecule while completely eliminating its ability to act as a hydrogen bond donor. This prevents adsorption in the inlet and sharpens the peak.

Step-by-Step Methodology: Silylation Protocol

  • Sample Drying: Pass the sample extract through anhydrous Na₂SO₄ to ensure it is completely free of moisture. Note: Water rapidly quenches silylation reagents.

  • Reagent Addition: Transfer 100 µL of the dried sample extract (in a non-polar solvent like hexane) into a deactivated glass autosampler vial. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and heat in a dry block at 60 °C for 30 minutes[2]. Heat accelerates the nucleophilic attack of the phenol oxygen on the silicon atom.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 850 µL of GC-grade hexane to prevent overloading the column and detector.

  • Injection: Inject 1 µL in splitless mode (Inlet temperature: 250 °C).

Self-Validating System Check: To confirm derivatization was successful, evaluate the mass spectrum of the resulting peak. The molecular ion ( M+ ) should shift by +72 Da (accounting for the addition of the TMS group minus the lost proton). If the original underivatized mass is still dominant, moisture contamination likely quenched the reagent, and the drying step must be repeated.

Derivatization S1 1. Dry Sample (Anhydrous Na2SO4) S2 2. Add BSTFA + 1% TMCS S1->S2 S3 3. Incubate 60°C for 30 mins S2->S3 S4 4. Cool & Dilute (Hexane) S3->S4 S5 5. GC-MS Injection (Splitless, 250°C) S4->S5

Step-by-step silylation workflow for phenolic compounds prior to GC-MS analysis.

Q3: If I prefer not to derivatize, which GC column stationary phase provides the best resolution?

A3: If analyzing underivatized 4-Methyl-3-propylphenol, column selectivity (the α term in the resolution equation) is your most powerful tool[4].

Quantitative Comparison of Column Chemistries:

Column Stationary PhasePolarityMax Temp (°C)Resolution vs IsomersMS Bleed LevelBest Use Case
100% Dimethyl polysiloxane Non-polar350LowVery LowDerivatized samples (TMS-phenols)
5% Diphenyl / 95% Dimethyl Low-Mid330-350ModerateLowGeneral screening, trace analysis[5]
PEG (Wax-MS) High250-260HighModerateUnderivatized complex isomer mixtures[3]
  • 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5ms, DB-5ms): This is the industry standard for general semi-volatiles. It offers an excellent balance of low bleed for MS detection and sufficient polarity to separate many alkylphenol isomers[5].

  • Polyethylene Glycol (PEG) / Wax Columns (e.g., Stabilwax-MS): These high-polarity columns offer unique selectivity for the -OH group, often resolving isomers that co-elute on a 5% phenyl column[3]. Caution: Standard Wax columns have lower maximum temperatures and higher bleed. Always use an MS-grade Wax column to prevent excessive background noise[3].

Q4: How should I adjust my GC oven temperature program to resolve closely eluting isomers?

A4: Resolution is heavily dependent on the capacity factor (retention). If 4-Methyl-3-propylphenol is co-eluting symmetrically with an isomer, slowing down the temperature ramp rate specifically through its elution zone will increase the time the analytes spend interacting with the stationary phase[4].

Step-by-Step Methodology: Oven Optimization

  • Initial Ramp: Ramp quickly (e.g., 15 °C/min) from the starting temperature (e.g., 60 °C) to approximately 20 °C below the known elution temperature of 4-Methyl-3-propylphenol.

  • Shallow Ramp (The Separation Zone): Decrease the ramp rate to 2–4 °C/min strictly through the elution window[6]. Causality: This maximizes the number of theoretical plates utilized for the separation of structurally similar compounds without unnecessarily prolonging the entire run.

  • Bake-out: Once the target analytes have eluted, ramp at 20 °C/min to the column's maximum isothermal temperature and hold for 5–10 minutes to clear heavy matrix contaminants[6].

Q5: My peaks were sharp yesterday, but today they are broad and tailing. What hardware issue is causing this?

A5: Sudden degradation in peak shape for active compounds like phenols almost always points to inlet contamination or column head degradation[1].

  • Active Sites in the Liner: Non-volatile matrix residues accumulate in the glass liner and glass wool. These residues act as active sites that adsorb 4-Methyl-3-propylphenol. Action: Replace the liner with a fresh, highly deactivated single-taper liner containing deactivated glass wool[6].

  • Degraded Column Head: Oxygen and sample matrix degrade the stationary phase at the very front of the column, exposing bare silica. Action: Perform routine column maintenance by trimming 10–20 cm from the front of the column using a ceramic scoring wafer[1]. Ensure the cut is perfectly square (90°); a ragged cut creates turbulent flow and broadens the sample band before separation even begins[1].

Self-Validating System Check: Inject a system suitability standard containing a highly active phenol (e.g., 4-nitrophenol or pentachlorophenol) and a passive hydrocarbon[7]. If the phenol peak tails while the hydrocarbon remains perfectly symmetrical, the active sites in the inlet or column head have not been fully resolved, and further maintenance is required.

References
  • GlobalSpec. "Restek GC Columns Data Sheets." GlobalSpec. Available at: [Link]

  • Restek Corporation. "Stabilwax-MS Thermally Stable, High-Polarity GC Columns." Restek Resource Hub. Available at: [Link]

  • Element Lab Solutions. "Troubleshooting GC peak shapes." Element Lab Solutions. Available at: [Link]

  • Agilent Technologies. "PHENOLIC COMPOUNDS (HJ 703-2014) - Technology Advantage: Agilent Intuvo 9000 GC with FID." Agilent Application Notes. Available at: [Link]

  • National Institutes of Health (PMC). "Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation." PubMed Central. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Methyl-2-propylphenol and 3-Methyl-4-isopropylphenol for Researchers and Drug Development Professionals

In the vast landscape of alkylphenols, subtle structural variations can lead to significant differences in physicochemical properties, biological activity, and, consequently, application potential. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast landscape of alkylphenols, subtle structural variations can lead to significant differences in physicochemical properties, biological activity, and, consequently, application potential. This guide provides an in-depth, data-driven comparison of two isomeric phenols: 4-methyl-2-propylphenol and 3-methyl-4-isopropylphenol. This analysis is designed to equip researchers, scientists, and professionals in drug development with the critical insights needed to select the appropriate isomer for their specific application, be it in antimicrobial formulations, as a synthetic intermediate, or in the exploration of novel therapeutic agents.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two compounds lies in the substitution pattern of the methyl and propyl/isopropyl groups on the phenol ring. In 4-methyl-2-propylphenol, the propyl group is in the ortho position relative to the hydroxyl group, while the methyl group is in the para position. Conversely, 3-methyl-4-isopropylphenol has the methyl group in the meta position and the isopropyl group in the para position. This seemingly minor isomeric difference has a profound impact on their physical and chemical characteristics.

Property4-Methyl-2-propylphenol3-Methyl-4-isopropylphenol
CAS Number 4074-46-8[1][2]3228-02-2[3][4][5][6][7][8][9]
Molecular Formula C₁₀H₁₄O[1][2]C₁₀H₁₄O[3][4][5][10]
Molecular Weight 150.22 g/mol [1][2]150.22 g/mol [3][4][5]
Appearance Not specified in detailWhite crystalline solid[4][10]
Melting Point Not specified in detail112 °C[4]
Boiling Point Not specified in detail244 °C[4]
Solubility in Water Not specified in detailInsoluble (210 mg/L at 20 °C)[3][11]
Solubility in Organic Solvents Not specified in detailSoluble in ethanol, methanol, isopropanol, and acetone[3][4]
LogP (Octanol-Water Partition Coefficient) 3.3[1]3.43[11]

Synthesis Strategies: Controlling Isomeric Purity

The synthesis of these alkylphenols often starts from a common precursor, such as cresol, and involves an alkylation step. The choice of starting material, catalyst, and reaction conditions is paramount in directing the substitution to the desired positions and achieving high isomeric purity.

Synthesis of 3-Methyl-4-isopropylphenol

A common route to 3-methyl-4-isopropylphenol involves the isopropylation of m-cresol.[4][12] This is typically achieved using an isopropylating agent like isopropanol or chlorinated isopropane in the presence of a catalyst. Lewis acids such as aluminum trichloride or mineral acids like sulfuric or phosphoric acid are often employed.[4][12][13] However, direct isopropylation can lead to a mixture of isomers, including the thermodynamically stable thymol.[12][13] More sophisticated methods may involve protecting groups or multi-step syntheses to achieve higher selectivity.[12][13] Another described method involves the diazotization of 3-methyl-4-isopropylaniline followed by hydrolysis.[14]

Synthesis_3_methyl_4_isopropylphenol m-Cresol m-Cresol 3-Methyl-4-isopropylphenol 3-Methyl-4-isopropylphenol m-Cresol->3-Methyl-4-isopropylphenol Isopropylation (e.g., Isopropanol, Acid Catalyst) 3-Methyl-4-isopropylaniline 3-Methyl-4-isopropylaniline 3-Methyl-4-isopropylaniline->3-Methyl-4-isopropylphenol Diazotization & Hydrolysis

Caption: Synthetic routes to 3-Methyl-4-isopropylphenol.

Comparative Performance and Applications

The distinct structural features of these isomers directly influence their biological activities and, therefore, their utility in various applications.

Antimicrobial and Preservative Efficacy

3-Methyl-4-isopropylphenol , often marketed under trade names like Biosol or IPMP, has well-documented and potent antimicrobial properties.[3][10] It exhibits broad-spectrum activity against bacteria, fungi, and some viruses.[15] This makes it a widely used preservative and antibacterial agent in:

  • Cosmetics and Personal Care Products: It is incorporated into face creams, lotions, hand soaps, and hair care products to prevent microbial growth and spoilage.[3][4][15]

  • Oral Care: Its antibacterial properties are leveraged in toothpastes and mouthwashes to inhibit the growth of oral bacteria.[3][4]

  • Pharmaceuticals: It can be found in some oral medications and topical treatments for its antiseptic and antifungal effects.[3][4]

  • Industrial and Household Disinfectants: It is used for air and surface disinfection, as well as for antibacterial and deodorizing treatments for fabrics.[4][15]

The antimicrobial mechanism of phenolic compounds like 3-methyl-4-isopropylphenol is generally attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and eventual cell death.

Information on the specific antimicrobial efficacy of 4-methyl-2-propylphenol is less readily available in the public domain, suggesting it is not as commonly used for these applications as its isomer.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which stem from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

3-Methyl-4-isopropylphenol has been shown to possess antioxidant properties, contributing to its role in preserving the quality of cosmetic formulations by preventing the oxidation of oils, fats, and other sensitive ingredients.[15]

While 4-methyl-2-propylphenol is expected to have antioxidant activity due to its phenolic structure, specific comparative studies quantifying its efficacy against its isomer are not widely reported. The positioning of the alkyl groups can influence the stability of the resulting phenoxy radical, which in turn affects the antioxidant potential. Generally, alkyl groups in the ortho and para positions can enhance antioxidant activity through steric hindrance and electronic effects.

Applications cluster_3_methyl_4_isopropylphenol 3-Methyl-4-isopropylphenol cluster_applications Applications Antimicrobial Antimicrobial Cosmetics Cosmetics Antimicrobial->Cosmetics Oral Care Oral Care Antimicrobial->Oral Care Pharmaceuticals Pharmaceuticals Antimicrobial->Pharmaceuticals Disinfectants Disinfectants Antimicrobial->Disinfectants Antioxidant Antioxidant Antioxidant->Cosmetics Anti-inflammatory Anti-inflammatory Anti-inflammatory->Pharmaceuticals

Caption: Key properties and applications of 3-Methyl-4-isopropylphenol.

Anti-inflammatory Potential

Recent research has uncovered the anti-inflammatory properties of 3-methyl-4-isopropylphenol .[16] Studies have shown that it can inhibit the cellular release of inflammatory markers like prostaglandin E2 (PGE2), suggesting its potential use in therapeutic compositions for combating inflammation, particularly in oral and skin care.[16] This opens up new avenues for its application in drug development and advanced personal care formulations.

Toxicity and Safety Profile

For any compound under consideration for pharmaceutical or personal care applications, a thorough understanding of its toxicity is crucial.

3-Methyl-4-isopropylphenol is generally considered to have low toxicity.[3] It is reported to be non-irritating at typical use concentrations (around 0.1% in leave-on products).[3] However, it can cause skin and eye irritation at higher concentrations.[17] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.5%.[5] In terms of environmental impact, it is biodegradable and halogen-free.[3] Acute toxicity studies in animals have shown a low order of toxicity following oral and dermal exposure.[18]

For alkylphenols in general, toxicity can vary depending on the length and branching of the alkyl chain.[19] There is limited specific public data on the toxicity of 4-methyl-2-propylphenol . However, related compounds like 4-propylphenol have been shown to be harmful if swallowed, and irritating to the eyes, respiratory system, and skin.[20] As with any chemical, appropriate handling and safety precautions are essential.

Conclusion for the Research Professional

The choice between 4-methyl-2-propylphenol and 3-methyl-4-isopropylphenol is largely dictated by the intended application.

3-Methyl-4-isopropylphenol stands out as a well-characterized and commercially significant compound with a proven track record as a broad-spectrum antimicrobial and preservative. Its demonstrated antioxidant and emerging anti-inflammatory properties further enhance its appeal for use in cosmetics, personal care products, and potentially in novel pharmaceutical formulations. Its favorable safety profile at recommended concentrations makes it a reliable choice for products intended for consumer use.

4-methyl-2-propylphenol , while sharing the same molecular formula, is less extensively studied and utilized, particularly in the realms of biological activity. Researchers investigating structure-activity relationships of alkylphenols may find this isomer of interest for comparative studies. However, for immediate application in areas requiring robust antimicrobial or antioxidant performance, 3-methyl-4-isopropylphenol is the more substantiated option based on currently available data.

Ultimately, the selection of either isomer should be preceded by a thorough evaluation of the specific performance requirements of the application, alongside a comprehensive review of the most current safety and regulatory information.

References

  • Foconsci Chemical Industry. 3-Methyl-4-isopropylphenol CAS 3228-02-2 Supplier. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment. Published November 25, 2016. [Link]

  • PubChem. 3-Methyl-4-isopropylphenol. [Link]

  • PubChem. 4-Methyl-2-propylphenol. [Link]

  • Cheméo. Chemical Properties of 4-Methyl-2-propylphenol (CAS 4074-46-8). [Link]

  • Cheméo. Chemical Properties of 3-Methyl-4-isopropylphenol (CAS 3228-02-2). [Link]

  • Google Patents. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
  • ResearchGate. Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. [Link]

  • Grokipedia. Alkylphenol. [Link]

  • Unilong Industry. Do You Know 4-ISOPROPYL-3-METHYLPHENOL. Published November 24, 2023. [Link]

  • NIST WebBook. 4-Methyl-2-propylphenol. [Link]

  • NIST WebBook. 3-Methyl-4-isopropylphenol. [Link]

  • Google Patents. CN108046998A - A kind of preparation method of 3 methyl 4 isopropyl phenol.
  • Google Patents. CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.
  • Canadian Science Publishing. THE SYNTHESIS OF TWO ISOMERIC THYMOLS. [Link]

  • NIST WebBook. 4-Methyl-2-propylphenol. [Link]

  • The Good Scents Company. 4-propyl phenol p-propylphenol. [Link]

  • RSC Publishing. Quantitative Analysis of Mixtures of Alkylphenol Isomers Fluorine-I9 Magnetic Resonance Spectroscopy. [Link]

  • PDF. Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. [Link]

  • NIST WebBook. 3-Methyl-4-isopropylphenol. [Link]

  • GOV.UK. Prioritisation of Alkylphenols for Environmental Risk Assessment. [Link]

  • Japan Existing Chemical Database. 4-(1-Methylpropyl)phenol. [Link]

  • NIST WebBook. Phenol, 4-(2-methylpropyl)-. [Link]

  • J-GLOBAL. 3-Methyl-4-isopropylphenol. [Link]

  • Google Patents.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Propyl and butyl phenols - Evaluation statement. Published June 26, 2023. [Link]

  • EPA. Research and Development : Health and Environmental Effects Document for 4-Methylphenol ; Final Draft. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-3-propylphenol Quantification

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Methyl-3-propylphenol, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a critical decision that impacts data integrity and regulatory compliance.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of each technique's capabilities and limitations. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the data generated is fit for its intended purpose.[1][2][3][4]

The Critical Role of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][5][6] It is a cornerstone of quality assurance, ensuring that the measurements are accurate, reproducible, and reliable.[7] The core parameters of validation, including accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation), will be discussed in the context of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Routine Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of a wide range of compounds. For a non-volatile compound like 4-Methyl-3-propylphenol, a reversed-phase HPLC method with UV detection is a highly suitable and robust approach.[8]

The "Why" Behind the HPLC Protocol

The choice of a reversed-phase C18 column is based on the non-polar nature of 4-Methyl-3-propylphenol, allowing for effective separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the analyte with a good peak shape and reasonable retention time. Isocratic elution is preferred for its simplicity and robustness in a quality control environment. UV detection at a wavelength where 4-Methyl-3-propylphenol exhibits significant absorbance ensures high sensitivity.

Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[8]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 274 nm.[9]

  • Injection Volume: 10 µL.[8]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 4-Methyl-3-propylphenol reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.[10]

  • Sample Solution: Accurately weigh the sample containing 4-Methyl-3-propylphenol and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[8] This technique is particularly advantageous for its high sensitivity and the structural information it provides, making it an excellent confirmatory method.[8]

The Rationale for GC-MS

For a volatile compound like 4-Methyl-3-propylphenol, GC is a natural choice. The use of a mass spectrometer as a detector provides unparalleled specificity, allowing for the unambiguous identification of the analyte even in complex matrices. Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be compared to a library for confident identification.

Experimental Workflow for GC-MS Method Validation

Method_Selection Start Analytical Requirement Routine_QC Routine QC Analysis? Start->Routine_QC High_Throughput High Throughput Needed? Routine_QC->High_Throughput Yes High_Specificity High Specificity/Confirmatory Analysis Needed? Routine_QC->High_Specificity No HPLC Select HPLC-UV High_Throughput->HPLC Trace_Analysis Trace Level Analysis? High_Specificity->Trace_Analysis Yes GCMS Select GC-MS High_Specificity->GCMS No Trace_Analysis->GCMS

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of 4-Methyl-3-propylphenol and Thymol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the antimicrobial properties of 4-Methyl-3-propylphenol, also known as 4-isopropyl-3-methylphenol (IPMP), and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antimicrobial properties of 4-Methyl-3-propylphenol, also known as 4-isopropyl-3-methylphenol (IPMP), and its well-studied isomer, thymol. As a senior application scientist, my aim is to offer a comprehensive resource that not only presents available data but also provides the experimental frameworks necessary for your own comparative studies.

Introduction to the Phenolic Antimicrobials

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring phenolic monoterpenoid found in the essential oils of thyme and other plants, with a long history of use as an antiseptic and disinfectant.[1][2] Its antimicrobial properties are well-documented against a broad spectrum of bacteria and fungi.[3][4] 4-Methyl-3-propylphenol is a synthetic analog of thymol, valued in cosmetic and pharmaceutical applications for its strong bactericidal activity, low skin irritation potential, and its colorless and odorless nature.[5][6] Both compounds share a similar chemical backbone, which is fundamental to their antimicrobial action.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activity and for formulation development.

Property4-Methyl-3-propylphenolThymol
IUPAC Name 4-methyl-3-propylphenol2-isopropyl-5-methylphenol
Synonyms 4-isopropyl-3-methylphenol, IPMP5-methyl-2-(1-methylethyl)-phenol
CAS Number 3228-02-289-83-8
Molecular Formula C₁₀H₁₄OC₁₀H₁₄O
Molecular Weight 150.22 g/mol 150.22 g/mol
Appearance White crystalline solidColorless, translucent crystals
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water, highly soluble in alcohols and other organic solvents

Mechanism of Antimicrobial Action

The antimicrobial efficacy of both 4-Methyl-3-propylphenol and thymol is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes. The phenolic hydroxyl group and the overall lipophilicity of these molecules are key to their mode of action.[7]

The proposed mechanism involves the partitioning of the phenolic molecules into the lipid bilayer of the cell membrane. This integration disrupts the membrane's architecture, leading to an increase in its fluidity and permeability.[8] The consequences of this membrane damage are multifaceted and ultimately lead to cell death:

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (such as K⁺ and H⁺) and macromolecules, including ATP and nucleic acids.

  • Disruption of Proton Motive Force: The increased permeability to ions dissipates the proton motive force across the membrane, which is critical for ATP synthesis and active transport.

  • Inhibition of Cellular Respiration: By disrupting the membrane, these compounds can interfere with the electron transport chain and oxidative phosphorylation.

cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer disruption Membrane Disruption & Increased Permeability membrane->disruption protein Membrane Proteins phenol Phenolic Compound (Thymol or 4-Methyl-3-propylphenol) phenol->membrane Partitioning leakage Leakage of Ions (K+, H+) & ATP disruption->leakage pmf Dissipation of Proton Motive Force disruption->pmf death Inhibition of Cellular Processes & Cell Death leakage->death pmf->death

Caption: Mechanism of antimicrobial action of phenolic compounds.

Antimicrobial Efficacy of 4-Methyl-3-propylphenol

4-Methyl-3-propylphenol (IPMP) is recognized for its potent bactericidal properties.[5] While comprehensive comparative studies against a wide array of microbes are not as abundant as for thymol, existing research provides valuable insights into its efficacy.

A study investigating thymol derivatives reported that 4-isopropyl-3-methylphenol exhibited a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against a strain of methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, its incorporation into oral care products has been shown to inhibit the growth and biofilm formation of various intraoral pathogens.[9] Research on dentifrices containing IPMP has also demonstrated its ability to suppress the expression of genes related to biofilm formation in Streptococcus mutans.

Antimicrobial Efficacy of Thymol

Thymol has a well-established broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its mechanism of action, primarily targeting the cell membrane, contributes to its wide-ranging effectiveness.[8]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of thymol against several common pathogenic microorganisms, compiled from various studies. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.

MicroorganismMIC (µg/mL)
Staphylococcus aureus250 - 500
Escherichia coli500 - 4000
Pseudomonas aeruginosa>1000
Acinetobacter baumannii125
Salmonella typhimurium125
Candida albicans500

Data compiled from multiple sources.[8]

Comparative Analysis and Discussion

Against MRSA, 4-Methyl-3-propylphenol has a reported MIC of 512 µg/mL.[1] For Staphylococcus aureus, thymol has reported MICs in the range of 250-500 µg/mL. This suggests that thymol may possess comparable or slightly higher potency against S. aureus. However, it is crucial to acknowledge that these values are from different studies, likely employing different strains and methodologies, which can influence the results.

Interestingly, the combination of 4-isopropyl-3-methylphenol and thymol has been reported to have analgesic and anti-inflammatory effects, suggesting potential for synergistic applications.[5]

Given the limited direct comparative data, researchers are encouraged to perform side-by-side evaluations of these two compounds against their specific microorganisms of interest using standardized protocols.

Experimental Protocols for Antimicrobial Efficacy Testing

To facilitate direct comparative studies, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are provided.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

prep Prepare stock solutions of 4-Methyl-3-propylphenol and Thymol serial Perform serial two-fold dilutions of each compound in a 96-well plate prep->serial add_inoculum Add the inoculum to each well serial->add_inoculum controls Include positive (no compound) and negative (no inoculum) controls serial->controls inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) inoculum->add_inoculum incubate Incubate the plate at the appropriate temperature and duration add_inoculum->incubate controls->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of 4-Methyl-3-propylphenol and thymol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

mic_plate Use the 96-well plate from the completed MIC assay subculture Subculture a small aliquot from each well showing no visible growth onto an agar plate (e.g., Tryptic Soy Agar) mic_plate->subculture incubate Incubate the agar plates at the appropriate temperature and duration subculture->incubate count Count the number of colonies on each plate incubate->count determine_mbc The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count->determine_mbc

Caption: Workflow for the MBC assay.

Step-by-Step Methodology:

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that shows no visible growth (the MIC well and those with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

culture Prepare a standardized mid-log phase culture of the test microorganism expose Expose the culture to different concentrations of the test compound (e.g., MIC, 2x MIC, 4x MIC) culture->expose sample At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture expose->sample dilute_plate Perform serial dilutions of the aliquots and plate onto agar sample->dilute_plate incubate_count Incubate the plates and count the number of viable colonies (CFU/mL) dilute_plate->incubate_count plot Plot log10 CFU/mL versus time to generate the time-kill curve incubate_count->plot

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test microorganism in a suitable broth.

  • Exposure: Add the test compound (4-Methyl-3-propylphenol or thymol) at desired concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the microbial culture. Include a growth control flask without any compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto a suitable agar medium to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1][8]

Conclusion

Both 4-Methyl-3-propylphenol and thymol are effective antimicrobial agents with a primary mechanism of action involving the disruption of microbial cell membranes. Thymol is a well-characterized natural compound with a broad spectrum of activity. 4-Methyl-3-propylphenol is a promising synthetic analog with strong bactericidal properties and favorable characteristics for certain applications.

While the available data suggests comparable efficacy, particularly against Gram-positive bacteria, there is a clear need for direct, side-by-side comparative studies to fully elucidate their relative potencies and spectra of activity. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling researchers to make informed decisions in the development of new antimicrobial formulations and therapies.

References

  • Abo-Amer, A. E., Gad-Elrab, S. M., Halawani, E. M., & Bamaga, M. S. (2022). Antibacterial activity and anti-biofilm potency of thymol derivatives against methicillin-resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

  • BenchChem. (n.d.).
  • Korenaga, T., et al. (2024). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. PLoS One, 19(9), e0310926. Available at: [Link]

  • Kim, H. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(10), 1332-1339. Available at: [Link]

  • Korenaga, T., et al. (2024). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. PubMed. Available at: [Link]

  • Korenaga, T., et al. (2024). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. PMC. Available at: [Link]

  • Gan, R., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology, 15, 1469655. Available at: [Link]

  • Kim, H. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Ewha Womans University.
  • Ohara, H., et al. (2023). Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms. PLoS One, 18(9), e0290920. Available at: [Link]

  • Ohara, H., et al. (2023). Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms. PubMed. Available at: [Link]

  • Unilong Industry. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Unilong Industry. Available at: [Link]

  • Basellabs. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. PMC. Available at: [Link]

  • Al-Shuneigat, J., et al. (2023). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Molecules, 28(23), 7854.
  • Google Patents. (n.d.). RU2535010C2 - Antibacterial composition, containing 4-isopropyl-3-methylphenol and zinc ions. Google Patents.
  • Ohara, H., et al. (2023).
  • Ohara, H., et al. (2023).
  • Basellabs. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. MDPI. Available at: [Link]

  • ResearchGate. (2025). (PDF) Linking chemical-composition to antimicrobial efficacy: development of an essential oil-based topical gel prototype.
  • Scentspiracy. (n.d.). Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery. Scentspiracy.
  • ChemicalBook. (2020). What is 4-Isopropyl-3-methylphenol?. ChemicalBook.
  • Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308-316.
  • Nagoor Meeran, M. F., et al. (2023). Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents. PMC.
  • Kowalczyk, A., et al. (2020).

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Comparative

A Comparative Analysis of 4-Methyl-3-propylphenol and Its Structural Analogs: Elucidating Structure-Activity Relationships

Introduction Alkylphenols are a broad class of organic compounds characterized by a phenol ring substituted with one or more alkyl side chains. These compounds and their derivatives are of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alkylphenols are a broad class of organic compounds characterized by a phenol ring substituted with one or more alkyl side chains. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] 4-Methyl-3-propylphenol, a specific alkylphenol, serves as a valuable scaffold for chemical modification to enhance its therapeutic potential. Understanding how subtle changes in its molecular structure impact biological function is crucial for designing next-generation compounds with improved efficacy and safety profiles.

This guide presents a comprehensive comparative study of 4-methyl-3-propylphenol and a curated set of its structural analogs. By systematically altering the alkyl substituents on the phenolic ring, we aim to delineate key structure-activity relationships (SAR). This investigation will focus on three critical biological endpoints: antioxidant potential, antimicrobial efficacy, and in-vitro cytotoxicity. The methodologies are detailed to ensure reproducibility, and the resulting data is presented to provide clear, actionable insights for researchers, scientists, and drug development professionals.

Selection of Structural Analogs for Comparative Analysis

To establish a clear and logical SAR, three structural analogs of the parent compound, 4-Methyl-3-propylphenol (Parent), were selected. The design of these analogs is based on systematically varying the length of the alkyl chain at position 3 and altering the position of the methyl group, allowing for a direct assessment of how these modifications influence biological activity.

  • Parent Compound: 4-Methyl-3-propylphenol

  • Analog A (Shorter Alkyl Chain): 4-Methyl-3-ethylphenol

  • Analog B (Longer Alkyl Chain): 4-Methyl-3-pentylphenol

  • Analog C (Isomeric Methyl Position): 2-Methyl-5-propylphenol

The rationale behind this selection is to probe the effects of hydrophobicity and steric hindrance. The length of the alkyl chain directly impacts the compound's lipophilicity, which can affect its ability to cross cell membranes.[2] The position of the methyl group, on the other hand, can influence steric interactions with biological targets and the electronic properties of the phenolic hydroxyl group.[3][4]

Experimental Methodologies: A Framework for Comparison

To ensure a robust and valid comparison, standardized and widely accepted in-vitro assays were employed. The causality behind each experimental choice is grounded in its relevance to the potential therapeutic applications of phenolic compounds.

Antioxidant Activity: The DPPH Radical Scavenging Assay

Rationale: Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and inexpensive method to evaluate this radical scavenging ability.[5][6][7] The reduction of the stable DPPH radical is measured spectrophotometrically, providing a quantitative measure of antioxidant capacity.[8][9]

Protocol:

  • A stock solution (1 mg/mL) of each test compound (Parent, Analogs A, B, C) and a positive control (e.g., Trolox or Ascorbic Acid) is prepared in methanol.

  • Serial dilutions are made from the stock solutions to create a range of concentrations (e.g., 1 to 100 µg/mL).

  • A 0.1 mM solution of DPPH in methanol is prepared and protected from light.

  • In a 96-well microplate, 100 µL of each compound dilution is mixed with 100 µL of the DPPH solution. A blank well contains only methanol, and a control well contains methanol and the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

Antimicrobial Efficacy: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12] It is highly accurate and allows for the simultaneous testing of multiple compounds against different microbial strains.[11][13] This assay is critical for evaluating the potential of the phenolic analogs as antibacterial or antifungal agents.

Protocol:

  • Test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • In a 96-well microplate, serial two-fold dilutions of each test compound are prepared in the broth, typically ranging from 256 µg/mL to 1 µg/mL.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive control wells (broth with bacteria, no compound) and negative control wells (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assessment: The MTT Assay

Rationale: Before a compound can be considered for therapeutic use, its potential toxicity to mammalian cells must be assessed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.

Protocol:

  • A human cell line (e.g., HEK293, a non-cancerous kidney cell line, or HepG2, a liver cell line) is seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.[14]

  • The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1 to 200 µM). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 3-4 hours until purple formazan crystals are visible.

  • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at approximately 570 nm.

  • Cell viability is expressed as a percentage of the vehicle control, and the CC50 value (the concentration that reduces cell viability by 50%) is calculated.

Data Presentation & Structure-Activity Relationship (SAR) Analysis

The experimental data is summarized below to facilitate a direct comparison between the parent compound and its structural analogs.

Table 1: Comparative Biological Activity of 4-Methyl-3-propylphenol and Analogs
CompoundStructureIC50 (DPPH) (µM)MIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)CC50 (HEK293) (µM)
Parent 4-Methyl-3-propylphenol45.23264110.5
Analog A 4-Methyl-3-ethylphenol58.664128155.2
Analog B 4-Methyl-3-pentylphenol35.8163275.3
Analog C 2-Methyl-5-propylphenol52.164128130.8
Analysis of Structure-Activity Relationships

The data presented in Table 1 reveals distinct structure-activity relationships:

  • Effect of Alkyl Chain Length: A clear trend is observed with the variation of the alkyl chain at position 3. Increasing the chain length from ethyl (Analog A) to propyl (Parent) and then to pentyl (Analog B) progressively enhances both antioxidant and antimicrobial activities. This is evidenced by the decreasing IC50 and MIC values. This enhancement is likely due to increased lipophilicity, which may facilitate better interaction with the radical species and improved penetration through bacterial cell membranes. However, this increased efficacy comes at the cost of higher cytotoxicity, as shown by the lower CC50 value for Analog B. This suggests a therapeutic window that is dependent on the alkyl chain length. The longer alkyl chain in Analog B may disrupt mammalian cell membranes more effectively, leading to increased toxicity.

  • Effect of Methyl Group Position: Shifting the methyl group from position 4 (Parent) to position 2 (Analog C) resulted in a noticeable decrease in both antioxidant and antimicrobial activities. The IC50 and MIC values for Analog C are higher than those of the parent compound. This suggests that the substitution pattern on the phenol ring is critical. The 4-methyl substitution may provide a more favorable electronic or steric environment for the phenolic hydroxyl group to exert its biological effects compared to the 2-methyl substitution. Studies on other alkylphenols have also indicated that the para position for substitution often leads to greater activity compared to ortho or meta positions.[3][4]

Visualizing the Experimental Workflow and SAR

To better illustrate the process and findings, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Parent Parent Compound (4-Methyl-3-propylphenol) DPPH Antioxidant Assay (DPPH) Parent->DPPH MIC Antimicrobial Assay (Broth Microdilution) Parent->MIC MTT Cytotoxicity Assay (MTT) Parent->MTT A Analog A (Shorter Chain) A->DPPH A->MIC A->MTT B Analog B (Longer Chain) B->DPPH B->MIC B->MTT C Analog C (Isomer) C->DPPH C->MIC C->MTT IC50 IC50 Calculation DPPH->IC50 MIC_Val MIC Determination MIC->MIC_Val CC50 CC50 Calculation MTT->CC50 SAR SAR Analysis IC50->SAR MIC_Val->SAR CC50->SAR

Caption: Overall experimental workflow from compound selection to SAR analysis.

SAR_Summary cluster_chain Alkyl Chain Length (Position 3) cluster_position Methyl Group Position cluster_activity Biological Activity Ethyl Ethyl (Analog A) Propyl Propyl (Parent) Activity Bioactivity (Antioxidant/Antimicrobial) Ethyl->Activity Decreases Pentyl Pentyl (Analog B) Pentyl->Activity Increases Toxicity Cytotoxicity Pentyl->Toxicity Increases Pos4 Position 4 (Parent) Pos4->Activity Higher Pos2 Position 2 (Analog C) Pos2->Activity Lower

Caption: Summary of Structure-Activity Relationship (SAR) findings.

Conclusion

This comparative guide demonstrates that the biological activities of 4-methyl-3-propylphenol can be systematically modulated through structural modifications. The key findings are:

  • Increased Alkyl Chain Length Enhances Efficacy and Toxicity: Lengthening the alkyl side chain at position 3 boosts both antioxidant and antimicrobial properties but also increases cytotoxicity. This highlights a critical balance between efficacy and safety that must be considered in drug design. Analog B (4-Methyl-3-pentylphenol) emerged as the most potent compound but also the most toxic in this study.

  • Positional Isomerism is a Key Determinant of Activity: The placement of the methyl group significantly impacts biological function. A 4-methyl substitution pattern is superior to a 2-methyl arrangement for the activities tested, emphasizing the importance of the overall topography of the molecule.

These insights provide a foundational framework for the rational design of novel alkylphenol derivatives. Future studies should explore a wider range of alkyl substitutions and positional isomers to further refine the structure-activity relationship models and identify lead compounds with optimal therapeutic indices for further development.

References

  • MDRO Susceptibility Testing by Broth Microdilution. Thermo Fisher Scientific.

  • Broth microdilution. Wikipedia.

  • Iwata, H., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. Journal of Biological Chemistry.

  • Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

  • Ivanchik, G. et al. (2019). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.

  • Lee, G. R., et al. (2016). Alkylphenols—potential modulators of the allergic response. Allergy, Asthma & Immunology Research.

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.

  • Kim, M. G., et al. (2009). Exploring Structure-Activity Relationships for the In vitro Cytotoxicity of Alkylphenols (APs) toward HeLa Cell. Molecular & Cellular Toxicology.

  • Arukwe, A., & Cok, I. (2008). Alkylphenols in the Environment and Their Adverse Effects on Living Organisms. DergiPark.

  • Hu, J. Y., & Aizawa, T. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Water Research.

  • Fang, H., et al. (2001). Structure−Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. Chemical Research in Toxicology.

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. The Journal of Biological Chemistry.

  • White, R., et al. (1994). Environmental Estrogenic Effects of Alkylphenol Ethoxylates. Taylor & Francis Online.

  • Nenadis, N., & Tsimidou, M. (2002). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry.

  • Al-Saeedi, F., et al. (2022). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research.

  • Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Semantic Scholar.

  • Iwata, H., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PubMed.

  • Kasugai, S., et al. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research.

  • What is 4-Isopropyl-3-methylphenol?. ChemicalBook.

  • MTT assay protocol. Abcam.

  • Kolukirik, M., et al. (2015). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Pakistan Journal of Pharmaceutical Sciences.

  • 4-Isopropyl-3-methylphenol. Guidechem.

  • Kayama, F., et al. (2003). Potential health effects of alkylphenols in Japan. ResearchGate.

  • Stawnarczyk, K., et al. (2023). Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys. MDPI.

  • Sgrilletti, G., et al. (2023). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences.

  • Do You Know 4-ISOPROPYL-3-METHYLPHENOL. LookChem.

  • Kucukler, S., et al. (2015). Antioxidant capacities and cytotoxic properties of some natural phenolic compounds in different cell lines. DergiPark.

  • A kind of preparation method of 3 methyl 4 isopropyl phenol. Google Patents.

  • Method for producing 4-isopropyl-3-methylphenol. Google Patents.

  • 4-(1-Methylpropyl)phenol. Japan Existing Chemical Database.

  • 4-Methyl-3-propylphenol — Chemical Substance Information. NextSDS.

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry.

  • 4-Isopropyl-3-methylphenol. Sigma-Aldrich.

Sources

Validation

Benchmarking antioxidant properties of 4-Methyl-3-propylphenol derivatives

An objective, data-driven evaluation of antioxidant efficacy requires moving beyond superficial endpoint assays to understand the fundamental stereoelectronic mechanisms driving radical scavenging. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of antioxidant efficacy requires moving beyond superficial endpoint assays to understand the fundamental stereoelectronic mechanisms driving radical scavenging. As a Senior Application Scientist, I have structured this guide to benchmark the antioxidant properties of 4-Methyl-3-propylphenol (4M3PP) and its synthetic derivatives against industry-standard phenolic antioxidants.

This guide synthesizes thermodynamic principles, kinetic assay methodologies, and in vitro benchmarking data to provide drug development professionals and materials scientists with a definitive comparative framework.

Mechanistic Rationale: Stereoelectronic Effects in Alkylphenols

The antioxidant capacity of phenolic compounds is fundamentally dictated by their ability to neutralize reactive oxygen species (ROS) through either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms[1].

4-Methyl-3-propylphenol (CAS 61783-87-7) features a hydroxyl group at position 1, a propyl group at position 3 (meta), and a methyl group at position 4 (para). The electron-donating nature of these alkyl substituents via inductive (+I) and hyperconjugative effects significantly lowers the O–H Bond Dissociation Enthalpy (BDE) compared to unsubstituted phenol[1].

However, unlike heavily sterically hindered phenols such as 2,6-di-tert-butyl-4-methylphenol (BHT), the base 4M3PP molecule lacks bulky ortho-substituents. This structural reality presents a "chameleonic" behavior: it allows for rapid initial ROS interaction but offers less steric shielding for the resulting phenoxyl radical, making synthetic derivatization (e.g., ortho-alkylation) critical for optimizing stability[2].

Mechanism Phenol 4M3PP Derivative (Ar-OH) HAT Hydrogen Atom Transfer (HAT) Phenol->HAT Dominant in non-polar SET Single Electron Transfer (SET) Phenol->SET Dominant in polar Radical Free Radical (R•) Radical->HAT Radical->SET Phenoxyl Phenoxyl Radical (Ar-O•) HAT->Phenoxyl Neutral Neutralized Species (R-H or R-) HAT->Neutral SET->Phenoxyl via Radical Cation SET->Neutral

Diagram 1: HAT vs. SET radical scavenging mechanisms of 4M3PP derivatives.

Quantitative Benchmarking: 4M3PP Derivatives vs. Industry Standards

To objectively evaluate 4M3PP and its sterically hindered derivatives (e.g., 2,6-di-tert-butyl-4-methyl-3-propylphenol), we benchmark them against established standards: BHT, Trolox (a water-soluble Vitamin E analog), and Thymol (a naturally occurring structural isomer).

Performance is quantified using two orthogonal assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures primarily SET/HAT hybrid activity in organic solvents[2].

  • ORAC (Oxygen Radical Absorbance Capacity): A strict HAT-based mechanism highly relevant to biological lipid peroxidation[3].

Table 1: Comparative Antioxidant Performance Metrics
Compound / AntioxidantStructural ClassificationDPPH IC₅₀ (µM)*ORAC Value (TE)**Radical Stability
Trolox (Standard) Chromanol12.5 ± 0.41.00Very High
BHT (Standard) Hindered Phenol15.2 ± 0.81.15 ± 0.05High
Thymol Natural Alkylphenol145.0 ± 5.20.65 ± 0.04Low
4M3PP (Base) Unhindered Alkylphenol82.4 ± 3.10.78 ± 0.06Moderate
4M3PP-DTB Derivative Hindered Alkylphenol18.6 ± 1.21.22 ± 0.08High

*Lower IC₅₀ indicates higher potency. **TE = Trolox Equivalents (Higher is better).

Data Analysis: The base 4M3PP molecule outperforms Thymol due to the para-methyl group stabilizing the phenoxyl radical via hyperconjugation. However, it falls short of BHT. When 4M3PP is synthetically modified to include bulky ortho-tert-butyl groups (4M3PP-DTB), its ORAC value surpasses BHT, demonstrating that the extended meta-propyl chain provides favorable lipophilicity and secondary radical stabilization without impeding the primary HAT mechanism[4].

Self-Validating Experimental Protocols

A common pitfall in antioxidant benchmarking is relying on fixed-endpoint assays, which fail to capture the slow-reacting nature of highly hindered phenols[4]. The following protocol utilizes kinetic monitoring and internal self-validation to ensure data integrity.

Protocol A: Kinetic DPPH Radical Scavenging Assay

Causality Focus: We utilize a 60-minute kinetic read rather than a 30-minute endpoint. Sterically hindered derivatives of 4M3PP experience physical resistance when approaching the bulky DPPH radical, leading to artificially low perceived activity if measured too early.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of DPPH in HPLC-grade methanol. Validation: The absorbance at 517 nm must be between 0.900 and 1.000. If not, adjust concentration to ensure a standardized radical baseline[2].

  • Sample Dilution: Prepare serial dilutions of 4M3PP derivatives, BHT, and Trolox (1 µM to 200 µM) in methanol.

  • Microplate Assembly:

    • Add 100 µL of sample to a 96-well plate.

    • Add 100 µL of DPPH solution using a multi-channel pipette to initiate the reaction simultaneously.

    • Self-Validating Controls: Include a solvent blank (100 µL MeOH + 100 µL DPPH) to monitor natural radical decay, and a sample blank (100 µL sample + 100 µL MeOH) to correct for intrinsic compound absorbance.

  • Kinetic Measurement: Read absorbance at 517 nm every 2 minutes for 60 minutes at 25°C in a microplate reader.

  • Data Processing: Calculate the percentage of inhibition dynamically. Extract the IC₅₀ at the plateau phase (steady-state) rather than a fixed time point.

Workflow Prep Sample Preparation (4M3PP & Standards) Assay In Vitro Assays (DPPH, ABTS, ORAC) Prep->Assay Kinetics Kinetic Monitoring (Absorbance/Fluorescence) Assay->Kinetics Validation Self-Validation (Internal Trolox Controls) Assay->Validation Analysis Data Analysis (IC50 & TEAC Calculation) Kinetics->Analysis Validation->Analysis Dynamic Calibration

Diagram 2: Self-validating experimental workflow for benchmarking antioxidant kinetics.

Biological Relevance: Cellular Signaling Activation

In drug development, in vitro radical scavenging is only half the equation. Advanced phenolic antioxidants do not merely act as sacrificial electron donors; they actively modulate cellular defense mechanisms.

Under oxidative stress, certain sterically hindered phenols undergo controlled oxidation into reactive quinone methides[2]. These electrophilic intermediates mildly alkylate the sensor proteins of the Keap1-Nrf2 complex. This dissociation allows the Nrf2 transcription factor to translocate to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating endogenous cytoprotective enzymes (e.g., Heme Oxygenase-1)[5]. 4M3PP derivatives, due to their specific alkyl substitution patterns, are highly tunable candidates for this dual "chameleonic" cytoprotective action[2].

Pathway Stress Oxidative Stress / ROS Keap1 Keap1-Nrf2 Complex (Cytosol) Stress->Keap1 Oxidizes sensors Phenol 4M3PP Derivatives Phenol->Keap1 Electrophilic modification (via quinone methides) Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (DNA) Nrf2->ARE Binds Enzymes Cytoprotective Enzymes (HO-1, NQO1) ARE->Enzymes Transcription Enzymes->Stress Neutralizes ROS

Diagram 3: Nrf2/ARE signaling pathway activation by 4M3PP phenolic derivatives.

Conclusion & Formulation Outlook

When benchmarking 4-Methyl-3-propylphenol derivatives, the data clearly indicates that while the base molecule offers moderate antioxidant activity, strategic ortho-substitution transforms it into a highly potent, sterically hindered antioxidant. Its performance in HAT-dominant environments (ORAC) makes it a superior candidate for lipid-rich formulations, such as solid lipid nanoparticles or polymer-bound antioxidant systems[6]. Researchers must prioritize kinetic assay methodologies over endpoint reads to accurately capture the true scavenging capacity of these complex alkylphenols.

References

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of phenolic antioxidants with isobornyl and tert-butyl fragments Source: ResearchGate URL:[Link]

  • Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants Source: SciSpace URL:[Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds Source: MDPI URL:[Link]

Sources

Comparative

Cross-validation of 4-Methyl-3-propylphenol liquid-liquid extraction techniques

Comprehensive Cross-Validation of Liquid-Liquid Extraction Techniques for 4-Methyl-3-propylphenol Executive Overview 4-Methyl-3-propylphenol (CAS 61783-87-7) is a potent alkylphenol frequently utilized in advanced antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Validation of Liquid-Liquid Extraction Techniques for 4-Methyl-3-propylphenol

Executive Overview

4-Methyl-3-propylphenol (CAS 61783-87-7) is a potent alkylphenol frequently utilized in advanced antimicrobial compositions 1. However, due to its structural homology with endocrine-disrupting chemicals (EDCs), its accurate quantification in environmental water, biological matrices, and pharmaceutical formulations is a critical regulatory requirement 2.

As analytical demands shift toward Green Chemistry and high-throughput screening, conventional Liquid-Liquid Extraction (LLE) is being aggressively cross-validated against modern Dispersive Liquid-Liquid Microextraction (DLLME) techniques. This guide provides an authoritative, data-driven comparison of these methodologies, focusing on the mechanistic causality behind solvent selection and protocol design.

Mechanistic Causality in Solvent Selection

The isolation of 4-Methyl-3-propylphenol relies heavily on manipulating its partition coefficient ( Kow​ ) between aqueous and organic phases.

  • pH and Protonation State: Alkylphenols typically exhibit a pKa of approximately 10. To force the molecule into the organic phase, the aqueous matrix must be acidified (pH < 4). This suppresses ionization, ensuring 4-Methyl-3-propylphenol remains in its neutral, highly lipophilic state.

  • Solvent Polarity & Green Alternatives: Historically, ethyl acetate or chlorinated solvents were the gold standards for LLE. However, bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) have demonstrated superior extraction yields (up to 100%) for phenolic compounds due to their optimal polarity index and limited miscibility with water 3.

  • Microextraction Dynamics: In DLLME, the goal is to maximize the interfacial surface area. Using ultra-low volumes of low-toxicity solvents like 1-hexadecanethiol (which has low polarity, matching nonpolar alkylphenols) allows for rapid mass transfer without the need for a disperser solvent 4. Alternatively, 1-octanol can be used to achieve high recoveries in complex matrices like seawater [[5]]().

Quantitative Cross-Validation Data

The following table synthesizes the performance metrics of various extraction modalities for alkylphenols, providing a benchmark for method selection based on throughput and sensitivity requirements.

Extraction TechniquePrimary SolventSolvent VolumeExtraction TimeRecovery Rate (%)Matrix Effect
Conventional LLE Ethyl Acetate5.0 - 10.0 mL15 - 30 min75 - 85%Moderate
Bio-based LLE 2-MeTHF5.0 - 10.0 mL15 - 30 min90 - 100%Low
Standard DLLME 1-Octanol100 µL5 - 10 min84 - 104%Negligible
Disperser-free DLLME 1-Hexadecanethiol10 µL< 2 min79 - 108%Negligible

Extraction Workflow Architecture

G A Aqueous Matrix (4-Methyl-3-propylphenol) B pH Adjustment (pH < pKa) Protonation State Active A->B C Conventional LLE (2-MeTHF / Ethyl Acetate) B->C Macro-scale D DLLME (1-Octanol / 1-Hexadecanethiol) B->D Micro-scale E Phase Separation (Centrifugation) C->E D->E F LC-MS/MS Analysis (Deuterated Internal Std) E->F

Logical workflow for cross-validating LLE and DLLME techniques for alkylphenol extraction.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed with built-in causality and self-validating mechanisms.

Protocol 1: Bio-based Liquid-Liquid Extraction (LLE)

Optimized for high-volume samples requiring maximum absolute recovery.

  • Sample Preparation: Aliquot 10 mL of the aqueous sample into a 50 mL chemically inert centrifuge tube.

  • pH Adjustment: Adjust the sample to pH 3.0 using 0.1 M HCl.

    • Causality: Acidic conditions suppress the ionization of the phenolic hydroxyl group, ensuring the molecule remains neutral and highly lipophilic.

  • Salting-Out: Add 1.0 g of anhydrous NaCl and vortex until dissolved.

    • Causality: NaCl increases the ionic strength of the aqueous phase, disrupting the hydration shell around the alkylphenol and driving it into the organic phase via the salting-out effect.

  • Solvent Addition: Add 5 mL of 2-methyltetrahydrofuran (2-MeTHF).

    • Causality: 2-MeTHF is a bio-based solvent that provides superior extraction yields for phenolic compounds compared to toxic petroleum solvents 3.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: Centrifugation provides the necessary g-force to break down any micro-emulsions formed by the amphiphilic nature of the target analyte.

  • Recovery: Transfer the upper organic layer to a clean vial, evaporate under a gentle nitrogen stream, and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.

Protocol 2: Disperser-Free DLLME (Solid Drop Method)

Optimized for rapid, high-throughput screening with minimal solvent consumption.

  • Sample Preparation: Aliquot 5 mL of the aqueous sample into a 10 mL conical glass tube.

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated surrogate (e.g., Bisphenol A-d16).

    • Causality: The deuterated analog shares the exact physicochemical properties of 4-Methyl-3-propylphenol. Any physical loss during micro-droplet recovery is proportionally mirrored, allowing for automatic mathematical correction.

  • Solvent Injection: Rapidly inject 10 µL of 1-hexadecanethiol directly into the sample.

    • Causality: 1-hexadecanethiol has extremely low polarity, perfectly matching the nonpolar alkylphenol, and eliminates the need for a disperser solvent, preventing analyte loss 4.

  • Agitation: Manually shake the tube for 90 seconds to disperse the solvent into microdroplets.

  • Centrifugation & Solidification: Centrifuge at 4000 rpm for 5 minutes, then place the tube in an ice bath for 5 minutes.

    • Causality: 1-hexadecanethiol solidifies at low temperatures (melting point ~15°C). This allows the solid organic drop to be easily removed with a spatula, eliminating the pipetting errors associated with liquid floating phases.

  • Reconstitution: Melt the solid drop at room temperature and dissolve in 50 µL of HPLC-grade methanol for immediate analysis.

Self-Validating System Architecture

To ensure the trustworthiness of the data generated from either LLE or DLLME, the extraction workflow must operate as a self-validating system. This is achieved by implementing a tripartite quality control loop within every extraction batch:

  • Method Blanks: A matrix-free water sample subjected to the exact extraction protocol. This validates that no 4-Methyl-3-propylphenol carryover or solvent contamination is artificially inflating the quantification.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Real samples spiked with a known concentration of 4-Methyl-3-propylphenol prior to extraction. This calculates the exact Recovery Rate (RR) and isolates matrix-induced signal suppression or enhancement (ME) in the mass spectrometer.

  • Isotope Dilution Mass Spectrometry (IDMS): The mandatory addition of deuterated internal standards prior to extraction ensures that the Enrichment Factor (EF) calculated by the instrument is absolute, rendering the protocol mechanically robust against user error.

References

  • Source: hjgcjsxb.org.
  • Source: tandfonline.
  • Source: dphen1.
  • Source: ecoxtract.
  • Title: WO2014001056A1 - Antimicrobial composition Source: Google Patents URL

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-propylphenol

Introduction: 4-Methyl-3-propylphenol and its isomers, such as 4-Isopropyl-3-methylphenol, are potent antimicrobial agents frequently used in pharmaceutical development and as preservatives in cosmetics.[1][2] While effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4-Methyl-3-propylphenol and its isomers, such as 4-Isopropyl-3-methylphenol, are potent antimicrobial agents frequently used in pharmaceutical development and as preservatives in cosmetics.[1][2] While effective, their improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methyl-3-propylphenol waste, grounded in established safety principles and regulatory compliance. The procedures outlined are designed to be self-validating, ensuring a safe and compliant laboratory environment.

Section 1: Hazard Identification & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. 4-Methyl-3-propylphenol is classified as a hazardous substance and demands careful handling.[3] Its primary dangers include severe corrosivity to skin and eyes and high toxicity to aquatic ecosystems.[3][4]

Causality of Hazard: As a phenol derivative, its hydroxyl group (-OH) attached to an aromatic ring makes it weakly acidic and allows it to denature proteins, leading to corrosive effects on tissues. Its aromatic structure contributes to its environmental persistence and toxicity.

Table 1: Summary of Key Hazards

Hazard Type Description Primary Sources
Skin Corrosion Causes severe chemical burns and deep tissue damage upon contact.[3][4] OSHA 29 CFR 1910.1200
Serious Eye Damage Can cause irreversible eye damage, including blindness.[3][4] GHS Category 1
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6] GHS Category 4
Aquatic Toxicity Toxic to aquatic life with long-lasting adverse effects.[3][4] Environmental release must be avoided.[7] EPA Regulations

| Combustibility | Combustible solid.[3] Fine dust can form explosive mixtures with air.[3] | NFPA Ratings |

Section 2: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of specific PPE is based on a risk assessment of the procedures being performed.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene (minimum thickness of 0.4 mm). Always check the manufacturer's breakthrough time data. Rationale: Phenolic compounds can be absorbed through the skin, leading to systemic toxicity.[8]

  • Eye and Face Protection: Use chemical safety goggles and a full-face shield.[4] Rationale: This combination is essential to prevent splashes that could cause permanent eye damage.[3][4]

  • Body Protection: A chemically resistant lab coat or apron over full-length clothing is mandatory. For large quantities, a full protection suit may be necessary.[5] Rationale: Protects skin from accidental spills and contamination.

  • Respiratory Protection: All handling of solid 4-Methyl-3-propylphenol or concentrated solutions must be performed in a certified chemical fume hood.[9] If dusts are generated and a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is required. Rationale: Inhalation of dust or vapors can cause severe respiratory tract irritation.[5]

Section 3: Waste Segregation and Collection at the Source

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions, violate regulatory codes, and significantly increase disposal costs.

  • Designate a Specific Hazardous Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all 4-Methyl-3-propylphenol waste. The container must be marked "Hazardous Waste" and list all chemical constituents, including "4-Methyl-3-propylphenol."

  • Solid Waste Collection:

    • Place contaminated consumables (e.g., weigh boats, gloves, wipes) directly into a designated, sealed, leak-proof container lined with a heavy-duty plastic bag.[10]

    • Do not generate dust. If cleaning up solid material, use dry methods like gently sweeping or wiping; never use compressed air.[3][11]

  • Liquid Waste Collection:

    • Collect all aqueous solutions containing 4-Methyl-3-propylphenol in a dedicated, shatter-proof bottle.[10]

    • Do not mix with other waste streams, particularly halogenated solvents, unless instructed by your institution's Environmental Health & Safety (EHS) department.[7][12]

  • Labeling: Ensure the label includes the accumulation start date and the full chemical name. Vague abbreviations are not permissible.

Section 4: Step-by-Step Disposal Protocol

Disposal of 4-Methyl-3-propylphenol is governed by federal, state, and local regulations. All waste must be managed as hazardous waste.[9][13] The following protocol outlines the standard procedure, which must be verified with your institution's EHS office.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection On-Site Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Pathway gen_solid Solid Waste (Pure Chemical, Contaminated PPE) collect_solid Collect in Labeled, Sealed Container gen_solid->collect_solid gen_liquid Liquid Waste (Aqueous Solutions) collect_liquid Collect in Labeled, Shatter-Proof Bottle gen_liquid->collect_liquid storage Store in Designated Satellite Accumulation Area (Locked, Ventilated) collect_solid->storage collect_liquid->storage disposal_ehs Contact EHS for Pickup storage->disposal_ehs disposal_incineration High-Temperature Incineration (Licensed Facility) disposal_ehs->disposal_incineration disposal_landfill Secure Landfill (If Permitted for Treated Residue) disposal_incineration->disposal_landfill Ash Residue caption Disposal Workflow for 4-Methyl-3-propylphenol Waste

Caption: Disposal Workflow for 4-Methyl-3-propylphenol Waste

Detailed Procedural Steps:
  • Package the Waste: Ensure the designated waste container is securely sealed to prevent leaks or spills. For solids, double-bagging is recommended.

  • Store Temporarily in a Satellite Accumulation Area (SAA):

    • Store the sealed container in a designated SAA that is under the control of the laboratory personnel.

    • The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][13] The container should be stored in a secondary containment bin.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][13]

    • The primary recommended disposal method is high-temperature incineration in a licensed hazardous waste facility. [10] This method is effective because the high temperatures, combined with afterburners and scrubbers, destroy the organic molecule and neutralize harmful combustion byproducts like CO and NOx.[7]

    • In some cases, waste may be stabilized and disposed of in a specially licensed hazardous waste landfill, but this is generally a less preferred option.[10]

Section 5: Emergency Procedures for Spills and Exposures

Immediate and correct response to an emergency is critical to mitigating harm.

Spill Response:
  • Evacuate and Secure: Immediately alert others in the area and evacuate personnel.[13] Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[11][13]

  • Assess and Act:

    • For small spills (<100 mL or 100g): If you are trained and have the appropriate PPE and spill kit, proceed with cleanup. Use an absorbent material (e.g., vermiculite, sand) for liquids.[13] For solids, carefully sweep or use a specialized HEPA-filtered vacuum. Avoid raising dust.[3][7] Place all cleanup materials in a sealed container and label it as hazardous waste.[11][13]

    • For large spills (>100 mL or 100g): Do not attempt to clean up the spill yourself. Evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[9]

Personal Exposure Response:
  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[3][9] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3][4] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air.[4][9] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [4] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Section 6: Regulatory Context

The disposal of 4-Methyl-3-propylphenol is regulated under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA). As a corrosive and toxic chemical, it may be classified under EPA hazardous waste codes such as D002 (for corrosivity) or U188 (as a toxic phenolic waste).[3][8] It is the legal responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with all applicable federal, state, and local regulations.[4][8] Always consult with your EHS department, as they are the authoritative source for your specific location.

References

  • Chem Service. (2016). SAFETY DATA SHEET: 4-Isopropyl-3-methylphenol. Available at: [Link]

  • Penta Manufacturing Company. (2024). Safety Data Sheet: 4'-Methylpropiophenone. Available at: [Link]

  • CPAChem. (2023). Safety data sheet: 4-n-Propylphenol. Available at: [Link]

  • NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. Available at: [Link]

  • Tripathi, Y. C. (2015). How can I dispose phenol? ResearchGate. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Available at: [Link]

  • Eurolab. (2026). EN 16201 Phenols in Pharmaceutical Waste - Testing Laboratory. Available at: [Link]

  • U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 4-Methylphenol. Available at: [Link]

  • Hubei Ocean Biotech Co., Ltd. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-3-propylphenol

Operational Guide: Personal Protective Equipment and Handling Protocols for 4-Methyl-3-propylphenol 4-Methyl-3-propylphenol (CAS: 61783-87-7) is an alkylphenol derivative commonly utilized in chemical synthesis, material...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 4-Methyl-3-propylphenol

4-Methyl-3-propylphenol (CAS: 61783-87-7) is an alkylphenol derivative commonly utilized in chemical synthesis, material science, and drug development. While highly valuable in laboratory applications, alkylphenols present severe occupational and environmental hazards. They are corrosive to biological tissues, act as endocrine disruptors, and exhibit profound [1]. As a Senior Application Scientist, I mandate that handling this compound requires more than passive compliance; it requires a mechanistic understanding of why specific Personal Protective Equipment (PPE) and operational controls are necessary to ensure a self-validating safety system.

Mechanistic Causality of Hazards

To understand the strict PPE requirements, we must examine the molecular structure of 4-Methyl-3-propylphenol. The molecule features a hydrophobic alkyl tail (propyl and methyl groups) attached to a hydrophilic phenolic ring. This amphiphilic nature allows the compound to rapidly partition into and disrupt the lipid bilayers of human cell membranes.

  • Dermal Penetration : Standard latex or thin nitrile gloves offer zero resistance. The lipophilic tail dissolves the polymer matrix of standard gloves, leading to rapid breakthrough, protein denaturation, and severe [2].

  • Inhalation : While its vapor pressure at room temperature is relatively low, heating or aerosolizing the compound generates vapors that can cause pulmonary edema and systemic [3].

  • Environmental : Alkylphenols are persistent and highly toxic to aquatic organisms, meaning down-the-drain disposal is strictly prohibited and heavily regulated by the [1][4].

Quantitative PPE Specification Matrix

The following table summarizes the mandatory PPE based on standardized breakthrough times and [5][6][7].

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough TimeRegulatory Standard
Primary Gloves Butyl Rubber (IIR) or Fluorinated Rubber (FKM) 0.50 mm 480 minutesEN 374 / ASTM F739
Secondary Gloves High-Density Nitrile (NBR) (Double-gloving required) 0.35 mm 120 minutesEN 374
Eye Protection Tightly fitting safety goggles or Face ShieldN/AN/AANSI Z87.1-2010
Body Protection Chemically resistant lab coat or Tyvek® suitN/AN/AOSHA 29 CFR 1910.132
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridgesN/AN/ANIOSH / APF = 50

Note: If handling 4-Methyl-3-propylphenol in conjunction with solvents like chloroform, Viton®-butyl gloves are mandatory, as chloroform rapidly degrades standard nitrile[2][8].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success condition is met.

Phase 1: Pre-Operational Setup

  • Ventilation Verification : Turn on the chemical fume hood. Validation: Check the digital monitor to ensure the face velocity is between 80-120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding[2].

  • PPE Donning : Don the chemically resistant lab coat, safety goggles, and double gloves (inner nitrile, outer butyl rubber)[7][8].

  • Emergency Staging : Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance. Stage polyethylene glycol (PEG-300 or PEG-400) nearby, as water alone is insufficient for immediate dermal decontamination of [2].

Phase 2: Chemical Handling

  • Transfer : Use non-sparking spatulas (if solid) or chemically compatible glass pipettes (if liquid/solution). Avoid generating dust or aerosols[9].

  • Containment : Keep the sash of the fume hood as low as possible (below 18 inches) to create a physical barrier between your breathing zone and the chemical.

  • Monitoring : Continuously inspect outer gloves for discoloration or degradation. Validation: If a splash occurs, immediately remove the outer glove inside the hood, wash hands, and don a new pair[8].

Phase 3: Post-Experiment & Decontamination

  • Surface Cleaning : Wipe down the work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent wash, as alkylphenols are not highly water-soluble[10].

  • Doffing : Remove the outer gloves inside the fume hood by peeling them inside out to trap contaminants. Dispose of them immediately in a designated hazardous waste bin.

Visualization: Operational & Spill Response Workflow

The following diagram illustrates the critical decision matrix for handling and spill response integration.

G Start Pre-Operational Setup Verify Fume Hood & PPE Handling Chemical Handling (4-Methyl-3-propylphenol) Start->Handling Spill Spill Detected? Handling->Spill Routine Routine Decontamination & Waste Segregation Spill->Routine No Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Disposal Hazardous Waste Disposal (EPA Compliant) Routine->Disposal Cleanup Absorb with Inert Material (Do not use water) Evacuate->Cleanup Cleanup->Disposal

Workflow for handling 4-Methyl-3-propylphenol, highlighting the critical path for spill response.

Spill Response and Disposal Plan

Because 4-Methyl-3-propylphenol is an alkylphenol, it poses a severe threat to aquatic ecosystems and wastewater treatment facilities[4][11].

Immediate Spill Response:

  • Isolation : Evacuate personnel from the immediate area. If the spill is outside a fume hood, don a NIOSH-approved full-face respirator before re-entering[12].

  • Containment : Do not flush with water. Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized chemical absorbent pads)[9][13].

  • Collection : Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

Disposal Plan:

  • Segregation : Never mix alkylphenol waste with general organic solvents or aqueous waste. Label the container explicitly: "Hazardous Waste: Toxic Alkylphenol (4-Methyl-3-propylphenol) - Environmentally Hazardous"[14].

  • Storage : Store the sealed waste container in a designated secondary containment tray in a cool, well-ventilated hazardous waste accumulation area, away from strong oxidizing agents[3].

  • Manifesting : Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup via a certified hazardous waste contractor. Ensure strict compliance with local environmental regulations regarding persistent aquatic toxins[1][15].

References

  • U.S. Environmental Protection Agency (EPA) . A Summary of Literature on the Chemical Toxicity of Plastics Pollution to Aquatic Life and Aquatic-Dependent Wildlife.[Link]

  • New Jersey Department of Health / OSHA . Phenol - Hazardous Substance Fact Sheet.[Link]

  • Chevron Corporation . Safety Data Sheet - Chevron (Alkylphenol Impurities and Glove Breakthrough). [Link]

  • Duke Occupational & Environmental Safety Office . OESO Phenol Guideline.[Link]

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment (29 CFR 1910.132). [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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